Thalidomide 4'-ether-PEG2-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H21N5O7 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21N5O7/c20-23-21-6-7-29-8-9-30-10-11-31-14-3-1-2-12-16(14)19(28)24(18(12)27)13-4-5-15(25)22-17(13)26/h1-3,13H,4-11H2,(H,22,25,26) |
InChI Key |
QBFCWJSVWOMPON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Thalidomide 4'-ether-PEG2-azide, a functionalized cereblon (CRBN) ligand pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, its role in the ubiquitin-proteasome system, and protocols for its application in targeted protein degradation.
Core Chemical Properties
This compound is a synthetic molecule designed for use in "click chemistry" reactions, facilitating the straightforward conjugation to a target protein ligand.[1] Its core structure consists of the thalidomide moiety, which binds to the E3 ubiquitin ligase cereblon, linked via a polyethylene glycol (PEG) spacer to a terminal azide group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₅O₇ | [2] |
| Molecular Weight | 431.41 g/mol | [2] |
| CAS Number | 2758431-90-0 | [2] |
| Purity | ≥95% (typically determined by HPLC) | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF | [1] |
| Storage Conditions | -20°C for long-term stability | [2] |
Note: Some physical properties, such as appearance and precise solubility in various solvents, are not consistently reported in publicly available literature and are based on predictions for similar chemical structures.
Biological Activity and Mechanism of Action
This compound functions as a key building block in the synthesis of PROTACs. The thalidomide component of the molecule is a well-established ligand for cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] By incorporating this molecule into a PROTAC, researchers can hijack the cell's natural protein degradation machinery to selectively eliminate a target protein of interest.
The azide functional group allows for efficient covalent linkage to a ligand for a target protein, typically via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] The resulting heterobifunctional PROTAC molecule can then simultaneously bind to both the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Signaling Pathway
The mechanism of action for a PROTAC synthesized using this compound is illustrated in the following signaling pathway diagram.
Caption: PROTAC mechanism of action.
Experimental Protocols
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, a representative synthesis can be inferred from protocols for similar functionalized thalidomide derivatives. The following is a generalized, representative protocol for the synthesis of a hydroxylated thalidomide precursor and its subsequent etherification to introduce the PEG-azide linker. This is a representative protocol and may require optimization.
Representative Synthesis of a Functionalized Thalidomide Precursor
Step 1: Synthesis of 4-Hydroxythalidomide
-
Reaction Setup: In a round-bottom flask, suspend 3-aminoglutarimide hydrochloride (1.0 eq) and 4-hydroxyphthalic acid (1.0 eq) in pyridine.
-
Condensation: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the solid precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or silica gel chromatography.
Step 2: Etherification to introduce the PEG2-azide linker
-
Reaction Setup: Dissolve 4-hydroxythalidomide (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution and stir for 10-15 minutes at room temperature.
-
Alkylation: Add 1-azido-2-(2-bromoethoxy)ethane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield this compound.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following workflow outlines the general steps for synthesizing a PROTAC using this compound and subsequently evaluating its biological activity.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data
Table 2: Representative Binding Affinity of Thalidomide to Cereblon
| Compound | Assay Type | Binding Constant (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [4] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | [4] |
It is important to note that the addition of the PEG2-azide linker may influence the binding affinity to CRBN, and experimental determination for the specific conjugate is recommended.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, enabling the targeted degradation of a wide range of proteins. Its well-defined role as a CRBN ligand and its suitability for click chemistry make it a versatile building block for academic and industrial drug discovery efforts. While detailed synthesis and specific quantitative binding data for this particular molecule are not widely published, the information provided in this guide, based on the properties of thalidomide and similar derivatives, offers a strong foundation for its application in research. Researchers are encouraged to perform specific characterization and optimization for their unique applications.
References
A Technical Guide to Thalidomide 4'-ether-PEG2-azide: Mechanism and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide 4'-ether-PEG2-azide is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is a functionalized building block used for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide, connected to a 2-unit polyethylene glycol (PEG) linker that terminates in a chemically reactive azide group. This guide provides an in-depth examination of its mechanism of action, its application in PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and detailed protocols for the synthesis and evaluation of the resulting protein degraders.
Introduction to this compound
PROTACs are heterobifunctional molecules engineered to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[1] They are composed of three distinct parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[2] Thalidomide and its derivatives are among the most widely used E3 ligase ligands, as they effectively recruit the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1]
This compound is a pre-functionalized building block designed to streamline the synthesis of CRBN-recruiting PROTACs.[3] Its structure consists of:
-
Thalidomide Moiety : The CRBN-binding component that engages the E3 ligase machinery.
-
PEG2 Linker : A short, hydrophilic polyethylene glycol linker that provides spacing and can improve the physicochemical properties, such as solubility, of the final PROTAC molecule.[4]
-
Terminal Azide (-N3) : A reactive functional group that enables covalent conjugation to a POI ligand using highly efficient and specific "click chemistry".[5][6]
Core Mechanism of Action
The mechanism of action of this compound is realized once it is incorporated into a complete PROTAC molecule. The PROTAC does not inhibit the target protein's function directly but instead mediates its destruction. The process is catalytic and can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase complex, bringing them into close proximity to form a key ternary complex (POI-PROTAC-CRBN).[7] The stability and geometry of this complex are critical for degradation efficacy and are heavily influenced by the linker's length and composition.[8]
-
Ubiquitination : The induced proximity allows the E3 ligase to efficiently transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[7] This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[9] The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule is released and can engage another POI and E3 ligase, continuing its catalytic cycle.
Quantitative Data and Physicochemical Properties
While specific performance data such as the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) are dependent on the final PROTAC construct (i.e., the specific POI ligand and the complete linker), the properties of the this compound building block itself are well-defined.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₁N₅O₇ | [3] |
| Molecular Weight | 431.41 g/mol | [3] |
| CAS Number | 2758431-90-0 | [3] |
| Purity | ≥95% | [3] |
| Appearance | Solid | N/A |
| Storage Temperature | -20°C | [3] |
Table 1: Physicochemical Properties of this compound.
The efficacy of a final PROTAC is quantified by its DC50 and Dmax values. The choice of linker, including its length and composition (e.g., PEG vs. alkyl), is a critical determinant of these values.[2] The table below provides representative data for well-characterized, thalidomide-based PROTACs to illustrate the range of potencies that can be achieved.
| PROTAC Name | Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Source |
| ARV-825 | BRD4 | PEG | <1 | >95% | [2] |
| dBET1 | BRD4 | Alkyl | ~4 | >90% | [2] |
| Compound A | BTK | PEG (5 units) | ~5 | ~98% | [10] |
| Compound B | BTK | PEG (2 units) | >100 | ~60% | [10] |
Table 2: Representative Degradation Data for CRBN-Based PROTACs. Note: This data is illustrative and not from PROTACs synthesized with this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and evaluation of a PROTAC using this compound.
PROTAC Synthesis via Click Chemistry
The terminal azide on this compound is designed for conjugation with a POI ligand containing a terminal alkyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient and forms a stable triazole linkage.[5]
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation : In a clean, dry round-bottom flask, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) in a suitable solvent mixture such as DMF and water (e.g., 4:1 v/v). Add this compound (1.1 equivalents) to the solution and stir until all solids are dissolved.[5]
-
Catalyst Preparation : In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.3 equivalents) and CuSO₄·5H₂O (0.1 equivalents).[5]
-
Click Reaction : To the stirring solution from Step 1, add the sodium ascorbate solution, immediately followed by the CuSO₄·5H₂O solution. A color change is typically observed.[5]
-
Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.[5]
-
Workup and Extraction : Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Purification and Characterization : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product using reverse-phase HPLC. Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR.[11]
In Vitro Degradation Assay (Western Blot)
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[12]
Materials:
-
Cell line expressing the POI
-
Completed PROTAC molecule
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment : Plate cells at an appropriate density in multi-well plates. Allow them to adhere and grow to the logarithmic phase. Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 16-24 hours). Include a vehicle-only control.[12]
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[13]
-
Lysate Preparation : Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.[12]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot.[12]
-
SDS-PAGE and Protein Transfer : Mix protein samples with Laemmli buffer, denature by heating, and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (and a loading control) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis : Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][11]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized design, incorporating a potent E3 ligase ligand and a reactive handle for click chemistry, significantly simplifies the development of novel protein degraders. The protocols and principles outlined in this guide provide a comprehensive framework for the successful synthesis and evaluation of PROTACs using this reagent, empowering researchers to advance the frontier of targeted protein degradation and develop new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Thalidomide 4'-ether-PEG2-azide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Thalidomide 4'-ether-PEG2-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It covers the molecule's core properties, its application in PROTAC synthesis, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in the field of targeted protein degradation.
Introduction to this compound in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. A PROTAC typically consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Thalidomide and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This compound is a functionalized derivative of thalidomide designed for straightforward incorporation into PROTACs. It features a two-unit polyethylene glycol (PEG2) linker attached to the 4-position of the phthalimide ring via an ether linkage, terminating in an azide group.[3] This azide functionality allows for efficient and specific conjugation to a POI ligand containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.[3]
The PEG linker in this compound enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The precise length of the linker is a critical parameter in PROTAC design, as it influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C19H21N5O7 |
| Molecular Weight | 431.41 g/mol |
| CAS Number | 2758431-90-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized using this compound involves the recruitment of the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and degradation by the proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data for Thalidomide-Based PROTACs
Table 1: Illustrative Degradation Potency of BRD4-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | PEG (0 units) | BRD4 | H661 | < 500 | > 90 | [4] |
| PROTAC 2 | PEG (1 unit) | BRD4 | H661 | > 5000 | ~50 | [4] |
| PROTAC 3 | PEG (2 units) | BRD4 | H661 | > 5000 | ~60 | [4] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achievable.
Table 2: Illustrative Degradation Potency of a BTK-Targeting PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative BTK PROTAC | BTK | Diffuse Large B-cell Lymphoma | <10 | >90 |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
A detailed experimental protocol for the synthesis of this compound is not widely published. The following is a representative synthetic route based on established chemical methodologies.
Figure 2: Representative synthesis workflow for this compound.
Materials:
-
4-Hydroxythalidomide
-
2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq).
-
Add 2-(2-azidoethoxy)ethyl 4-methylbenzenesulfonate (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60-80 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound with an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol and water (or other suitable solvent system)
-
Dimethyl sulfoxide (DMSO) for stock solutions
Procedure:
-
Prepare stock solutions of this compound and the alkyne-functionalized POI ligand in DMSO.
-
In a reaction vial, combine the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a mixture of tert-butanol and water.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) and THPTA (0.1 eq) in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO4/THPTA solution.
-
Stir the reaction at room temperature for 1-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with a suitable solvent and purify the PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Western Blot for Protein Degradation Analysis
This is a standard assay to quantify the degradation of the target protein in cells treated with the PROTAC.
Figure 3: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.
Conclusion
This compound is a valuable chemical tool for the modular synthesis of PROTACs. Its pre-installed azide handle allows for the efficient and reliable incorporation of a CRBN E3 ligase ligand into a PROTAC structure using click chemistry. While specific examples of its application with comprehensive quantitative data are still emerging in the public literature, the principles of PROTAC design and the established methodologies for their synthesis and evaluation provide a clear roadmap for researchers to utilize this building block in the development of novel protein degraders. The illustrative data from PROTACs with similar linkers underscore the importance of linker composition in achieving potent and efficacious targeted protein degradation. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound in PROTAC-based drug discovery.
References
An In-depth Technical Guide to Thalidomide 4'-ether-PEG2-azide as a Cereblon E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide 4'-ether-PEG2-azide, a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
This compound is a key building block in the synthesis of CRBN-recruiting PROTACs.[1] It incorporates the thalidomide moiety for CRBN engagement, a flexible two-unit polyethylene glycol (PEG2) linker, and a terminal azide group for conjugation to a target protein ligand, typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule itself, and the CRBN E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon
| Compound | Assay Type | Binding Constant (Kd) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM | [5] |
| (S)-thalidomide | Biochemical Assays | ~10-fold stronger binding than (R)-enantiomer | [5] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM | [5] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 µM | [5] |
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | 4.3 | >90 | [6] |
| ARV-825 | BRD4 | RS4;11 | 1.8 | >95 | [6] |
| SHP2-D26 | SHP2 | KYSE-520 | 6.02 | >90 | [6] |
DC50: The concentration of PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
The following are generalized protocols for key experiments used to synthesize and evaluate the efficacy of PROTACs constructed with this compound.
Synthesis and Conjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous DMSO or a mixture of t-butanol and water
Procedure:
-
Prepare stock solutions of all reagents in the chosen solvent system.
-
In a microcentrifuge tube, combine the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.2 equivalents).
-
In a separate tube, pre-mix the CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) solutions.
-
Add the CuSO4/THPTA mixture to the solution containing the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1 equivalent).
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative HPLC.
Caption: PROTAC synthesis via click chemistry workflow.
Target Protein Degradation Assay: Western Blotting
This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.[7]
Materials:
-
Target-expressing human cell line
-
Synthesized PROTAC (stock solution in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
Cell Viability Assay: CellTiter-Glo®
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[8]
Materials:
-
Target-expressing cell line
-
Synthesized PROTAC (stock solution in DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for 72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In-Cell Target Engagement Assay: NanoBRET™
This assay measures the engagement of the PROTAC with CRBN in living cells.[9]
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN
-
Fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide)
-
Synthesized PROTAC
-
NanoBRET™ substrate
-
Plate reader equipped for BRET measurements
Procedure:
-
Cell Plating: Plate the NanoLuc®-CRBN expressing cells in a 384-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Tracer Addition: Add the fluorescent CRBN tracer to all wells.
-
Substrate Addition and Measurement: Add the NanoBRET™ substrate and immediately measure the donor (450 nm) and acceptor (520 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the IC50 for CRBN engagement.
Caption: General workflow for cell-based PROTAC evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature, with a flexible PEG linker and a reactive azide handle, streamlines the synthetic process, allowing researchers to focus on the design and evaluation of novel protein degraders. The protocols and representative data presented in this guide provide a comprehensive framework for the successful application of this reagent in targeted protein degradation research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thalidomide 4'-ether-alkylC2-amine hydrochloride, 2341840-99-9 | BroadPharm [broadpharm.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS 2758431-90-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
Unlocking Targeted Protein Degradation: A Technical Guide to Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the technical specifications and applications of Thalidomide 4'-ether-PEG2-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a functionalized cereblon (CRBN) E3 ligase ligand, this molecule is instrumental in the innovative field of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins.
Core Molecular Attributes
This compound is a meticulously designed chemical entity that bridges a potent E3 ligase binder with a versatile reactive handle for conjugation. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Weight | 431.41 g/mol [1][2] |
| Chemical Formula | C₁₉H₂₁N₅O₇[1][2] |
Mechanism of Action: Orchestrating Protein Destruction
This compound serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to the Cereblon (CRBN) substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4][5][6] The azide group, via a flexible PEG2 linker, is conjugated to a ligand for a specific protein of interest (POI). This heterobifunctional nature of the resulting PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.[7] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[3][7]
Experimental Protocols: Synthesizing a PROTAC via Click Chemistry
The terminal azide on this compound makes it ideally suited for conjugation with an alkyne-functionalized protein of interest (POI) ligand through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction is highly efficient and specific, proceeding under mild conditions with excellent yields.
General Protocol for PROTAC Synthesis using CuAAC:
1. Reagent Preparation:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 1 M in degassed water).
-
Prepare a stock solution of a copper(I) source, typically copper(II) sulfate (CuSO₄) (e.g., 0.5 M in degassed water).
2. Reaction Setup:
-
In a reaction vessel, combine the solutions of the alkyne-functionalized POI ligand and this compound.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
3. Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product using column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 2758431-90-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Solubility and Stability of Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticipated solubility and stability of Thalidomide 4'-ether-PEG2-azide, a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the specific proprietary nature of this compound, publicly available quantitative data is limited. Therefore, this guide synthesizes information on the parent molecule, thalidomide, and its derivatives to provide a robust framework for its handling, characterization, and application.
Core Concepts: Solubility and Stability of Thalidomide Derivatives
Thalidomide is notoriously characterized by its poor aqueous solubility and susceptibility to hydrolysis, which presents challenges in its formulation and delivery. The modification with a 4'-ether-PEG2-azide moiety is strategically designed to mitigate these issues.
Solubility Profile:
The introduction of a polyethylene glycol (PEG) linker is a well-established method to enhance the aqueous solubility of small molecules. The ether linkage at the 4' position of the phthalimide ring and the hydrophilic PEG2 chain are expected to significantly improve the solubility of this compound in aqueous buffers and polar organic solvents compared to the parent thalidomide.
Stability Profile:
Thalidomide's glutarimide ring is susceptible to hydrolysis, particularly under basic conditions. While the ether linkage in this compound is generally more stable than an ester linkage, the overall stability of the molecule will still be influenced by pH and temperature. It is anticipated that the molecule will exhibit greater stability in acidic to neutral aqueous solutions.
Quantitative Data Summary
While specific experimental values for this compound are not publicly available, the following table summarizes the known properties of thalidomide and provides expected trends for its PEGylated derivative.
| Property | Thalidomide | This compound (Expected) | Key Considerations |
| Aqueous Solubility | Poor (approx. 50 µg/mL)[1] | Significantly Improved | The PEG2 linker increases hydrophilicity. |
| Solubility in Organic Solvents | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol[2] | Readily soluble in DMSO, DMF, DCM, and aqueous solutions | The ether and PEG moieties enhance polarity. |
| Chemical Stability | Prone to hydrolysis, especially at basic pH.[3] | Moderate; potential for hydrolysis of the glutarimide ring under basic conditions. | The core thalidomide structure's susceptibility to hydrolysis remains a factor. |
| Storage Conditions | Store at room temperature. | Store at -20°C as a solid.[4] | Lower temperatures are recommended for long-term storage of functionalized molecules to prevent degradation. |
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound and similar compounds.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a glass vial.
-
Ensure a solid excess of the compound is visible.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the diluted sample using a validated HPLC method with UV detection.
-
Prepare a standard curve of the compound at known concentrations to quantify the concentration in the sample.
-
-
Calculation:
-
Determine the concentration of the compound in the diluted sample from the standard curve.
-
Calculate the solubility in the original supernatant by accounting for the dilution factor.
-
Stability Assessment by HPLC
Objective: To evaluate the chemical stability of this compound under various conditions (e.g., different pH values, temperatures).
Methodology:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into different aqueous buffers (e.g., pH 4, 7.4, and 9) to a final known concentration.
-
-
Incubation:
-
Incubate the test solutions at controlled temperatures (e.g., room temperature, 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
-
HPLC Analysis:
-
Immediately analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Determine the degradation rate and half-life (t½) of the compound under each condition.
-
Visualizations
Signaling Pathway: Cereblon-Mediated Protein Degradation
Caption: Cereblon-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Experimental Workflow: Solubility and Stability Assessment
Caption: Workflow for determining the solubility and stability of this compound.
Conclusion
This compound is a critical building block in the development of novel therapeutics based on targeted protein degradation. While specific quantitative data for this compound is not widely available, a thorough understanding of the physicochemical properties of thalidomide and the impact of PEGylation provides a strong basis for its effective use. The experimental protocols outlined in this guide offer a systematic approach to characterizing its solubility and stability, which are crucial parameters for successful drug development. The provided diagrams illustrate the fundamental mechanism of action and a logical workflow for the experimental evaluation of this and similar molecules.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In-Depth Technical Guide: Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide 4'-ether-PEG2-azide is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery. This heterobifunctional molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide, connected to a two-unit polyethylene glycol (PEG) linker terminating in an azide group. The azide functionality allows for the straightforward conjugation to a target protein ligand via click chemistry, creating a complete PROTAC molecule. This guide provides a detailed overview of the available technical data, a plausible synthesis protocol, and relevant pathway and workflow diagrams for the use of this compound in research and development.
Data Presentation
As of the latest literature search, specific experimental NMR and mass spectrometry data for this compound has not been publicly reported in scientific journals. The data presented below is based on theoretical calculations and information from commercial suppliers.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₁N₅O₇ |
| Molecular Weight | 431.41 g/mol |
| CAS Number | 2758431-90-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C |
| Theoretical Exact Mass | 431.1441 g/mol |
| [M+H]⁺ | 432.1519 g/mol |
| [M+Na]⁺ | 454.1338 g/mol |
Note: The mass spectrometry data is theoretical and serves as a guideline for expected results upon experimental analysis.
Experimental Protocols
The following protocols describe a plausible synthetic route to this compound based on established chemical principles, including the synthesis of a key intermediate, 4-hydroxythalidomide, and its subsequent etherification.
Protocol 1: Synthesis of 4-Hydroxythalidomide
This two-step protocol outlines the synthesis of the 4-hydroxythalidomide intermediate.
Step 1: Synthesis of 4-Hydroxyphthalic Anhydride This step is not detailed here as 4-hydroxyphthalic acid is commercially available. The conversion of the diacid to the anhydride can be achieved by heating with acetic anhydride.
Step 2: Condensation with 3-Aminoglutarimide Hydrochloride
-
Reaction Setup: In a round-bottom flask, suspend 3-aminoglutarimide hydrochloride (1.0 eq) and 4-hydroxyphthalic acid (1.0 eq) in pyridine.
-
Condensation: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 4-hydroxythalidomide as a solid.
Protocol 2: Synthesis of this compound
This protocol describes the Williamson ether synthesis to couple 4-hydroxythalidomide with a PEG2-azide linker.
-
Reaction Setup: To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Linker: To the stirred suspension, add 1-(2-azidoethoxy)-2-(2-tosyloxyethoxy)ethane (1.2 eq). The synthesis of this tosylated PEG2-azide linker from commercially available starting materials is a standard procedure.
-
Reaction: Heat the reaction mixture to 80 °C and stir overnight. Monitor the reaction for the consumption of starting materials by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 3: NMR and Mass Spectrometry Characterization
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The resulting spectra should be consistent with the structure of this compound. Key expected signals would include those for the phthalimide and glutarimide protons, as well as the characteristic signals for the PEG linker protons.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: The measured mass of the protonated molecule ([M+H]⁺) should correspond to the theoretical exact mass of 432.1519 g/mol .
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the mechanism of action for a PROTAC derived from this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and characterization of this compound and its subsequent use in PROTAC assembly.
Caption: Synthesis and application workflow for this compound.
A Technical Guide to Thalidomide 4'-ether-PEG2-azide for Click Chemistry Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide 4'-ether-PEG2-azide is a crucial building block in the rapidly advancing field of targeted protein degradation (TPD). This functionalized molecule incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide, connected to a short polyethylene glycol (PEG) linker terminating in an azide group.[1] This design makes it an ideal reagent for the synthesis of Proteolysis Targeting Chimeras (PROTACs) through "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1]
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein. Thalidomide and its analogs are widely used as ligands for the CRBN E3 ligase.[2]
This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed protocol for its application in PROTAC synthesis via click chemistry, and the underlying biological pathway it modulates.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate experimental design and execution.
| Property | Value | Reference |
| Molecular Weight | 431.41 g/mol | |
| Molecular Formula | C₁₉H₂₁N₅O₇ | |
| Purity | ≥95% (typically determined by HPLC) | |
| CAS Number | 2758431-90-0 | |
| Storage Conditions | Store at -20°C |
Experimental Protocols
The following section details the methodologies for the synthesis of a model PROTAC using this compound and an alkyne-functionalized ligand for a protein of interest.
General Workflow for PROTAC Synthesis via CuAAC
The synthesis of a PROTAC using this compound follows a straightforward workflow, as illustrated in the diagram below. The core of this process is the CuAAC reaction, which forms a stable triazole linkage between the thalidomide-azide moiety and the alkyne-containing ligand of the target protein.
Caption: General workflow for PROTAC synthesis using click chemistry.
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a PROTAC by conjugating this compound with an alkyne-functionalized target protein ligand.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., HPLC-grade acetonitrile and water)
Procedure:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask, dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) in a suitable solvent mixture such as DMF and water (e.g., 4:1 v/v).
-
Add this compound (1.1 equivalents) to the solution and stir until completely dissolved.
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
-
Click Reaction:
-
To the stirred solution of the reactants, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC using LC-MS to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. The purity of the final compound should be determined by analytical HPLC.
-
PROTAC-Mediated Protein Degradation: The Signaling Pathway
The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of additional target protein molecules.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Quantitative Data and Expected Outcomes
While specific, published quantitative data for PROTACs synthesized using this compound is limited, the following table provides representative data based on similar PROTACs. These values can serve as a benchmark for experimental design and evaluation.
| Parameter | Typical Range/Value | Method of Analysis |
| Click Reaction Yield | 40-80% | Calculated from purified product mass |
| Final PROTAC Purity | >95% | Analytical HPLC |
| DC₅₀ (Degradation) | 1 nM - 10 µM | Western Blot, Mass Spectrometry |
| Dₘₐₓ (Max Degradation) | >80% | Western Blot, Mass Spectrometry |
| IC₅₀ (Proliferation) * | Varies with target | Cell Viability Assays (e.g., MTT, CellTiter-Glo) |
*These values are highly dependent on the specific target protein, cell line, and linker properties.
Conclusion
This compound is a versatile and valuable tool for the synthesis of CRBN-recruiting PROTACs. Its azide functionality allows for efficient and specific conjugation to alkyne-modified target ligands via the robust CuAAC click chemistry reaction. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols, and the biological context of its application. By leveraging this molecule, researchers can streamline the development of novel protein degraders for a wide range of therapeutic targets.
References
The Architect's Guide to Protein Degradation: A Technical Whitepaper on the Synthesis of Functionalized Thalidomide for PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of functionalized thalidomide and its analogs, core components in the development of Proteolysis Targeting Chimeras (PROTACs). As heterobifunctional molecules, PROTACs are engineered to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are widely employed as E3 ligase ligands due to their effective recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] Their favorable drug-like properties, including smaller size and good cell permeability, have established them as mainstays in PROTAC design.[2]
This guide details established synthetic routes for creating functionalized thalidomide, pomalidomide, and lenalidomide cores, providing a foundational understanding for their conjugation to linkers and the subsequent assembly of potent PROTAC molecules.
PROTAC-Mediated Protein Degradation: A Mechanistic Overview
A thalidomide-based PROTAC initiates protein degradation by orchestrating the formation of a ternary complex, concurrently binding to the POI and the CRBN substrate receptor of the CUL4A-DDB1-ROC1-CRBN E3 ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The linker connecting the thalidomide moiety to the POI-binding ligand is a critical determinant of the PROTAC's efficacy, influencing the stability and conformation of the ternary complex.[1]
Caption: General mechanism of PROTAC-induced protein degradation.
Synthetic Strategies for Functionalized Thalidomide Analogs
The synthesis of functionalized thalidomide derivatives is a critical step in the development of PROTACs. The most common points of functionalization are the 4- and 5-positions of the phthalimide ring, which serve as attachment points for linkers.
Synthesis of 4-Functionalized Thalidomide Derivatives
A prevalent strategy for introducing functionality at the 4-position of the phthalimide ring involves a nucleophilic aromatic substitution (SNAr) reaction using 4-fluorothalidomide as a starting material.[2] This approach allows for the introduction of a variety of linkers containing primary or secondary amines.
Caption: Workflow for synthesizing a 4-functionalized thalidomide.
Experimental Protocol 1: Synthesis of a Pomalidomide-Piperazine Intermediate
This protocol describes a representative SNAr reaction to produce a pomalidomide building block with a Boc-protected piperazine linker moiety, adapted from published procedures.[2]
-
Reaction Setup: Dissolve 4-fluorothalidomide (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add tert-butyl piperazine-1-carboxylate (1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq) to the solution.[2]
-
Reaction (Conventional): Heat the reaction mixture in an oil bath at 80-100 °C and stir overnight.[2]
-
Reaction (Microwave-Assisted): Alternatively, heat the reaction in a microwave reactor at a set temperature (e.g., 120-150 °C) for 15-30 minutes.[2] This method can significantly reduce reaction time and may increase yield.[4]
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: The crude product can be purified by column chromatography on silica gel.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Temperature | 80-100 °C | 120-150 °C |
| Time | Overnight | 15-30 minutes |
| Reported Yield | Variable | >14% increase at gram scale |
Synthesis of 5-Functionalized Thalidomide Derivatives
Functionalization at the 5-position of the phthalimide ring often starts from a commercially available or synthesized 5-substituted phthalic anhydride. For instance, 5-hydroxythalidomide can be synthesized and the hydroxyl group can then be used as a handle for linker attachment via reactions like etherification.
Experimental Protocol 2: Synthesis of 5-Hydroxythalidomide
-
Reaction Setup: In a round-bottom flask, suspend 3-aminoglutarimide hydrochloride (1.0 eq) and 4-hydroxyphthalic acid (1.0 eq) in pyridine.[2]
-
Condensation: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitate is collected by filtration, washed with water, and dried.[2]
-
Purification: The crude product can be further purified by recrystallization.
| Parameter | Value |
| Reactants | 3-aminoglutarimide hydrochloride, 4-hydroxyphthalic acid |
| Solvent | Pyridine |
| Temperature | 120 °C |
| Time | 4-6 hours |
Functionalization of Lenalidomide
Lenalidomide, an analog of thalidomide, can be functionalized at its primary aromatic amine. This is typically achieved through alkylation.
Experimental Protocol 3: Alkylation of Lenalidomide
-
Reaction Setup: In a flask, dissolve lenalidomide (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.[2]
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.[2]
-
Alkylation: Add the desired alkyl halide linker (e.g., an alkyl bromide or iodide containing a terminal functional group for subsequent conjugation, 1.2 eq) to the mixture.[2]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
| Parameter | Value |
| Reactants | Lenalidomide, Alkyl halide linker |
| Solvent | DMF or DMSO |
| Base | DIPEA |
| Temperature | Room temperature to gentle heating |
Linker Attachment Strategies
Once a functionalized thalidomide analog is synthesized, the next crucial step is the attachment of a linker, which will then be connected to the POI ligand. Common linker attachment strategies include amide bond formation and click chemistry.
Amide Bond Formation
If the functionalized thalidomide contains a carboxylic acid and the POI ligand has an amine (or vice versa), standard peptide coupling reagents can be used to form a stable amide bond.
Caption: General workflow for PROTAC synthesis via amide coupling.
Experimental Protocol 4: General Amide Coupling
-
Dissolution: Dissolve the carboxylic acid-containing component (1.0 eq) and the amine-containing component (1.0-1.2 eq) in anhydrous DMF.[5]
-
Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.[5]
-
Coupling Reaction: Add the activating solution dropwise to the solution of the acid and amine at 0 °C.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by LC-MS until the starting materials are consumed.[5]
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and concentrate. The final PROTAC is then purified, typically by preparative HPLC.[5]
Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific "click" reaction that can be used to ligate the thalidomide moiety to the POI ligand.[6] This requires one component to be functionalized with an azide and the other with an alkyne.
Experimental Protocol 5: PROTAC Synthesis via CuAAC
-
Reactant Preparation: In a round-bottom flask, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (e.g., Thalidomide-O-C5-azide, 1.1 eq) in a mixture of DMF and water.[6]
-
Catalyst Preparation: In separate vials, prepare fresh solutions of sodium ascorbate (0.3 eq) in water and CuSO₄·5H₂O (0.1 eq) in water.[6]
-
Click Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. Stir at room temperature.[6]
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride, extract with an organic solvent, wash, dry, and concentrate. The final PROTAC is purified by HPLC or column chromatography.[6]
| Parameter | Value |
| Reactants | Alkyne-functionalized component, Azide-functionalized component |
| Catalyst System | CuSO₄·5H₂O, Sodium Ascorbate |
| Solvent | DMF/Water mixture |
| Temperature | Room temperature |
Conclusion
The synthesis of functionalized thalidomide derivatives is a cornerstone of modern PROTAC development. A deep understanding of the various synthetic routes, functionalization strategies, and linker attachment chemistries is paramount for the rational design and efficient production of novel protein degraders. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to build upon in their quest to develop the next generation of targeted protein degradation therapeutics. The continued innovation in synthetic methodologies will undoubtedly accelerate the exploration of the vast chemical space of PROTACs and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bifunctional Degrader Molecules for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, a revolutionary modality has emerged, shifting the paradigm from target inhibition to targeted protein degradation. Bifunctional degrader molecules, a novel class of therapeutics, offer the unprecedented ability to eliminate disease-causing proteins from the cellular environment. Unlike traditional small-molecule inhibitors that merely block the function of a protein, these degraders hijack the cell's own protein disposal machinery to completely remove the target protein.[1][2] This approach has the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.[1][2]
This technical guide provides a comprehensive overview of bifunctional degrader molecules, with a focus on Proteolysis Targeting Chimeras (PROTACs) and molecular glues. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of their mechanism of action, key quantitative parameters, and the experimental protocols necessary for their evaluation and development.
Core Concepts and Mechanism of Action
Bifunctional degraders operate by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[1][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] The two primary classes of bifunctional degraders are PROTACs and molecular glues.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6] The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, making them potentially more potent than traditional inhibitors.[1][5]
The mechanism of action of a PROTAC involves several steps:
-
Binding to Target Protein and E3 Ligase: The PROTAC molecule simultaneously binds to the POI and an E3 ligase within the cell.[1]
-
Ternary Complex Formation: This dual binding results in the formation of a transient ternary complex, bringing the POI and the E3 ligase into close proximity.[1]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
-
Recycling: The PROTAC molecule is released and can engage in another cycle of degradation.[1]
Molecular Glues
Molecular glues are typically smaller molecules than PROTACs and function by inducing or stabilizing the interaction between an E3 ligase and a target protein, often a "neo-substrate" that would not normally be recognized by the ligase.[7] Unlike PROTACs with their distinct warheads and linkers, molecular glues act as a single entity that refashions the surface of the E3 ligase, creating a new binding interface for the target protein.[7]
The mechanism of molecular glues can be summarized as follows:
-
Binding to E3 Ligase: The molecular glue binds to an E3 ligase, often inducing a conformational change.
-
Neo-substrate Recruitment: This altered E3 ligase surface can now recognize and bind to a new set of proteins (neo-substrates).[7]
-
Ubiquitination and Degradation: The subsequent steps of ubiquitination and proteasomal degradation are similar to those in the PROTAC pathway.
Quantitative Data Presentation
The efficacy and potency of bifunctional degraders are characterized by several key quantitative parameters. These include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and binding affinities.
PROTAC Performance Data
The following table summarizes the degradation performance of selected PROTACs against various targets.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | 1 | >95 | Arvinas |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | 0.8 | >90 | Arvinas |
| NX-2127 | BTK | CRBN | TMD8 | 5.3 | >95 | Nurix Therapeutics |
| dTAG-13 | FKBP12F36V | CRBN | 293T | 0.5-1 | >90 | Nabet et al. |
| MZ1 | BRD4 | VHL | HeLa | 25 | ~90 | Zengerle et al. |
Molecular Glue Performance Data
Quantitative data for molecular glues often focuses on binding affinities and the resulting degradation efficacy.
| Molecular Glue | Target Protein | E3 Ligase | Assay Type | Parameter | Value | Reference |
| Lenalidomide | IKZF1/3 | CRBN | Binding Assay | Kd (to CRBN) | 1 µM | Fischer et al. |
| Pomalidomide | IKZF1/3 | CRBN | Degradation Assay | DC50 | 10-100 nM | Lu et al. |
| CC-885 | GSPT1 | CRBN | Degradation Assay | DC50 | ~5 nM | Hansen et al. |
| Indisulam | RBM39 | DCAF15 | Degradation Assay | DC50 | ~50 nM | Han et al. |
Clinical Trial Data for Bifunctional Degraders
Several bifunctional degraders have entered clinical trials, demonstrating promising results in various indications.
| Degrader | Target | Indication | Phase | Key Clinical Data |
| ARV-471 (Vepdegestrant) | ER | ER+/HER2- Breast Cancer | Phase 3 | Statistically significant improvement in PFS vs. fulvestrant in patients with ESR1 mutations.[8] |
| BGB-16673 | BTK | Chronic Lymphocytic Leukemia | Phase 3 | Ongoing randomized study.[8] |
| NX-2127 | BTK | B-cell malignancies | Phase 1 | >80% BTK degradation and 79% ORR in evaluated CLL patients.[6] |
Experimental Protocols
The development and characterization of bifunctional degraders rely on a suite of specialized biochemical and cellular assays.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex is crucial for understanding the mechanism of action and for optimizing degrader molecules.
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC/NHS)
-
Purified target protein, E3 ligase, and bifunctional degrader
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface using amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the bifunctional degrader over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Inject a series of concentrations of the target protein over a fresh flow cell to assess non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the bifunctional degrader.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases to determine the kinetics of ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. Cooperativity (alpha) can be calculated by comparing the affinity of the degrader for the E3 ligase in the presence and absence of the target protein.
-
Target Ubiquitination Assays
These assays confirm that the degrader-induced proximity leads to the ubiquitination of the target protein.
Protocol: In Vitro Ubiquitination Assay
-
Objective: To determine if the target protein is ubiquitinated in the presence of the bifunctional degrader.
-
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Purified target protein
-
Bifunctional degrader
-
Ubiquitin
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein and ubiquitin
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, target protein, and the bifunctional degrader. As a negative control, set up a reaction without the degrader.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated protein.
-
Confirm ubiquitination by stripping the membrane and re-probing with an anti-ubiquitin antibody.
-
-
Protein Degradation Assays
These cellular assays quantify the extent and rate of target protein degradation.
Protocol: Western Blot-Based DC50 and Dmax Determination
-
Objective: To determine the concentration of a degrader required to reduce the level of a target protein by 50% (DC50) and the maximum extent of degradation (Dmax).
-
Materials:
-
Cell line expressing the target protein
-
Bifunctional degrader
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the bifunctional degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized target protein levels against the logarithm of the degrader concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
Experimental and Logical Workflows
The discovery and development of bifunctional degraders follow a structured workflow.
The logical relationship between the components of a bifunctional degrader is critical to its function.
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties.[3]
This technical guide provides a comprehensive overview of the role of PEG-based linkers in PROTAC design, detailing their core principles and impact on PROTAC performance with quantitative data. It also offers detailed experimental protocols for their evaluation and visual representations of key biological and experimental processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers consist of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[3] This addresses a key challenge in PROTAC development: their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[4]
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the repeating ether oxygens in the PEG chain significantly improves the aqueous solubility of the overall PROTAC molecule, which is crucial for bioavailability and formulation.[4][5]
-
Increased Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility.[3] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]
-
Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a suitable component for therapeutic agents.[5]
-
Tunable Length and Precise Spacing: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase. This is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[1]
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects and improving the overall safety profile of the PROTAC.[1]
Data Presentation: The Impact of PEG Linkers on PROTAC Efficacy and Physicochemical Properties
The optimization of a PROTAC's linker is an empirical process guided by quantitative data. The following tables summarize key data on the impact of PEG linkers on degradation efficacy and physicochemical properties.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table compares PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a von Hippel-Lindau (VHL) E3 ligase ligand, with varying lengths of a PEG linker.[6]
| PROTAC Variant | Linker Composition | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PROTAC-1 | PEG3 | 55 | 85 |
| PROTAC-2 | PEG4 | 20 | 95 |
| PROTAC-3 | PEG5 | 15 | >98 |
| PROTAC-4 | PEG6 | 30 | 92 |
Data is illustrative and compiled from findings in PROTAC literature for BRD4 degraders in MV4-11 cells after 24 hours of treatment.[6][7]
Observation: A clear structure-activity relationship is observed. Efficacy peaks at an optimal length (PEG5 linker) before decreasing again, a common phenomenon in PROTAC optimization.[7] A linker that is too short or too long can significantly diminish degradation efficiency.[6]
Table 2: Impact of PEG Linker Length on Degradation of Various Targets
This table summarizes data from studies on PROTACs targeting different proteins, illustrating the target-dependent nature of optimal linker length.[8]
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Estrogen Receptor α (ERα) | VHL | 9 | 140,000 | - |
| Estrogen Receptor α (ERα) | VHL | 16 | 26,000 | - |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 | No Degradation | - |
| TANK-binding kinase 1 (TBK1) | VHL | 21 | 3 | 96 |
| TANK-binding kinase 1 (TBK1) | VHL | 29 | 292 | 76 |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0 PEG units | < 500 | - |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 1-2 PEG units | > 5,000 | - |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 4-5 PEG units | < 500 | - |
Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation.[8]
Table 3: Physicochemical Properties of Representative PEGylated PROTACs
The incorporation of PEG linkers directly influences key physicochemical properties critical for a molecule's drug-like characteristics.[5]
| PROTAC | Linker Type | Molecular Weight (MW) | cLogP | TPSA (Ų) | Permeability (Pe, 10⁻⁶ cm/s) |
| PROTAC A | Alkyl | ~850 | 4.5 | ~160 | 0.01 |
| PROTAC B | 4-unit PEG | ~950 | 3.2 | ~200 | 0.003 |
| PROTAC C | 8-unit PEG | ~1130 | 2.0 | ~280 | <0.001 |
Data is illustrative and compiled from general findings in PROTAC literature.[5]
Observation: Increasing the number of PEG units generally decreases lipophilicity (cLogP) and increases the topological polar surface area (TPSA), which can lead to improved aqueous solubility but may decrease passive permeability.[5]
Mandatory Visualization
Signaling Pathway: PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Design and Evaluation
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in PROTAC research are provided below. These protocols are generalized and may require optimization for specific cell lines and target proteins.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, MV4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[7]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C.[2]
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples using lysis buffer.
-
Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Confirm successful transfer by Ponceau S staining.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[7]
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.[7]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein in a reconstituted cell-free system.[9]
1. Reagents and Setup:
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
Enzymes and Substrates: Recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or CRBN complex), ubiquitin, and purified target protein.
-
ATP regenerating system: 10 mM ATP, 20 U/mL inorganic pyrophosphatase.
-
PROTAC: Test PROTAC dissolved in DMSO.
2. Reaction Procedure:
-
On ice, prepare the reaction mixture in a microcentrifuge tube with a final volume of 20-25 µL.[9]
-
Add E1, E2, E3 ligase, ubiquitin, and the target protein to the reaction buffer.
-
Add the ATP regenerating system.
-
Add the PROTAC at various concentrations (include a DMSO-only negative control).
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
3. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein to detect higher molecular weight ubiquitinated species, which will appear as a smear or distinct bands above the unmodified protein.[9]
-
Alternatively, an anti-ubiquitin antibody can be used for detection.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[10]
1. Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm).
-
96-well acceptor plates.
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC and control compounds.
2. Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is evenly coated.
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration (e.g., 10 µM).[10]
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[10]
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[10]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[10]
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
-
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Conclusion
The strategic selection and optimization of the PEG linker are critical design considerations that directly impact the efficacy, safety, and overall performance of PROTACs. Their inherent hydrophilicity, biocompatibility, and tunable nature allow researchers to overcome challenges such as poor solubility and cell permeability. A systematic approach to linker design, involving the synthesis of a library of PROTACs with varying PEG linker lengths and subsequent evaluation through the detailed experimental protocols provided, is paramount for the successful development of novel and effective PROTAC-based therapeutics. The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of this groundbreaking modality.
References
- 1. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
E3 Ubiquitin Ligase Recruitment in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, specifically the ubiquitin-proteasome system (UPS), TPD agents can selectively eliminate pathogenic proteins. At the heart of this process lies the crucial recruitment of an E3 ubiquitin ligase to a protein of interest (POI). This guide provides a comprehensive technical overview of the mechanisms, quantitative parameters, and experimental methodologies central to understanding and harnessing E3 ligase recruitment in TPD.
The UPS is a primary pathway for selective protein degradation in eukaryotic cells.[1] This intricate process involves the tagging of substrate proteins with ubiquitin molecules, which marks them for recognition and degradation by the proteasome.[1] TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[1]
Core Mechanisms of E3 Ligase Recruitment
The two principal strategies for inducing proximity between an E3 ligase and a POI are through the use of PROTACs and molecular glues.
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[2][3] One ligand binds to the POI, while the other binds to an E3 ligase. This dual binding facilitates the formation of a ternary complex, bringing the E3 ligase's enzymatic machinery into close proximity with the POI, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4]
Molecular Glues are small, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a "neo-substrate" that would not typically be recognized.[2] Unlike PROTACs, which physically link the two proteins, molecular glues reshape the surface of the E3 ligase, creating a new binding interface for the target protein.[5] A well-known example is the immunomodulatory drug (IMiD) lenalidomide, which binds to CRBN and induces the degradation of the transcription factors IKZF1 and IKZF3.[2][6]
Key E3 Ubiquitin Ligases in TPD
While over 600 E3 ligases are encoded in the human genome, a small number have been predominantly exploited for TPD.[4]
-
Cereblon (CRBN): A substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[6] It is a primary target for molecular glues like thalidomide and its analogs (IMiDs).[6] CRBN can shuttle between the nucleus and the cytoplasm.[6]
-
Von Hippel-Lindau (VHL): The substrate recognition component of the CUL2 E3 ligase complex.[6] It is a popular choice for PROTAC design due to the availability of potent small molecule ligands.[6] VHL is predominantly located in the cytoplasm.[6]
-
Mouse double minute 2 homolog (MDM2): An E3 ligase that primarily targets the tumor suppressor p53 for degradation.
-
Inhibitor of apoptosis proteins (IAPs): A family of proteins that can function as E3 ligases and are involved in regulating apoptosis.
The choice of E3 ligase can significantly impact the degradation efficiency, substrate scope, and potential for off-target effects.[4]
Quantitative Data Presentation
The efficacy of TPD molecules is assessed using several key quantitative parameters. The following tables summarize representative data for well-characterized PROTACs and molecular glues.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | RS4;11 | 1 | >95 | [7] |
| dBET1 | CRBN | MV4;11 | 1.8 | >98 | [7] |
| MZ1 | VHL | HeLa | 25 | ~90 | [7] |
| QCA570 | VHL | MOLM-13 | 5.4 | >95 | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Binding Affinities and Cooperativity of the VHL:MZ1:Brd4BD2 Ternary Complex
| Parameter | Value | Method | Reference |
| Binary Binding | |||
| Kd (MZ1 to VHL) | 67 nM | ITC | [5] |
| Kd (MZ1 to Brd4BD2) | 4.4 nM | ITC | [5] |
| Ternary Complex | |||
| Kd (VHL to MZ1:Brd4BD2) | 4.4 nM | ITC | [5] |
| Cooperativity (α) | ~15 | ITC | [5] |
Kd: Dissociation constant. Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC for the E3 ligase to the ternary Kd of the E3 ligase for the PROTAC:POI complex. An α value greater than 1 indicates positive cooperativity.
Table 3: Degradation Efficiency of IKZF1-Targeting Molecular Glues
| Molecular Glue | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Lenalidomide | MM.1S | ~1 | ~80 | [6] |
| Pomalidomide | MM.1S | ~0.1 | >90 | [6] |
| Iberdomide | MM.1S | ~0.01 | >95 | [9] |
| EM12 | HEK293T | 1.7 | 69 | [6] |
Signaling and Experimental Workflow Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation pathway.
Signaling Pathway of Molecular Glue-Mediated Protein Degradation
References
- 1. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation
An In-Depth Exploration of the Core Principles for Researchers, Scientists, and Drug Development Professionals
The paradigm of therapeutic intervention is undergoing a significant shift, moving beyond simple inhibition to the deliberate and selective elimination of disease-causing proteins. This revolutionary approach, known as Targeted Protein Degradation (TPD), harnesses the cell's own sophisticated machinery for protein disposal to eradicate proteins of interest (POIs). This technical guide provides a comprehensive overview of the fundamental principles of TPD, detailing the key molecular players, mechanisms of action, and the critical experimental methodologies that underpin this burgeoning field. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals seeking to navigate and innovate within this exciting therapeutic landscape.
The Cellular Machinery of Destruction: The Ubiquitin-Proteasome System
At the heart of targeted protein degradation lies the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[1][2] The UPS is a meticulously orchestrated enzymatic cascade responsible for maintaining protein homeostasis by identifying and eliminating misfolded, damaged, or no-longer-needed proteins.[3][4] This process is crucial for a multitude of cellular functions, including cell cycle progression, DNA repair, and signal transduction.[4][5]
The UPS operates through a three-step enzymatic process involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[5][6]
-
Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.[3][5]
-
Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[3][5]
-
Ligation: An E3 ubiquitin ligase, the substrate recognition component of the system, binds to both the E2-ubiquitin complex and the specific target protein.[5][7] The E3 ligase then catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the target protein.[8] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.[2]
The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex that unfolds and proteolytically cleaves the target protein into small peptides, releasing the ubiquitin molecules for recycling.[3][6]
Hijacking the System: The Rise of PROTACs and Molecular Glues
Targeted protein degradation technologies leverage the power of the UPS by synthetically inducing the proximity of a target protein to an E3 ligase.[7] This is primarily achieved through two major classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[9][10]
PROTACs: The Bifunctional Bridge
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][8] By simultaneously binding to both the POI and an E3 ligase, the PROTAC acts as a molecular bridge, forming a transient ternary complex.[8][11] This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome.[7][8] A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage in another cycle of degradation, allowing for potent effects at low concentrations.[8][12]
Molecular Glues: Reshaping Surfaces for Degradation
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein by binding to one of the proteins and altering its surface to create a new binding interface for the other.[13][14] Unlike the modular design of PROTACs, molecular glues are typically monovalent compounds that were often discovered serendipitously.[10] They effectively "glue" the E3 ligase and the POI together, leading to the ubiquitination and subsequent degradation of the target.[14][15] A notable advantage of molecular glues is their smaller size and more drug-like properties compared to PROTACs, which can lead to better cell permeability and oral bioavailability.[14]
The Architects of Degradation: E3 Ubiquitin Ligases
The human genome encodes over 600 E3 ubiquitin ligases, each with specificity for a particular set of substrate proteins.[16] This diversity presents a vast landscape for the development of targeted protein degraders with high selectivity. However, only a small fraction of these E3 ligases have been successfully harnessed for TPD.[16][17] The most commonly utilized E3 ligases in PROTAC and molecular glue development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][10] The choice of E3 ligase can significantly impact the efficiency and selectivity of degradation, and expanding the repertoire of recruitable E3 ligases is a key area of ongoing research.[18][19]
Key Parameters and Quantitative Assessment
The efficacy of a targeted protein degrader is determined by several key parameters that are quantitatively assessed through various experimental assays.
| Parameter | Description | Common Assay(s) |
| Binary Binding Affinity (KD) | The binding affinity of the degrader to the target protein and the E3 ligase independently. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[20][21] |
| Ternary Complex Formation | The formation of the crucial [Target Protein]-[Degrader]-[E3 Ligase] complex. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, Co-Immunoprecipitation (Co-IP)[21][22] |
| Cooperativity (α) | A measure of how the binding of one protein to the degrader influences the binding of the other. An α > 1 indicates positive cooperativity. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[22][23] |
| Ubiquitination | The transfer of ubiquitin molecules to the target protein. | In vitro ubiquitination assays, Western Blotting for ubiquitinated proteins.[24][25] |
| Degradation (DC50 and Dmax) | The concentration of the degrader required to achieve 50% degradation of the target protein (DC50) and the maximum level of degradation achieved (Dmax). | Western Blotting, Mass Spectrometry-based proteomics, NanoBRET® assays.[26] |
Visualizing the Process: Pathways and Workflows
To better understand the intricate processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.
Caption: The catalytic cycle of a PROTAC inducing protein degradation.
Caption: Molecular glue-mediated induction of protein degradation.
Essential Experimental Protocols
The successful development and characterization of targeted protein degraders rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To quantify the formation of the [Target Protein]-[Degrader]-[E3 Ligase] ternary complex in a homogenous assay format.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2) when they are brought into close proximity by the formation of the ternary complex.
Methodology:
-
Reagent Preparation:
-
Label the target protein with a donor fluorophore-conjugated antibody or tag (e.g., His-tag with an anti-His-donor antibody).
-
Label the E3 ligase with an acceptor fluorophore-conjugated antibody or tag (e.g., GST-tag with an anti-GST-acceptor antibody).
-
Prepare a serial dilution of the degrader compound in an appropriate assay buffer.
-
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add a fixed concentration of the labeled target protein and labeled E3 ligase to each well.
-
Add the serially diluted degrader compound to the wells. Include no-degrader controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the degrader concentration and fit the data to a suitable binding model to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
Objective: To determine if the degrader-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Principle: This assay reconstitutes the ubiquitination cascade in vitro with purified components. The ubiquitination of the target protein is then detected by Western blotting.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing ATP, MgCl2, and DTT.[25]
-
In a microcentrifuge tube, combine the following purified components:
-
E1 activating enzyme
-
E2 conjugating enzyme (specific to the E3 ligase)
-
E3 ligase
-
Target protein
-
Ubiquitin
-
Degrader compound at a specific concentration (and a vehicle control).
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).[25]
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
A "ladder" of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein will be visible in the presence of a functional degrader.
-
Cellular Degradation Assay (Western Blot)
Objective: To measure the degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells that endogenously express the target protein at an appropriate density.
-
Treat the cells with a serial dilution of the degrader compound for a specific time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a primary antibody against a loading control protein (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax.
-
The Future of Targeted Protein Degradation
Targeted protein degradation is a rapidly evolving field with immense therapeutic potential.[27][28] It offers the ability to target proteins previously considered "undruggable," overcome drug resistance, and achieve sustained pharmacological effects.[8][29] As our understanding of the underlying biology deepens and new technologies emerge, we can expect to see the development of more potent, selective, and tissue-specific protein degraders for a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.[18][30] The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to contribute to this exciting and transformative area of medicine.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Molecular glue - Wikipedia [en.wikipedia.org]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ternary complex formation - Profacgen [profacgen.com]
- 22. benchchem.com [benchchem.com]
- 23. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 24. Ubiquitination assay [bio-protocol.org]
- 25. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ternary Complex Formation [promega.com]
- 27. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. azolifesciences.com [azolifesciences.com]
The Harnessing of Thalidomide's Legacy: A Technical Guide to Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Once a symbol of pharmaceutical disaster, thalidomide and its derivatives have been remarkably repurposed, emerging as powerful tools in the fight against a range of diseases, particularly cancer.[1][2][3] Their unique ability to hijack the cell's natural protein disposal machinery has paved the way for a revolutionary therapeutic strategy: targeted protein degradation. This technical guide provides an in-depth exploration of thalidomide derivatives as inducers of protein degradation, detailing their mechanisms of action, providing quantitative data for key compounds, outlining experimental protocols for their evaluation, and visualizing the intricate cellular pathways they modulate.
Mechanism of Action: Molecular Glues and PROTACs
Thalidomide and its analogs, such as lenalidomide and pomalidomide, function by engaging Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][4] This interaction does not inhibit the enzyme but rather remodels its substrate specificity, effectively "gluing" new proteins—termed neosubstrates—to the E3 ligase for subsequent ubiquitination and proteasomal degradation.[1][5][6] This "molecular glue" mechanism is central to the therapeutic effects of these immunomodulatory drugs (IMiDs).[7][]
Building on this principle, a more versatile technology known as Proteolysis Targeting Chimeras (PROTACs) has been developed.[9][10] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase (often a thalidomide derivative to recruit CRBN), and a linker connecting the two.[11][12] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of proteins that were previously considered "undruggable."[1][13]
Signaling Pathway of Thalidomide-Induced Protein Degradation
The core mechanism involves the recruitment of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex by a thalidomide derivative, leading to polyubiquitination of the target and its subsequent degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thalidomide Derivatives Show Promise Against Resistant Cancer Cells | Technology Networks [technologynetworks.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
Cereblon as a Target for PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of specific target proteins.[2][] At the heart of many successful PROTACs is the E3 ubiquitin ligase Cereblon (CRBN). Due to the favorable physicochemical properties of its ligands, CRBN has become one of the most widely utilized E3 ligases in PROTAC development.[4][5]
This technical guide provides a comprehensive overview of Cereblon as a target for PROTACs, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for the characterization of CRBN-based PROTACs, and visualizing the core concepts through diagrams.
The Role of Cereblon in the Ubiquitin-Proteasome System
Cereblon is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][] This complex plays a crucial role in the UPS by identifying and marking specific proteins for degradation by the 26S proteasome.[2][8] The CRL4^CRBN^ complex is composed of several key proteins:
-
Cullin-4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.[9]
-
Regulator of Cullins 1 (RBX1 or ROC1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[2][9]
-
Damaged DNA-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold.[2][9]
-
Cereblon (CRBN): The substrate receptor that provides specificity to the complex by binding to target proteins.[6][][9]
The natural function of CRBN is to recognize endogenous substrates for ubiquitination and subsequent degradation. However, certain small molecules, known as immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, can bind to CRBN and modulate its substrate specificity.[6][][10] This binding event induces the recruitment of "neosubstrates" to the CRL4^CRBN^ complex, leading to their ubiquitination and degradation.[][9] It is this unique characteristic of CRBN that is exploited by PROTAC technology.
Mechanism of Action of CRBN-Based PROTACs
CRBN-based PROTACs are hetero-bifunctional molecules composed of three key components:
-
A "warhead" ligand: Binds to the protein of interest (POI).
-
An E3 ligase-recruiting ligand: Typically a derivative of an IMiD (e.g., thalidomide, pomalidomide) that binds to CRBN.[1][4][11]
-
A chemical linker: Connects the warhead and the E3 ligase ligand.[12]
The mechanism of action of a CRBN-based PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and the CRL4^CRBN^ E3 ligase complex.[1][] This induced proximity brings the E2 ubiquitin-conjugating enzyme, recruited by RBX1, close to the POI. This facilitates the transfer of ubiquitin molecules to the surface of the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Quantitative Data Summary
The efficacy of a PROTAC is determined by several key parameters, which are typically measured in cellular assays. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax is the maximum percentage of protein degradation achieved. The half-maximal inhibitory concentration (IC50) in cell viability assays is often used to assess the downstream functional effects of target protein degradation.
Table 1: Degradation Potency of Selected CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| dBET1 | BRD4 | MV4;11 | ~1.8 | >98 | [2] |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | [2] |
| ARV-471 | Estrogen Receptor α | MCF7 | <1 | >90 | [2] |
| Pomalidomide-based PROTAC 17 | BCR-ABL | K562 | 0.18 | Not Reported | [13] |
| SIAIS091 | ALK | H3122 | Not Reported | Effective Degradation | [5] |
| ARV-825 | BRD4 | RS4;11 | Not Reported | Not Reported | [13] |
| QCA570 | BRD4 | MOLM-13 | Not Reported | Not Reported | [2] |
| PROTAC 11c | CDK9 | MCF-7 | Not Reported | Selective Degradation | [13] |
| NU223612 | IDO1 | U87 | 329 | >90 (at 10 µM) | [14] |
| NU227326 | IDO1 | U87 | 5 | >90 | [14] |
Table 2: Cellular Activity of Selected CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | IC50 (nM) | Citation |
| dBET6 | BRD4 | 22Rv1 | ~10 | [2] |
| ARV-825 | BRD4 | RS4;11 | 6.2 | [2] |
| QCA570 | BRD4 | MOLM-13 | 7.9 | [2] |
Note: The values in these tables are compiled from the cited literature and can vary depending on the specific experimental conditions, cell line, and duration of treatment.
Experimental Protocols
A systematic evaluation of a novel CRBN-based PROTAC involves a series of in vitro and cell-based assays to determine its binding affinity, degradation efficiency, and cellular effects.
CRBN Binding Assays
These assays are designed to confirm that the PROTAC can effectively bind to Cereblon.
Methodology (Fluorescence Polarization - FP):
-
Reagent Preparation:
-
Assay Procedure:
-
In a microplate, combine the CRBN/DDB1 complex and the fluorescent probe.
-
Add the serially diluted test PROTAC or reference compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The displacement of the fluorescent probe by the PROTAC will result in a decrease in the fluorescence polarization signal.
-
Plot the change in signal against the PROTAC concentration to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the bound probe.[15]
-
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding PROTAC efficacy.
Methodology (AlphaLISA - Amplified Luminescent Proximity Homestead Assay):
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC.
-
Use tagged versions of the POI (e.g., His-tagged) and CRBN (e.g., GST-tagged).[4]
-
-
Assay Procedure:
-
In an assay plate, combine the tagged POI, tagged CRBN, and the PROTAC at various concentrations.[12]
-
Incubate the mixture to allow for ternary complex formation.[4]
-
Add AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).[4]
-
-
Incubation in the Dark:
-
Incubate the plate in the dark to allow the beads to bind to the complex.[4]
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled microplate reader. A signal is generated when the donor and acceptor beads are brought into close proximity by the formation of the ternary complex.[4]
-
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of protein degradation.[16]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified duration.[4]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[4]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.[18]
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.[18]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[18]
-
Quantitative Mass Spectrometry for Proteomics
Mass spectrometry-based proteomics provides an unbiased and comprehensive assessment of a PROTAC's potency and selectivity by quantifying changes across the entire proteome.[19][20]
Methodology:
-
Sample Preparation:
-
Treat cells with the PROTAC at various concentrations.
-
Lyse the cells, quantify the protein, and perform in-solution digestion of the proteins into peptides (e.g., using trypsin).[9]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[19]
-
Determine the relative abundance of the target protein and all other identified proteins across the different treatment conditions.
-
Plot the normalized abundance of the target protein against the PROTAC concentration to calculate DC50 and Dmax values.[19]
-
Use volcano plots to visualize significantly downregulated proteins to assess selectivity and identify potential off-targets.[19]
-
Cell Viability Assays
These assays measure the downstream functional consequences of target protein degradation.[6][10]
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.[10]
-
-
Data Analysis:
Conclusion
Cereblon has proven to be a robust and versatile E3 ligase for the development of PROTACs. Its well-characterized interaction with IMiD-based ligands has facilitated the rapid expansion of this therapeutic modality. A thorough understanding of the underlying biology of the CRL4^CRBN^ complex, coupled with rigorous in vitro and cell-based characterization, is essential for the successful design and optimization of novel CRBN-based PROTACs. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to advance the development of this promising class of therapeutics.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. ptglab.com [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and widely used bioorthogonal reaction for the synthesis of complex molecular architectures. Its high efficiency, specificity, and biocompatibility make it an invaluable tool in drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and protocols for the use of Thalidomide 4'-ether-PEG2-azide in CuAAC reactions. This reagent is a key building block for the synthesis of PROTACs, incorporating the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide, connected to a flexible polyethylene glycol (PEG) linker with a terminal azide group. This azide moiety allows for the covalent conjugation to a terminal alkyne-functionalized protein of interest (POI) ligand, forming a stable triazole linkage to create the final heterobifunctional PROTAC molecule.[1][2][3][4][5]
Applications
The primary application for this compound is in the synthesis of PROTACs for targeted protein degradation. By linking a POI-binding ligand to the thalidomide moiety, the resulting PROTAC can recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a powerful strategy for modulating protein levels in various disease states, including cancer and immunological disorders.
Data Presentation: Representative CuAAC Reaction Data
The following table summarizes representative quantitative data for a typical CuAAC reaction involving a PEGylated azide like this compound and a generic alkyne-functionalized binding ligand. Please note that actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Limiting reagent |
| Alkyne-functionalized Ligand | 1.1 - 1.2 eq | A slight excess of the alkyne can drive the reaction to completion. |
| Catalyst System | ||
| CuSO₄·5H₂O | 0.05 - 0.1 eq (5-10 mol%) | Copper(II) source, reduced in situ. |
| Sodium Ascorbate | 0.2 - 0.5 eq (20-50 mol%) | Reducing agent to generate the active Cu(I) species. |
| THPTA or TBTA | 0.1 - 0.2 eq (10-20 mol%) | Ligand to stabilize the Cu(I) catalyst and improve reaction kinetics. |
| Reaction Conditions | ||
| Solvent | t-BuOH/H₂O (1:1) or DMF/H₂O (4:1) | Co-solvents are often necessary to dissolve all reactants. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Outcome | ||
| Yield | > 90% | High yields are characteristic of CuAAC reactions. |
| Purity | > 95% | After purification by flash chromatography or preparative HPLC. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the conjugation of this compound to an alkyne-functionalized protein of interest (POI) ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vial, dissolve the alkyne-functionalized POI ligand (1.1 equivalents) and this compound (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF/H₂O 4:1) to achieve a final concentration of approximately 10-50 mM of the limiting reagent.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Addition: In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). Also, prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and the ligand (THPTA or TBTA, e.g., 50 mM in water or DMSO).
-
Reaction Initiation: To the degassed solution of reactants, add the CuSO₄·5H₂O solution (to a final concentration of 5-10 mol%), followed by the ligand solution (1-2 molar equivalents relative to CuSO₄). Finally, add the freshly prepared sodium ascorbate solution (to a final concentration of 20-50 mol%). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
If a water-miscible organic solvent like DMF was used, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure PROTAC.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: General workflow for PROTAC synthesis via CuAAC.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
Application Notes and Protocols for PROTAC Synthesis Using "Thalidomide 4'-ether-PEG2-azide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties. "Thalidomide 4'-ether-PEG2-azide" is a functionalized building block designed for the efficient synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This molecule incorporates the thalidomide-based CRBN ligand, a flexible two-unit polyethylene glycol (PEG2) linker, and a terminal azide group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.[2]
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of PROTACs utilizing "this compound". The protocols detailed below are based on established methodologies for the synthesis of PROTACs targeting bromodomain-containing protein 4 (BRD4), a well-validated therapeutic target in oncology.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of "this compound" is presented in Table 1. This information is crucial for accurate reagent handling and reaction setup.
| Property | Value | Reference |
| Molecular Weight | 431.41 g/mol | [1] |
| Molecular Formula | C₁₉H₂₁N₅O₇ | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 2758431-90-0 | [1] |
| Storage | Store at -20°C | [1] |
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of a PROTAC using "this compound" is typically achieved through a CuAAC reaction with an alkyne-functionalized ligand for the protein of interest. This "click chemistry" approach offers high yields, mild reaction conditions, and broad functional group tolerance.
Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC by reacting "this compound" with an alkyne-modified JQ1 derivative (JQ1-alkyne), a well-known BRD4 inhibitor.
Materials:
-
This compound
-
JQ1-alkyne (or other alkyne-functionalized POI ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF) or a mixture of DMF and water
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., HPLC-grade solvents, silica gel)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the alkyne-functionalized JQ1 (1.0 equivalent) in a suitable solvent such as DMF.
-
Add "this compound" (1.1 equivalents) to the solution and stir until all solids are dissolved.
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.3 equivalents) and CuSO₄·5H₂O (0.1 equivalents).
-
Click Reaction: To the stirring solution of the reactants, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup and Extraction: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Characterization of the Synthesized PROTAC
After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. This involves assessing its ability to induce the degradation of the target protein and its functional consequences in a cellular context.
Representative Quantitative Data
The following table summarizes representative data for a well-characterized BRD4-targeting PROTAC, providing an example of the typical quantitative metrics used to evaluate PROTAC efficacy. While this data is not specific to a PROTAC synthesized with "this compound", it serves as a valuable reference.
| PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| Representative BRD4 PROTAC | MOLM-13 (AML) | 1.5 | >95 | 3.2 |
| MV4-11 (AML) | 0.8 | >95 | 1.9 | |
| 22Rv1 (Prostate Cancer) | 5.2 | ~90 | 12.5 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
-
IC₅₀: The concentration of the PROTAC required to inhibit 50% of cell viability.
Experimental Protocols for Biological Evaluation
1. BRD4 Degradation Assay (Western Blot)
-
Cell Seeding: Plate a relevant cancer cell line (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with serial dilutions of the synthesized PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
2. Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for 72 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against PROTAC concentration to determine the IC₅₀ value.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow.
References
Application Notes and Protocols for Targeted Kinase Degradation using Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins, such as kinases, from the cellular environment.[1] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of specific proteins of interest.[1][2] A PROTAC molecule is comprised of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4]
Thalidomide and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][5][6] "Thalidomide 4'-ether-PEG2-azide" is a functionalized CRBN ligand readily available for PROTAC synthesis.[7][8] It incorporates the thalidomide moiety for CRBN engagement, a two-unit polyethylene glycol (PEG2) linker to provide appropriate length and solubility, and a terminal azide group.[7][9] The azide functionality allows for efficient conjugation to a kinase-targeting ligand containing a terminal alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a reliable and widely used bioconjugation reaction.[10]
These application notes provide a comprehensive overview of the synthesis of kinase-targeting PROTACs using this compound and detailed protocols for evaluating their activity in degrading target kinases.
Mechanism of Action
The fundamental role of a PROTAC synthesized from this compound is to act as a molecular bridge, bringing a target kinase and the CRBN E3 ligase into close proximity. This induced proximity initiates a cascade of intracellular events culminating in the degradation of the target kinase.[2]
The key steps are:
-
Binding: The PROTAC, through its two distinct ligands, independently binds to the target kinase and the CRBN E3 ligase.
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the target kinase, the PROTAC, and the CRBN E3 ligase.
-
Ubiquitination: Within this complex, the CRBN E3 ligase transfers ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target kinase, tagging it for degradation.
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated kinase and degrades it into smaller peptides.
-
Recycling: The PROTAC is then released and can engage another target kinase and CRBN E3 ligase, continuing its catalytic cycle.
Caption: PROTAC-mediated kinase degradation pathway.
Data Presentation: Summary of Quantitative Data
Quantitative data from PROTAC experiments should be summarized in clear, structured tables to allow for easy comparison between different compounds or conditions.[2] Key parameters to report include the half-maximal degradation concentration (DC50), the maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for kinase activity.[4][11]
| PROTAC ID | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | Kinase Activity IC50 (nM) | Cell Viability IC50 (µM) |
| KIN-PROTAC-1 | Kinase X | Cell Line A | 25 | 92 | 15 | >10 |
| KIN-PROTAC-2 | Kinase X | Cell Line A | 5 | 98 | 8 | >10 |
| KIN-PROTAC-3 | Kinase Y | Cell Line B | 50 | 85 | 30 | 5.2 |
| KIN-PROTAC-4 | Kinase Y | Cell Line B | 12 | 95 | 18 | >10 |
Experimental Protocols
Protocol 1: Synthesis of Kinase-Targeting PROTAC via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound with an alkyne-functionalized kinase inhibitor.
Materials:
-
This compound[7]
-
Alkyne-functionalized kinase inhibitor
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/t-BuOH/H2O mixture)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve this compound (1.0 eq) and the alkyne-functionalized kinase inhibitor (1.1 eq) in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
Prepare a solution of CuSO4 (0.1 eq) and THPTA (0.1 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO4/THPTA solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final kinase-targeting PROTAC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Caption: Workflow for PROTAC synthesis.
Protocol 2: Western Blot for PROTAC-Induced Kinase Degradation
This protocol details the steps for quantifying the levels of a target kinase following PROTAC treatment using Western blotting.[1]
Materials:
-
Cell culture reagents
-
Kinase-targeting PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the kinase PROTAC for the desired time period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the target kinase overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.[1] Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control.[4] Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine DC50 and Dmax values.[4]
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC on cell proliferation and health.[2]
Materials:
-
Cell line of interest
-
Kinase-targeting PROTAC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.[1]
-
Treatment: Treat the cells with a range of concentrations of the kinase PROTAC for the same duration as the degradation assay (e.g., 72 hours).[2]
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.[1]
-
Measurement: Measure the signal (absorbance or luminescence) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[4]
Protocol 4: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]
Materials:
-
Cell culture reagents
-
Kinase-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the target kinase for immunoprecipitation
-
Protein A/G beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the kinase PROTAC with or without co-treatment with a proteasome inhibitor (MG132) for a shorter time period (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells as described in Protocol 2.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target kinase to form an antibody-antigen complex.[2] Add Protein A/G beads to pull down the complex.
-
Elution and Western Blot: Elute the protein from the beads and run a Western blot as described in Protocol 2.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target kinase.[2]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target kinase.[2]
Caption: Workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | CAS 2758431-90-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for Targeted Degradation of Transcription Factors using Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins, particularly those previously considered "undruggable," such as transcription factors.[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively degrade target proteins.[1] This is achieved by simultaneously binding to a protein of interest and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[3] This proximity-induced event leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
"Thalidomide 4'-ether-PEG2-azide" is a functionalized building block designed for the efficient synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6] It incorporates the thalidomide moiety for CRBN engagement, a flexible two-unit polyethylene glycol (PEG2) linker, and a terminal azide group.[4][5][6] The azide functionality allows for straightforward and specific conjugation to a target protein ligand functionalized with an alkyne group via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[7]
These application notes provide a comprehensive guide to the synthesis and evaluation of transcription factor-targeting PROTACs using this compound. Detailed protocols for key experiments are provided to enable researchers to effectively design, synthesize, and characterize novel protein degraders.
Data Presentation: Efficacy of Thalidomide-Based PROTACs Against Transcription Factors
The following tables summarize the degradation efficiency of various thalidomide-based PROTACs targeting key transcription factors. While specific data for PROTACs synthesized with the exact "this compound" linker is not publicly available, the data presented for PROTACs with similar PEG-based linkers provide a strong indication of the potential efficacy.
Table 1: Degradation of BRD4 by Thalidomide-Based PROTACs [8][9]
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| dBET1 | MV4-11 | 8 | >95 | PEG-based | [8] |
| ARV-825 | RS4;11 | 1.8 | >95 | PEG-based | [9] |
| Compound 21 | THP-1 | - | >90 at 1µM | Dihydroquinazolinone-based | [9] |
Table 2: Degradation of STAT3 by a Thalidomide-Based PROTAC [10]
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| TSM-1 | FaDu | ~100 | >80 | Toosendanin-based | [10] |
Table 3: Degradation of SHP2 by a Thalidomide-Based PROTAC [11]
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Not Specified |
| 11(ZB-S-29) | HeLa | 6.02 | >90 | Not Specified | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Transcription Factor-Targeting PROTAC via Click Chemistry
This protocol describes the conjugation of an alkyne-functionalized transcription factor ligand to this compound using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7]
Materials:
-
This compound
-
Alkyne-functionalized transcription factor ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the alkyne-functionalized transcription factor ligand (1.0 equivalent) and this compound (1.1 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Catalyst Addition: To the stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents), followed by an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Determination of PROTAC-Induced Protein Degradation (DC50 and Dmax)
This is the most common method to quantify the reduction in the levels of a specific target protein following PROTAC treatment.[12][13]
Materials:
-
Cultured cells expressing the target transcription factor
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target transcription factor
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.[12]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the ternary complex (Target Protein-PROTAC-CRBN) in cells.[7][14]
Materials:
-
Cultured cells treated with PROTAC or vehicle
-
Cell lysis buffer for Co-IP (non-denaturing)
-
Primary antibody against the target transcription factor or CRBN
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse the PROTAC-treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target transcription factor or CRBN overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target transcription factor and CRBN to confirm their co-immunoprecipitation. An increased signal for the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.
Protocol 4: In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[15][16]
Materials:
-
Cultured cells
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Materials for Co-IP (as in Protocol 3)
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours. Then, add the PROTAC at a concentration that induces significant degradation and incubate for an additional 4-6 hours.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation of the target transcription factor as described in the Co-IP protocol.
-
Western Blotting: Elute the immunoprecipitated proteins and perform Western blotting. Probe the membrane with an anti-ubiquitin antibody. An increase in the high-molecular-weight smear, representing polyubiquitinated target protein, in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Mandatory Visualizations
Caption: PROTAC-mediated degradation of a target transcription factor.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for Targeted Degradation of Epigenetic Proteins using Thalidomide 4'-ether-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[3] Epigenetic proteins, which play crucial roles in regulating gene expression and are often dysregulated in diseases like cancer, are a prime class of targets for this technology.[4][5][6]
Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] Thalidomide 4'-ether-PEG2-azide is a functionalized chemical building block designed for the efficient synthesis of CRBN-recruiting PROTACs.[7][8][9] It incorporates the CRBN-binding moiety and a polyethylene glycol (PEG) linker terminating in an azide group. This azide functionality allows for highly efficient and specific conjugation to a POI ligand containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[4][7] This modular approach streamlines the synthesis of novel PROTACs for the targeted degradation of epigenetic proteins.[4]
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of PROTACs created using this compound for the degradation of epigenetic targets.
Mechanism of Action
The fundamental role of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the target epigenetic protein and the CRBN E3 ligase. This proximity-induced event initiates a cascade leading to the degradation of the target protein.
Figure 1. Mechanism of PROTAC-mediated protein degradation.
Data Presentation
The efficacy of PROTACs targeting epigenetic proteins is quantified by their half-maximal degradation concentration (DC₅₀), maximal degradation level (Dₘₐₓ), and the downstream effect on cell viability (IC₅₀). The following tables summarize representative data for CRBN-based PROTACs targeting various epigenetic proteins.
Table 1: Degradation Potency of Representative Epigenetic Protein PROTACs
| PROTAC Name/Ref. | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | E3 Ligase | Citation(s) |
|---|---|---|---|---|---|---|
| SIAIS629048/49 | BET Proteins | MV4-11 | Potent at 50 nM | >90% (Implied) | CRBN | [4] |
| ARV-771 | Pan-BET | 22Rv1 | < 5 nM | >95% | VHL | [4][5][6] |
| Degrader 4g | BRD4 | MV4-11 | 0.25 nM | >95% | (Not specified) | [5][6] |
| Degrader 4g | BRD4 | RS4-11 | 3.15 nM | >95% | (Not specified) | [4][5] |
| dBRD9 | BRD9 | MOLM-13 | Potent at 50 nM | >90% | CRBN | [2] |
| VZ185 | BRD9 | RI-1 | 1.8 nM | >90% | VHL | [4][6] |
| VZ185 | BRD7 | RI-1 | 4.5 nM | >90% | VHL | [4][6] |
| MS9715 | NSD3 | MOLM-13 | 4.9 µM | >80% | (Not specified) | [4] |
| SR-1114 | ENL | MV4-11 | 150 nM | >90% | CRBN |[5] |
Table 2: Anti-proliferative Activity of Representative Epigenetic Protein PROTACs
| PROTAC Name/Ref. | Target Protein | Cell Line | IC₅₀ / EC₅₀ | Citation(s) |
|---|---|---|---|---|
| SIAIS629048/49 | BET Proteins | MV4-11 | Strong Activity | [4] |
| Degrader 4g | BRD4 | MV4-11 | 0.5 nM | [4][5] |
| Degrader 4g | BRD4 | RS4-11 | 4.8 nM | [4][5] |
| WWL0245 | BRD4 | MV4-11 | 3 nM | [2][5] |
| VZ185 | BRD9/7 | EOL-1 | 3 nM | [4][6] |
| VZ185 | BRD9/7 | A-204 | 40 nM |[4][6] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis, characterization, and biological evaluation of a PROTAC targeting an epigenetic protein, such as BRD4, using this compound.
Figure 2. General experimental workflow for PROTAC development.
Protocol 1: PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes the conjugation of this compound to an alkyne-functionalized ligand for a target epigenetic protein (e.g., an alkyne-modified JQ1 derivative for BRD4).
Materials:
-
This compound
-
Alkyne-functionalized POI ligand (1.0 equivalent)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.1 equivalents)
-
Solvent: Dimethyl sulfoxide (DMSO) / t-Butanol / Water mixture
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents. For example, a 10 mM solution of the azide and alkyne components in DMSO, a 100 mM solution of sodium ascorbate in water (freshly prepared), and a 20 mM solution of CuSO₄ in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent system.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture.
-
Add CuSO₄ to the mixture and vortex briefly.
-
-
Initiation:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.
-
-
Purification:
-
Upon completion, the crude reaction mixture is typically purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the pure PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and molecular formula.
-
Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Assess the final purity (>95%) using analytical HPLC.
-
Protocol 2: Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cell line of interest (e.g., MV4-11 for BRD4)
-
Complete cell culture medium
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the downstream functional effect of target protein degradation on cell proliferation and viability.
Materials:
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
Cell line of interest
-
Synthesized PROTAC
-
MTT solution (5 mg/mL in sterile PBS) and Solubilization solution (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance at 570 nm for MTT; luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control. Incubate for a desired period (e.g., 72 hours).
-
Assay Execution (MTT):
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
Assay Execution (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Subtract the background reading from all values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.
-
Visualization of PROTAC Components
The modular nature of PROTACs, facilitated by building blocks like this compound, is a key aspect of their design.
Figure 3. Logical relationship of PROTAC components.
Conclusion
This compound is a versatile building block that enables the rapid and efficient synthesis of CRBN-recruiting PROTACs via click chemistry. This approach is particularly valuable for developing degraders against epigenetic targets, a class of proteins with significant therapeutic potential. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these novel molecules, facilitating the advancement of new therapeutic agents based on targeted protein degradation.
References
- 1. PROTACs Targeting Epigenetic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. PROTACs targeting epigenetic proteins – ScienceOpen [scienceopen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Androgen Receptor Degradation using Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) in the targeted degradation of the Androgen Receptor (AR). The focus is on PROTACs constructed using building blocks like "Thalidomide 4'-ether-PEG2-azide," which serve to recruit the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent proteasomal degradation.
Introduction to PROTAC-Mediated AR Degradation
The Androgen Receptor is a key driver in the progression of prostate cancer. Traditional therapies often involve androgen deprivation or AR antagonists. However, resistance can emerge through mechanisms like AR overexpression or mutations. PROTACs offer an alternative therapeutic strategy by inducing the degradation of the AR protein rather than just inhibiting it.
A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to the target protein (the AR), a ligand that recruits an E3 ubiquitin ligase (in this case, a thalidomide-based ligand for CRBN), and a linker that connects these two moieties. "this compound" is a building block that provides the CRBN-recruiting element and a flexible PEG linker with a reactive azide group for conjugation to an AR ligand via "click chemistry". This conjugation results in a complete PROTAC capable of forming a ternary complex between the AR and the CRBN E3 ligase complex, leading to the ubiquitination and degradation of the AR.
Quantitative Data Presentation
The efficacy of AR-targeting PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell viability assays. The following tables summarize representative data for thalidomide-based AR PROTACs in various prostate cancer cell lines.
Table 1: AR Degradation Efficacy (DC50)
| Compound | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Reference |
| ARV-110 (Bavdegalutamide) | AR Antagonist | Thalidomide Derivative | Rigid Piperidine-Piperazine | VCaP | < 1 nM | [1][2] |
| Compound 13b | Bicalutamide Analog | Thalidomide | Alkyl | LNCaP | 5.211 µM | [3] |
Table 2: Inhibition of Cell Viability (IC50)
| Compound | Cell Line | IC50 (Cell Growth Inhibition) | Reference |
| ARV-110 (Bavdegalutamide) | VCaP | 1.5 nM | [4] |
| ARV-110 (Bavdegalutamide) | LNCaP | 16.2 nM | [4] |
Signaling Pathway and Experimental Workflows
PROTAC-Mediated AR Degradation Pathway
Caption: Mechanism of thalidomide-based PROTAC-mediated androgen receptor degradation.
Experimental Workflow for PROTAC Synthesis via Click Chemistry
Caption: General workflow for AR PROTAC synthesis using click chemistry.
Experimental Workflow for Western Blot Analysis of AR Degradation
Caption: Experimental workflow for Western blot analysis of AR degradation.
Experimental Protocols
Protocol 1: Synthesis of an AR PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating "this compound" with an alkyne-functionalized AR ligand.
Materials:
-
This compound
-
Alkyne-functionalized AR ligand
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC-grade solvents for purification
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the alkyne-functionalized AR ligand (1.0 equivalent) in a mixture of DMF and water (e.g., 4:1 v/v). Add this compound (1.1 equivalents) to the solution and stir until fully dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Click Reaction: To the stirring solution from Step 1, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup and Extraction: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3 times). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final, pure AR PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for AR Degradation
This protocol provides a method to quantify the degradation of AR in prostate cancer cell lines following treatment with an AR PROTAC.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
AR PROTAC
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Androgen Receptor antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed LNCaP or VCaP cells in 6-well plates and grow to 70-80% confluency. Treat the cells with serial dilutions of the AR PROTAC (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST and apply the ECL substrate. Visualize the protein bands using an imaging system. Re-probe the membrane with a loading control antibody. Quantify the band intensities using densitometry software and normalize the AR signal to the loading control. Calculate the percentage of AR remaining relative to the vehicle-treated control to determine the DC50.
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the effect of AR degradation on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
96-well plates
-
AR PROTAC
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AR PROTAC in culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
References
Application Notes and Protocols for Thalidomide 4'-ether-PEG2-azide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide 4'-ether-PEG2-azide is a crucial chemical tool in the rapidly advancing field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer research. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful strategy to target disease-causing proteins that have been traditionally difficult to inhibit.
This molecule serves as a functionalized E3 ubiquitin ligase ligand, specifically targeting Cereblon (CRBN).[1][2][3] It consists of the thalidomide moiety, which binds to CRBN, connected to a polyethylene glycol (PEG) linker.[1][4] This linker terminates in an azide group, making it perfectly suited for conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][5] The PEG component enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6]
These application notes provide detailed protocols for the synthesis of PROTACs using this compound and for the subsequent cellular assays to evaluate their efficacy in cancer research.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
While specific degradation data for PROTACs synthesized using the exact this compound linker is not extensively published, the following table presents synthesized data from various sources for thalidomide-based PROTACs targeting key cancer-related proteins.[7][8] This data illustrates the typical efficacy of such degraders and highlights the importance of linker composition and length in achieving potent and maximal degradation.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | Not Specified | [7] |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | Not Specified | [7] |
| SHP2 | Thalidomide | Succinamide-PEG | 12 | 6.02 | >90 | Not Specified | [7][8] |
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Visualization of Key Processes
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and cellular evaluation.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by conjugating this compound with a hypothetical alkyne-functionalized ligand for a target protein.[9]
Materials and Reagents:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) or Dimethylformamide (DMF)
-
Deionized water
-
Organic solvents for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reagents for purification (e.g., HPLC-grade solvents, silica gel)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., 1:1 t-BuOH/water or DMF/water).
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the catalyst.[6]
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (e.g., 0.3 equivalents) and CuSO₄·5H₂O (e.g., 0.1 equivalents).[9]
-
Click Reaction: To the stirring solution from Step 1, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. Stir the reaction mixture vigorously at room temperature under an inert atmosphere.[9]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup and Extraction: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3 times). Combine the organic layers and wash them with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[9]
-
Characterization: Confirm the identity and purity of the final PROTAC using standard analytical techniques such as LC-MS (to confirm molecular weight) and ¹H and ¹³C NMR (to confirm chemical structure).[9]
Protocol 2: Western Blot for Protein Degradation Assessment (DC₅₀ and Dₘₐₓ Determination)
This is the primary assay to quantify the degradation of the target protein in a cellular context.[7][10][11]
Materials:
-
Cancer cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in fresh culture medium. Aspirate the old medium from the cells and add the medium containing the varying concentrations of the PROTAC. Include a vehicle-only (DMSO) control.[10]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[10]
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again as in the previous step.[11]
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[11]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
PROTAC compound and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium per well. Include wells with medium only for background measurements.[1]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a serial dilution of the PROTAC compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.[1]
-
Treatment Period: Incubate for the desired treatment period (e.g., 48 or 72 hours).[1]
-
Assay Procedure: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[1]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measurement: Measure the luminescence using a plate-reading luminometer.[1]
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Thalidomide 4'-ether-PEG2-azide in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The landscape of therapeutic intervention for neurodegenerative diseases is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful strategy. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is particularly relevant for neurodegenerative disorders characterized by the accumulation of misfolded proteins such as tau, α-synuclein, and mutant huntingtin (mHtt).[][4][5]
Thalidomide 4'-ether-PEG2-azide is a crucial chemical tool for the synthesis of PROTACs. It is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, incorporating a PEG2 linker and a terminal azide group.[][6] The azide group enables efficient conjugation to a target protein ligand via "click chemistry," a highly reliable and specific reaction.[7][8] This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for neurodegenerative disease research.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the target protein of interest (POI) and the CRBN E3 ligase into close proximity.[9][10] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase.[11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[12][13] The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.[2]
Caption: PROTAC-mediated protein degradation pathway.
Application: Synthesis of a PROTAC for a Neurodegenerative Disease Target
The synthesis of a PROTAC using this compound involves a key step of conjugating it to a ligand for the protein of interest (POI) that has been modified to contain an alkyne group. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common and efficient click chemistry reaction for this purpose.[14][15]
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-modified ligand targeting a protein of interest (e.g., a Tau binder).
Materials:
-
This compound
-
Alkyne-modified POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
HPLC for purification
Procedure:
-
Dissolve the alkyne-modified POI ligand (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., DMF/water).
-
Add CuSO₄ (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to catalyze the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to degrade its target protein in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurodegenerative disease models).[1]
Materials:
-
Synthesized PROTAC
-
Relevant human cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[16]
Protocol 3: Co-Immunoprecipitation to Confirm Ternary Complex Formation
This protocol is used to verify the PROTAC-dependent interaction between the target protein and CRBN.[16]
Materials:
-
Synthesized PROTAC and a negative control (structurally similar but unable to bind CRBN or the target)
-
Treated cell lysates (from Protocol 2)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a vehicle control and a negative control PROTAC.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or CRBN, coupled to protein A/G beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads.
-
Perform a Western blot on the eluted samples, probing for the presence of both the target protein and CRBN.
-
-
Data Analysis: An increased amount of the co-immunoprecipitated protein in the PROTAC-treated sample compared to the controls confirms the formation of the ternary complex.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for newly developed PROTACs. Data for specific PROTACs targeting neurodegenerative disease-associated proteins should be populated from experimental results.
Table 1: In Vitro Degradation Efficacy of PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM)[1] | Dₘₐₓ (%)[16] |
| Example | GSK3β | SH-SY5Y | 34.2[1] | >90 |
| PROTAC-Tau-1 | Tau | SH-SY5Y | TBD | TBD |
| PROTAC-AS-1 | α-synuclein | H4 | TBD | TBD |
| PROTAC-Htt-1 | mHtt | HD patient fibroblasts | TBD | TBD |
| TBD: To be determined experimentally. |
Table 2: Binding Affinities of PROTAC Components
| Molecule | Binds to | Assay | K_D (nM)[1] |
| Example PROTAC | GSK-3β | SPR | 12.41[1] |
| PROTAC-Tau-1 | Tau | TBD | TBD |
| PROTAC-AS-1 | α-synuclein | TBD | TBD |
| PROTAC-Htt-1 | mHtt | TBD | TBD |
| Thalidomide | CRBN | TBD | TBD |
| TBD: To be determined experimentally. |
Conclusion
This compound is an indispensable tool for the development of CRBN-recruiting PROTACs. Its application in neurodegenerative disease research holds immense promise for the targeted degradation of pathogenic proteins. The protocols and guidelines presented here provide a framework for the synthesis, in vitro characterization, and validation of novel PROTACs, paving the way for the development of next-generation therapeutics for these devastating disorders.
References
- 1. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 2. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of a PROTAC Mutant Huntingtin Degrader into Small-Molecule Hydrophobic Tags Focusing on Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tau targeted protein degraders for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Huntingtin Ubiquitination Mechanisms and Novel Possible Therapies to Decrease the Toxic Effects of Mutated Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of PROTACs Synthesized with "Thalidomide 4'-ether-PEG2-azide"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cellular evaluation of Proteolysis Targeting Chimeras (PROTACs) synthesized using "Thalidomide 4'-ether-PEG2-azide" as a key building block. This linker incorporates a thalidomide moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase, a widely adopted strategy in PROTAC design.[1][2][3] The integrated PEG2 linker influences the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability, which are critical for its biological activity.[1]
Mechanism of Action
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[4][5][6] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4][5]
PROTACs synthesized with "this compound" function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] The thalidomide portion of the PROTAC binds to CRBN, the substrate receptor of the ligase complex.[1] Concurrently, the other end of the PROTAC binds to the target protein. This dual binding event results in the formation of a ternary complex (POI-PROTAC-E3 ligase), which brings the POI in close proximity to the E3 ligase.[1][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][4][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1]
PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A systematic evaluation of a novel PROTAC involves a series of cell-based assays to confirm its mechanism of action and determine its efficacy.
General experimental workflow for PROTAC characterization.
Quantitative Data Presentation
The efficacy of PROTACs is typically assessed by determining their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a template for summarizing quantitative data from key cell-based assays.
| Assay Type | Metric | PROTAC A | PROTAC B (Control) |
| Target Degradation | DC50 (nM) | Value | Value |
| Dmax (%) | Value | Value | |
| Cell Viability | IC50 (µM) | Value | Value |
| Apoptosis | % Apoptotic Cells at [X] nM | Value | Value |
| Target Engagement | EC50 (nM) | Value | Value |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This assay is fundamental for quantifying the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC synthesized with "this compound"
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.[1]
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the media, wash cells once with ice-cold PBS, and add lysis buffer.[1][2] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[1] After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and a loading control.[1] Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Add the ECL substrate and capture the chemiluminescent signal.[2] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of remaining protein.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream functional consequences of target protein degradation, such as anti-proliferative effects.[7]
Materials:
-
96-well tissue culture plates (clear for MTT, opaque for CellTiter-Glo®)
-
PROTAC of interest
-
Complete cell culture medium
-
MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure (MTT Assay Example): [8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells, including a vehicle control.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[8]
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following PROTAC treatment.[10]
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as desired. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[8]
Protocol 4: NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to its target protein in live cells.[2][12][13]
Materials:
-
Cell line expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque-walled 96-well plates
-
Luminometer with filter sets for donor and acceptor wavelengths
Procedure:
-
Cell Seeding: Seed the engineered cells in a 96-well plate.
-
Compound and Tracer Addition: Add the PROTAC at various concentrations, followed by the addition of the NanoBRET™ tracer.
-
Incubation: Incubate at 37°C and 5% CO₂.
-
Signal Measurement: Measure the donor and acceptor luminescence signals.[2]
-
Data Analysis: Calculate the NanoBRET™ ratio to determine target engagement.[2]
Selectivity and Off-Target Effects
A crucial aspect of PROTAC development is to assess its selectivity and potential off-target effects.[14][15][16]
Mass Spectrometry-Based Proteomics: This is a powerful, unbiased method to identify and quantify thousands of proteins in a cell lysate.[15][17] By comparing the proteome of PROTAC-treated cells to vehicle-treated cells, one can identify unintended protein degradation.[15]
Workflow for discovery and validation of PROTAC off-target effects.
By following these detailed protocols and employing a multi-assay approach, researchers can comprehensively characterize the efficacy, mechanism of action, and selectivity of PROTACs synthesized with "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Protein Degradation by PROTACs via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] They function as heterobifunctional molecules, simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a cornerstone technique for quantifying PROTAC-induced protein degradation.[1] It allows for the determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-mediated protein degradation, along with guidelines for data presentation and interpretation.
Signaling Pathway of PROTAC Action
PROTACs orchestrate the degradation of a target protein by hijacking the UPS. The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase.[1] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Experimental Workflow
The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key steps, from cell treatment to data analysis.[1]
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[3]
Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar to capture the full dose-response curve.[2] Include a vehicle-only control (e.g., DMSO).[4]
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or controls.[2]
-
Incubate the cells for a predetermined time (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[5]
Cell Lysis and Protein Quantification
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[6][7]
-
Scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[7]
-
Clarify the lysate by centrifuging at approximately 14,000 x g for 15-20 minutes at 4°C.[6][7]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[6][7]
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7]
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.[1] Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel, along with a protein molecular weight marker.[1][8] The acrylamide percentage of the gel should be chosen based on the molecular weight of the target protein.[9]
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][7]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.[7]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2]
-
Wash the membrane again three times for 5-10 minutes each with TBS-T.[7]
Signal Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[2]
-
Capture the chemiluminescent signal using a digital imaging system. Ensure the signal intensity for both the target protein and the loading control falls within the linear range of detection.[1]
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to normalize for protein loading.[10] Alternatively, use a total protein stain for normalization.[11]
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to its corresponding loading control band.[2]
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).[2]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[4]
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC50 and Dmax values.[4]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of PROTAC-X on Target Protein A Degradation
| PROTAC-X Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.92 | 8 |
| 10 | 0.65 | 35 |
| 50 | 0.30 | 70 |
| 100 | 0.15 | 85 |
| 500 | 0.08 | 92 |
| 1000 | 0.06 | 94 |
Table 2: Summary of Efficacy Parameters for Different PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | HeLa | 8.5 | 95 |
| PROTAC-B | BTK | MOLM-14 | 25.2 | 88 |
| PROTAC-C | AR | VCaP | 5.1 | 98 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak target protein signal | Insufficient primary antibody concentration. | Optimize antibody dilution.[8] |
| Incomplete protein transfer. | Verify transfer efficiency with Ponceau S staining.[1] | |
| Inactive ECL substrate. | Use fresh substrate.[1] | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent.[1][8] |
| Insufficient washing. | Increase the number and/or duration of wash steps.[1] | |
| Inconsistent loading control | Inaccurate protein quantification. | Re-quantify protein concentrations carefully.[1] |
| Unequal sample loading. | Ensure equal volumes of normalized samples are loaded.[1] | |
| "Hook effect" | High PROTAC concentrations leading to the formation of non-productive binary complexes.[2] | Perform a wide dose-response curve to identify the optimal degradation window.[2] |
Conclusion
Western blotting is a robust and essential technique for the quantitative evaluation of PROTAC-mediated protein degradation.[1] This detailed protocol provides a comprehensive guide for researchers to design, execute, and interpret Western blot experiments in the context of PROTAC development. Adherence to best practices in sample preparation, immunoblotting, and data analysis will ensure the generation of high-quality, reproducible data crucial for advancing targeted protein degradation research. For higher throughput screening, alternative methods such as In-Cell Western assays or capillary-based Western systems may be considered.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. Protein degradation analysis by western blot [bio-protocol.org]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. bosterbio.com [bosterbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. selvita.com [selvita.com]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Determining Efficacy of "Thalidomide 4'-ether-PEG2-azide" Based PROTACs: Application Notes and Protocols for DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Key Efficacy Parameters
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the degradation of the target protein.[2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] "Thalidomide 4'-ether-PEG2-azide" is a functionalized building block used in the synthesis of PROTACs, where the thalidomide moiety specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4]
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][5]
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC. A higher Dmax value signifies greater efficacy.[1][5]
This document provides detailed application notes and experimental protocols for determining the DC50 and Dmax values for PROTACs synthesized using "this compound".
Signaling Pathway of PROTAC Action
Thalidomide-based PROTACs function by hijacking the Ubiquitin-Proteasome System (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target POI and the CRBN E3 ligase.[3] This proximity allows the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released to repeat the cycle.[2]
Experimental Protocols
Accurate determination of DC50 and Dmax values is crucial for evaluating the performance of a PROTAC. Below are detailed protocols for commonly used methods.
Protocol 1: Western Blotting for DC50 and Dmax Determination
Western blotting is a widely used technique to quantify the degradation of a target protein in a dose-dependent manner.[5]
Objective: To determine the dose-dependent degradation of a target protein and calculate the DC50 and Dmax values.
Materials:
-
Cells expressing the protein of interest
-
Complete growth medium
-
"this compound" based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.[3]
-
Incubate the cells for a predetermined time (e.g., 24 hours) in a CO2 incubator. The optimal time should be determined in a preliminary time-course experiment.[3]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.[5]
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[5]
-
Load equal amounts of protein into the wells of an SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]
-
Detect the chemiluminescent signal using an imaging system.[1]
-
Strip the membrane and re-probe with a primary antibody for a loading control.[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.[1]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[1]
-
Protocol 2: High-Throughput Protein Degradation Assay using HiBiT Technology
This protocol describes a quantitative, real-time method for measuring protein degradation in live cells using the HiBiT system.[8]
Objective: To determine the kinetics of protein degradation and calculate DC50 and Dmax values in a high-throughput format.
Materials:
-
Cells endogenously expressing the POI tagged with HiBiT
-
LgBiT-expressing stable cell line or LgBiT expression plasmid
-
White, 96-well or 384-well plates
-
"this compound" based PROTAC
-
Nano-Glo® Endurazine™ Live Cell Substrate
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in white-walled assay plates and incubate overnight.[8]
-
-
Substrate Addition and Equilibration:
-
Prepare a 1X solution of Nano-Glo® Endurazine™ substrate in the appropriate assay medium.
-
Replace the cell culture medium with the substrate solution and incubate for at least 2.5 hours to allow the signal to equilibrate.[8]
-
-
PROTAC Treatment and Kinetic Measurement:
-
Prepare a serial dilution of the PROTAC at a 10X concentration in the assay medium.
-
Add the PROTAC dilutions to the wells.
-
Measure luminescence at regular intervals for the desired duration using a plate reader.[9]
-
-
Data Analysis:
-
The raw luminescence data can be used to calculate the percentage of degradation at each time point relative to the vehicle control.[8]
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration for a specific time point.
-
Fit the data to a 4PL model to determine the DC50 and Dmax.[3]
-
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example DC50 and Dmax values for a "this compound" based PROTAC targeting POI-X
| PROTAC Compound | Target POI | Cell Line | DC50 (nM) | Dmax (%) | Assay Method |
| PROTAC-A | POI-X | Cell-Line-1 | 15.2 | 92 | Western Blot |
| PROTAC-A | POI-X | Cell-Line-2 | 25.8 | 85 | Western Blot |
| PROTAC-B | POI-X | Cell-Line-1 | 8.7 | 95 | HiBiT Assay |
| PROTAC-B | POI-X | Cell-Line-2 | 12.1 | 91 | HiBiT Assay |
Data Analysis and Interpretation
The determination of DC50 and Dmax values requires fitting the dose-response data to a suitable model. A common approach is to use a four-parameter logistic (4PL) model.[1]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)
Where:
-
Y is the percentage of remaining protein.
-
X is the PROTAC concentration.
-
Top is the maximum percentage of remaining protein (ideally 100%).
-
Bottom is the minimum percentage of remaining protein, from which Dmax can be calculated (Dmax = 100 - Bottom).
-
DC50 is the concentration at which 50% of the protein is degraded.
-
HillSlope describes the steepness of the curve.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the determination of DC50 and Dmax values for PROTACs synthesized using "this compound". Accurate and reproducible measurement of these parameters is essential for the characterization and optimization of novel protein degraders in drug discovery and development.
References
Application Notes and Protocols for In-Cell Target Engagement Assays for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein entirely, offering a powerful strategy to tackle previously "undruggable" targets.[3]
A critical step in the development of effective PROTACs is the confirmation and quantification of their engagement with the target protein of interest (POI) and the recruited E3 ligase within the complex environment of a living cell.[4][5] In-cell target engagement assays are therefore indispensable tools for researchers, providing crucial data on a PROTAC's potency, permeability, and mechanism of action. This document provides detailed application notes and protocols for key in-cell target engagement assays used in PROTAC development.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[3][6] The fundamental action of a PROTAC is to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[7][8] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another catalytic cycle.[1][3]
NanoBRET™ Target Engagement Assay
Application Note
The NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a target protein in live cells.[9][10] This technology is particularly well-suited for PROTAC research as it can determine intracellular target engagement, assess cell permeability, and even be adapted to monitor the formation of the ternary complex.[6][10]
The assay relies on energy transfer from a NanoLuc® luciferase-tagged protein of interest (the donor) to a fluorescently labeled tracer that binds to the same protein (the acceptor).[9][11] When a PROTAC binds to the target protein, it competes with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[12] By comparing the IC50 values obtained in intact versus permeabilized cells, an "availability index" can be calculated to rank PROTACs based on their cell permeability.[13][14]
Advantages:
-
High sensitivity and suitability for high-throughput screening.[6]
-
Provides real-time, quantitative data on target engagement in living cells.[6]
-
Can be used to assess cell permeability by comparing results from intact and permeabilized cells.[10]
-
Adaptable for measuring ternary complex formation.[10]
Disadvantages:
-
Requires genetic modification of the target protein to create a NanoLuc® fusion.[6]
-
Dependent on the availability of a suitable fluorescent tracer for the target protein.[6]
Quantitative Data Summary
| PROTAC Example | Target Protein | E3 Ligase | Assay Format | IC50 (Intact Cells) | IC50 (Permeabilized) | Cell Line | Reference |
| dBET1 | BRD4 | CRBN | NanoBRET TE | 130 nM | 16 nM | HEK293 | [15] |
| MZ1 | BRD4 | VHL | NanoBRET TE | 29 nM | 2 nM | HEK293 | [15] |
| Unnamed HDAC6 PROTACs | HDAC6 | CRBN/VHL | NanoBRET TE | 0.021 - >10 µM | - | HeLa | [16] |
| RC-1 | BTK | CRBN | NanoBRET TE | 0.25 µM | - | HEK293 | [16] |
Experimental Protocol: NanoBRET™ Target Engagement
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM® I Reduced Serum Medium
-
Vector encoding the target protein fused to NanoLuc® luciferase (N- or C-terminal)
-
Transfection reagent (e.g., FuGENE® HD)
-
White, tissue-culture treated 96-well or 384-well plates
-
NanoBRET™ tracer specific for the target protein
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer with 460 nm and >600 nm emission filters
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-target protein fusion vector according to the manufacturer's protocol.[17]
-
Culture cells for 18-24 hours to allow for protein expression.[17]
-
On the day of the assay, harvest the cells and resuspend them in Opti-MEM® at a concentration of 2x10^5 cells/mL.[17]
-
Dispense 38 µL of the cell suspension into each well of a white assay plate.[17]
-
-
Compound and Tracer Addition:
-
Incubation and Signal Measurement:
-
Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.[18]
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by diluting it in Opti-MEM® containing the Extracellular NanoLuc® Inhibitor.[18]
-
Add 20 µL of the substrate solution to all wells.[17]
-
Read the plate within 20 minutes on a luminometer, measuring both the donor emission at 450 nm and the acceptor emission at 610 nm.[17]
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission signal by the donor emission signal.[12]
-
Plot the BRET ratio against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of target engagement.[12]
-
HiBiT Protein Degradation Assay
Application Note
The HiBiT assay is a highly sensitive and quantitative method for measuring the abundance of a target protein, making it an ideal tool for directly assessing PROTAC-induced protein degradation.[4] This technology utilizes a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9 gene editing.[4][19] The HiBiT tag has a low affinity for the larger LgBiT protein. However, when they combine, they form a functional NanoLuc® luciferase enzyme that generates a bright, luminescent signal.[3] The intensity of this signal is directly proportional to the amount of HiBiT-tagged protein present in the cell.
By monitoring the decrease in luminescence over time following PROTAC treatment, researchers can obtain detailed kinetic profiles of protein degradation, including key parameters such as the degradation rate, the maximum level of degradation (Dmax), and the concentration required for half-maximal degradation (DC50).[3][4]
Advantages:
-
Directly quantifies the degradation of the target protein at endogenous expression levels.[3]
-
Allows for real-time, kinetic measurements of protein degradation in live cells.[4]
-
Highly sensitive with a large dynamic range.[20]
-
Does not require antibodies.[21]
Disadvantages:
-
Requires CRISPR/Cas9-mediated knock-in of the HiBiT tag into the gene of interest.
-
Potential for the HiBiT tag to interfere with protein function, although its small size minimizes this risk.
Quantitative Data Summary
| PROTAC Example | Target Protein | E3 Ligase | DC50 | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VHL | 1.9 nM | >98% | 293T | [9] |
| dBET1 | BRD4 | CRBN | 3.3 nM | >98% | 293T | [9] |
| PROTAC-X | POI-A | CRBN | 15 nM | >95% | Cell Line-1 | [22] |
| MS21 | Pan-Akt | - | - | - | HEK-293 | [23] |
Experimental Protocol: HiBiT-Based Protein Degradation
Materials:
-
Cell line with CRISPR/Cas9-mediated knock-in of the HiBiT tag at the endogenous locus of the target protein.
-
LgBiT-expressing stable cell line or LgBiT expression plasmid.[3]
-
White, 96-well or 384-well assay plates.
-
PROTAC of interest.
-
For lytic endpoint assay: Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, lytic substrate, lytic buffer).[21]
-
For live-cell kinetic assay: Nano-Glo® Endurazine™ Live Cell Substrate.[3]
-
Luminometer.
Procedure (Lytic Endpoint Assay):
-
Cell Plating:
-
Adjust the cell density of the HiBiT-tagged cell line and plate in a white assay plate. For example, 20,000 cells in 100 µL per well for a 96-well plate.[21]
-
Incubate overnight to allow cells to attach.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROtac in cell culture medium.
-
Add the diluted PROTAC to the cells and incubate for the desired duration (e.g., 16, 24, or 48 hours) at 37°C.[22]
-
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT Protein and Lytic Substrate in the Lytic Buffer according to the manufacturer's protocol.[21]
-
Add 100 µL of the lytic reagent to each well.
-
Place the plate on an orbital shaker for at least 10 minutes to ensure complete lysis.[21]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Calculate the percentage of degradation as: % Degradation = 100 - % Protein Remaining.[22]
-
Plot the % degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]
-
Cellular Thermal Shift Assay (CETSA®)
Application Note
The Cellular Thermal Shift Assay (CETSA) is a label-free method for assessing target engagement in intact cells or cell lysates.[13][24] It is based on the principle that the binding of a ligand, such as a PROTAC, can alter the thermal stability of its target protein.[15]
In a typical CETSA experiment, cells are treated with the PROTAC and then subjected to a heat gradient.[13] The binding of the PROTAC to its target protein often leads to a stabilized protein structure, which results in a higher melting temperature (Tm). After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry.[13][24] An increase in the amount of soluble target protein at higher temperatures in the presence of the PROTAC indicates target engagement.[13]
Advantages:
-
Label-free method that can be used with endogenous proteins without genetic modification.[6][24]
-
Provides direct evidence of target engagement in a physiologically relevant context.[12]
-
Can be performed in intact cells, cell lysates, and even tissue samples.[24]
Disadvantages:
-
Indirect measurement of binding; not all binding events result in a significant thermal shift.[6]
-
Can be lower in throughput compared to plate-based assays.[12]
-
Data analysis can be more complex.
Quantitative Data Summary
| PROTAC Example | Target Protein | Thermal Shift (ΔTm) | Assay Format | Cell Line | Reference |
| MS67 | WDR5 | 15.8 °C | HiBiT CETSA | HEK293T | [20] |
| OICR-9429 based series | WDR5 | ~7.5 °C | HiBiT CETSA | HEK293T | [20] |
| LDHAi 1 | LDHA | ~4 °C | RT-CETSA | - | [25] |
Note: Quantitative data for PROTAC-induced thermal shifts are less commonly presented in standardized tables compared to IC50 or DC50 values.
Experimental Protocol: CETSA
Materials:
-
Cell culture reagents
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the PROTAC at various concentrations or a single saturating concentration, including a vehicle control.
-
Incubate for 1-2 hours at 37°C.[13]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in fresh media.
-
Aliquot the cell suspension into PCR tubes for each temperature point in the gradient (e.g., from 40°C to 70°C in 2°C increments).
-
Heat the samples in a thermocycler for the specified time (e.g., 3 minutes).[13]
-
Include a non-heated control at room temperature.
-
Cool the samples to 4°C for 3 minutes.[13]
-
-
Cell Lysis and Protein Quantification:
-
Add ice-cold lysis buffer to each tube.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[13]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the data to the non-heated control (100% soluble protein).
-
Plot the percentage of soluble protein against the temperature to generate melt curves. A rightward shift in the melting curve in the presence of the PROTAC indicates target engagement and stabilization.[13]
-
Fluorescence-Based Assays
Application Note
Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are powerful in vitro and in-cell techniques to study the molecular interactions underlying PROTAC function.[1] These assays are particularly useful for characterizing the formation of the ternary complex.[1]
Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a labeled molecule.[26] When a small fluorescently labeled ligand (e.g., a PROTAC or a warhead) is free in solution, it rotates rapidly, and the emitted light is depolarized. Upon binding to a larger protein (the POI or E3 ligase), its rotation slows down, resulting in an increase in polarization. FP can be used in a competitive format to determine the binding affinities of PROTACs to their individual targets and to study the thermodynamics of ternary complex formation.[26][27]
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor.[1] When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor can lead to emission from the acceptor. In the context of PROTACs, the POI and the E3 ligase can be labeled with a FRET pair. The formation of the ternary complex brings the donor and acceptor into proximity, resulting in a FRET signal. This allows for the direct detection and characterization of ternary complex formation in vitro or in live cells.[]
Advantages:
-
Provide quantitative data on binary and ternary binding affinities.[26]
-
Can be configured for high-throughput screening.[8]
-
FRET can be used to monitor ternary complex formation in real-time in live cells.[1]
Disadvantages:
-
Often require purified, labeled proteins, which can be challenging to produce.[8]
-
FP assays can be sensitive to compound interference (e.g., autofluorescence).
-
These are typically not direct measures of target engagement in an unmodified cellular system.
Quantitative Data Summary
| PROTAC Example | Target Protein | E3 Ligase | Assay Type | Measured Parameter | Value | Reference |
| BRD7/9 PROTACs | BRD9 | VHL | FP | Ternary Binding Affinity | Varies with linker | [27] |
| dBETs | BRD4 | CRBN | FP | Ternary Binding Affinity | Negative Cooperativity | [27] |
Experimental Protocol: Fluorescence Polarization (Competitive Binding)
Materials:
-
Purified target protein (POI) or E3 ligase complex (e.g., VCB)
-
Fluorescently labeled tracer (a ligand for the POI or E3 ligase)
-
PROTAC of interest
-
Assay buffer
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare a solution of the target protein and the fluorescent tracer in the assay buffer at their predetermined optimal concentrations.
-
-
Assay Plate Setup:
-
Add the PROTAC dilutions to the wells of the 384-well plate.
-
Add the protein/tracer mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the PROTAC concentration.
-
Fit the data to a competitive binding model to determine the IC50 or Ki value for the PROTAC.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low protein degradation observed | - Poor cell permeability of the PROTAC.- Inefficient ternary complex formation.- Low expression or activity of the recruited E3 ligase in the cell line.- Proteasome inhibition. | - Assess cell permeability using NanoBRET (intact vs. permeabilized cells).- Modify the PROTAC linker to improve physicochemical properties.- Confirm binary target and E3 ligase engagement using NanoBRET or CETSA.- Use biophysical assays (e.g., FRET, FP) to confirm ternary complex formation in vitro.- Verify E3 ligase expression in the chosen cell line.- Check for proteasome activity using a specific substrate. |
| "Hook effect" observed in degradation assays | At high concentrations, the PROTAC forms binary complexes with the POI and E3 ligase separately, preventing the formation of the productive ternary complex. | - Perform a full dose-response curve to identify the optimal concentration range for degradation.- Use lower concentrations of the PROTAC in subsequent experiments. |
| High variability in CETSA results | - Inconsistent heating or cooling.- Incomplete cell lysis.- Pipetting errors. | - Ensure precise temperature control using a thermocycler.- Optimize the lysis buffer and procedure.- Use automated liquid handling for improved precision. |
| High background in NanoBRET assay | - Non-specific binding of the tracer.- Autofluorescence of the PROTAC. | - Optimize the tracer concentration.- Include a "no tracer" control to subtract background.- Test the PROTAC for autofluorescence at the assay wavelengths. |
This guide provides a foundational understanding and practical protocols for the most common in-cell target engagement assays for PROTACs. The selection of the most appropriate assay will depend on the specific research question, the available resources, and the stage of PROTAC development. A multi-assay approach, combining methods that measure direct target binding (NanoBRET, CETSA) with those that quantify the ultimate functional outcome (HiBiT), is often the most robust strategy for comprehensively characterizing novel PROTACs.[6]
References
- 1. Ternary complex formation - Profacgen [profacgen.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selvita.com [selvita.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. eubopen.org [eubopen.org]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pelagobio.com [pelagobio.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the unprecedented ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] This catalytic mechanism allows for the degradation of multiple protein targets by a single PROTAC molecule, highlighting its potential for potent and sustained pharmacological effects.[2]
This document provides a comprehensive guide to the experimental workflow for characterizing and validating PROTAC molecules, including detailed protocols for key assays and structured data presentation.
PROTAC Mechanism of Action
The core function of a PROTAC is to facilitate the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity.[] This initiates a cascade of intracellular events culminating in the degradation of the target protein. The key steps are:
-
Binding: The PROTAC molecule independently binds to the POI and an E3 ligase (e.g., Cereblon or VHL).[1]
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[1][]
-
Ubiquitination: Within the complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the POI.[1][2]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][4]
-
Recycling: The PROTAC is released and can initiate another cycle of degradation.[1]
Experimental Workflow
A systematic and multi-faceted approach is essential for the evaluation of a PROTAC candidate. The workflow typically progresses from in vitro validation of the mechanism of action to cellular assays assessing efficacy and potential liabilities.[6]
Key Experimental Protocols and Data Presentation
Target Engagement and Ternary Complex Formation
Confirmation of binary target engagement and subsequent ternary complex formation is the foundational step in validating a PROTAC's mechanism of action.[7]
Data Summary: Biophysical and Biochemical Assays
| Assay Type | Purpose | Key Parameters | Typical Values |
| Surface Plasmon Resonance (SPR) | Measures binding affinity and kinetics of PROTAC to POI and E3 ligase individually, and ternary complex formation.[8] | KD (Equilibrium Dissociation Constant) | nM to µM range[8] |
| Isothermal Titration Calorimetry (ITC) | Determines thermodynamic parameters of binding interactions.[8] | KD, ΔH (Enthalpy), ΔS (Entropy) | nM to µM range[8] |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled ligands upon binding to assess binary and ternary complex formation.[9] | IC50, KD | nM to µM range |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Detects proximity of tagged POI and E3 ligase upon ternary complex formation.[6] | EC50 (Half-maximal Effective Concentration) | nM to µM range |
| NanoBRET™ Assay | Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged protein and a fluorescently labeled ligand to assess protein proximity in live cells.[10] | EC50 | nM to µM range |
| AlphaLISA® | A bead-based immunoassay to detect and quantify ternary complex formation.[11] | EC50 | nM to µM range |
Protocol: TR-FRET for Ternary Complex Formation [6]
-
Reagents:
-
Purified, tagged target protein (e.g., GST-tagged POI).
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).
-
FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium).
-
FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
PROTAC compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the FRET donor and acceptor-labeled antibodies.
-
Incubate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths. The signal is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.[6]
-
Protein Degradation
The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context.[6]
Data Summary: Cellular Degradation Assays
| Assay Type | Purpose | Key Parameters | Typical Values |
| Western Blot | Semi-quantitative measurement of target protein levels.[4] | DC50 (50% Degradation Concentration), Dmax (Maximum Degradation) | DC50: nM to µM range; Dmax: >80% |
| ELISA | Quantitative measurement of target protein levels. | DC50, Dmax | DC50: nM to µM range; Dmax: >80% |
| HiBiT Assay | Quantitative measurement of target protein levels in live cells using a bioluminescent tag. | DC50, Dmax | DC50: nM to µM range; Dmax: >80% |
| Quantitative Proteomics (LC-MS/MS) | Global, unbiased quantification of on-target degradation and potential off-target effects.[6] | Fold Change in Protein Abundance | Significant reduction in POI levels |
Protocol: Western Blot for Protein Degradation [4]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and acquire the signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Cell Viability and Functional Assays
It is crucial to assess the effect of PROTAC treatment and subsequent protein degradation on cell health and function.[1]
Data Summary: Cell Viability and Apoptosis Assays
| Assay Type | Purpose | Key Parameters |
| MTT / Alamar Blue Assay | Measures metabolic activity as an indicator of cell viability.[12] | GI50 (50% Growth Inhibition Concentration) |
| CellTiter-Glo® Luminescent Cell Viability Assay | Quantifies ATP levels as a measure of cell viability.[13] | GI50 |
| Annexin V / Propidium Iodide (PI) Staining | Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[13] | Percentage of Apoptotic Cells |
| Caspase-Glo® 3/7 Assay | Measures caspase-3 and -7 activity to detect apoptosis.[13] | Fold Change in Caspase Activity |
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [13]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
-
Compound Treatment:
-
Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the chosen duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Conclusion
The validation of PROTAC-mediated protein degradation requires a rigorous, multi-faceted experimental approach.[7] By employing a combination of in vitro and cellular assays, researchers can thoroughly characterize the binding, ternary complex formation, degradation efficacy, and functional consequences of novel PROTAC molecules. The detailed protocols and structured data presentation outlined in this document provide a framework for the systematic evaluation of PROTACs, ultimately accelerating the development of this promising new class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in "Thalidomide 4'-ether-PEG2-azide" Click Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving "Thalidomide 4'-ether-PEG2-azide".
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in my "this compound" click reaction?
A1: The most frequent issue is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by dissolved oxygen in the reaction mixture.[1] It is crucial to use freshly prepared solutions, especially for the reducing agent like sodium ascorbate, and to properly degas all solvents and buffers before initiating the reaction.[1]
Q2: Could the thalidomide moiety itself be interfering with the reaction?
A2: The thalidomide structure contains amide bonds that can be susceptible to hydrolysis under harsh pH conditions.[2][3] While the CuAAC reaction is generally tolerant to a wide pH range (4-12), it is best to maintain the pH in the neutral to slightly basic range (7-8) to ensure the stability of the thalidomide core.[4]
Q3: My reactants are not fully dissolving. What is the recommended solvent system?
A3: "this compound" has both hydrophobic (thalidomide) and hydrophilic (PEG) characteristics, which can make solubility challenging.[5] A solvent mixture is often required. Common and effective systems include mixtures of water or aqueous buffers with organic co-solvents such as DMSO, t-BuOH, or DMF.[6] It is advisable to dissolve the thalidomide derivative in a minimal amount of the organic solvent first, before adding the aqueous component.
Q4: I am observing a precipitate during the reaction. What could it be?
A4: A precipitate could be your desired triazole product if it is less soluble in the reaction mixture than the starting materials. Alternatively, it could be insoluble copper species, which may form if the copper catalyst is not adequately stabilized by a suitable ligand.
Q5: How important is the choice of a copper ligand?
A5: The use of a copper-chelating ligand is highly recommended. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate.[1] In the context of biological applications, ligands also help to mitigate copper-induced cytotoxicity.[1]
Troubleshooting Guide
Low or No Product Yield
| Possible Cause | Solution |
| Inactive Copper Catalyst | - Prepare the sodium ascorbate solution fresh, immediately before use. - Use a fresh stock of your copper(II) salt. - Consider using a direct Cu(I) source like CuI or CuBr, ensuring it is handled under an inert atmosphere. - Thoroughly deoxygenate all solvents and the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes prior to adding the catalyst.[7] |
| Suboptimal Reaction Conditions | - Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the less critical or more accessible reagent (typically the alkyne).[1] - Temperature: While most CuAAC reactions proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the rate. However, be aware that higher temperatures might promote side reactions.[8] - Reaction Time: Although many click reactions are complete within a few hours, some systems may require longer reaction times. Monitor the reaction progress by TLC or LC-MS. |
| Reagent Purity or Degradation | - Verify the purity of your "this compound" and alkyne partner via NMR or mass spectrometry. Impurities can inhibit the catalyst.[1] - Ensure proper storage of "this compound" at -20°C to prevent degradation.[9] |
Multiple Byproducts Observed
| Possible Cause | Solution |
| Hydrolysis of Thalidomide | - Maintain a neutral to slightly basic pH (7-8) throughout the reaction to minimize hydrolysis of the glutarimide or phthalimide rings.[10] |
| Side Reactions of the Azide | - The azide group can be sensitive to certain reducing agents. Sodium ascorbate is generally a compatible choice for in situ reduction of Cu(II).[11] |
| Alkyne Homocoupling | - Ensure the reaction is performed under an inert atmosphere and that the reducing agent is in slight excess to prevent oxidative homocoupling of the alkyne. |
Experimental Protocols
General Protocol for CuAAC Reaction
This protocol provides a starting point; optimization for specific substrates may be necessary.
Materials:
-
"this compound"
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
DMSO (Dimethyl sulfoxide)
-
t-BuOH (tert-Butanol)
-
Deionized water (degassed)
Procedure:
-
In a reaction vial, dissolve "this compound" (1.0 equivalent) in a minimal amount of DMSO.
-
Add the alkyne-functionalized molecule (1.1-1.5 equivalents).
-
Add a mixture of t-BuOH and degassed water (e.g., 1:1 v/v) to achieve a final reactant concentration of 1-10 mM.
-
In a separate tube, prepare the catalyst premix by adding the THPTA ligand (5 mol%) to the CuSO₄ solution (1 mol%).
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified directly by preparative RP-HPLC.
Illustrative Reaction Condition Optimization
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For sluggish reactions) |
| Solvent System | t-BuOH/H₂O (1:1) | DMSO/H₂O (1:4) | DMF/H₂O (1:2) |
| Catalyst Loading (CuSO₄) | 1 mol% | 2 mol% | 5 mol% |
| Ligand:Copper Ratio (THPTA:Cu) | 5:1 | 2:1 | 5:1 |
| Temperature | Room Temperature | 35 °C | 50 °C |
| Reaction Time | 4-12 hours | 2-8 hours | 12-24 hours |
Purification of the Triazole Product
Reverse-phase HPLC (RP-HPLC) is a common method for purifying PEGylated thalidomide conjugates.[5]
Typical RP-HPLC Parameters
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A shallow gradient optimized for the specific product (e.g., 20-80% B over 30 min) |
| Detection | UV at a wavelength where the thalidomide moiety absorbs (e.g., 220 or 254 nm) |
Visualizations
Caption: A streamlined workflow for the synthesis and purification of the click reaction product.
Caption: A logical troubleshooting flowchart to diagnose and resolve low yield issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
Technical Support Center: Optimizing CuAAC Reactions for PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing and troubleshooting the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My CuAAC (click) reaction for the final PROTAC assembly is showing low to no yield. What are the most common causes?
A1: Low or no yield in the final CuAAC step is a frequent challenge. The primary culprits are often related to the catalyst, reagents, or reaction conditions. Here is a systematic guide to troubleshooting:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate. It is also critical to degas all solvents and buffers by bubbling with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.[1]
-
-
Poor Reagent Quality: Degradation of your azide or alkyne-functionalized precursors can prevent the reaction from proceeding.
-
Solution: Verify the purity and structural integrity of your starting materials using analytical techniques like NMR or LC-MS before initiating the click reaction. Azide-containing compounds can be particularly unstable and should be stored appropriately.[1]
-
-
Suboptimal Reagent Ratios: Incorrect stoichiometry can lead to an incomplete reaction.
-
Solution: Employing a slight excess (typically 1.1-1.5 equivalents) of either the azide or alkyne component can help drive the reaction to completion. The ratio of the copper-stabilizing ligand to the copper source is also crucial; a 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state and prevent oxidative damage to biomolecules.[1]
-
-
Interfering Functional Groups: Certain functional groups can interfere with the copper catalyst. Thiols, for instance, from residual dithiothreitol (DTT) or cysteine residues in protein samples, are known to chelate copper.
-
Solution: If working with biological molecules, ensure that any interfering substances like DTT are removed through methods such as buffer exchange or dialysis prior to the reaction.[1]
-
Q2: I'm observing significant side products in my reaction mixture. What are they, and how can I minimize them?
A2: Side reactions can complicate the purification process and reduce the yield of your desired PROTAC. Common side reactions include:
-
Homodimerization of Alkynes (Glaser Coupling): In the presence of Cu(I) and an oxidant like oxygen, terminal alkynes can dimerize to form diacetylenes.
-
Solution: The strict exclusion of oxygen is paramount. Ensure that your solvents are thoroughly degassed and that the reaction is carried out under an inert atmosphere (N₂ or Ar). Maintaining a sufficient excess of a reducing agent like sodium ascorbate will help to keep the copper in its +1 oxidation state and create a reducing environment.[1]
-
-
Oxidative Damage to PROTAC Precursors: The combination of a copper catalyst and ascorbate can generate reactive oxygen species (ROS), which may degrade sensitive functional groups on your PROTAC starting materials.
-
Solution: In addition to degassing solvents and using an inert atmosphere, the use of a copper-protecting ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can help mitigate oxidative damage.[1]
-
Troubleshooting Guides
Low Yield in CuAAC Reaction: A Troubleshooting Flowchart
For a step-by-step logical guide to diagnosing and resolving low-yield CuAAC reactions, please refer to the flowchart below.
Data Presentation
Table 1: Comparison of Common CuAAC Reaction Conditions for PROTAC Synthesis
| Catalyst System | Ligand | Common Solvents | Typical Reaction Time | Typical Yield (%) | Advantages & Disadvantages |
| CuSO₄ / Sodium Ascorbate | None | tBuOH/H₂O | 1-24 hours | 60-85% | Advantages: Simple and inexpensive reagents. Disadvantages: Prone to catalyst oxidation and potential for side reactions.[1] |
| CuSO₄ / Sodium Ascorbate | THPTA | DMSO/H₂O | 1-4 hours | 80-95% | Advantages: Protects the catalyst, reduces ROS, and accelerates the reaction.[1] Disadvantages: The ligand adds cost and complexity to the reaction. |
| Cu(I) source (e.g., CuI, CuBr) | TBTA | THF, DCM, DMF | 1-12 hours | 75-95% | Advantages: Avoids the need for in-situ reduction and can be faster.[1][2] Disadvantages: Cu(I) salts are oxygen-sensitive and require careful handling under an inert atmosphere. |
Table 2: Recommended Reagent Concentration Ranges for CuAAC Reactions
| Reagent | Typical Concentration/Ratio | Notes |
| Alkyne to Azide Ratio | 1:1 to 1:1.5 | A slight excess of the less valuable or more soluble reagent can improve yield.[3] |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for more challenging substrates.[3] |
| Reducing Agent (Sodium Ascorbate) | 5 - 10 mol% (or 2.5-5 mM) | Always use a freshly prepared solution.[3] |
| Ligand to Copper Ratio | 1:1 to 5:1 | This ratio is essential for catalyst stability and reaction acceleration.[3] |
| Reactant Concentration | 10 µM - 10 mM | Dependent on the specific application and substrates.[3] |
| Temperature | Room Temperature (20-25°C) | Can be increased to 40-80°C to accelerate slow reactions.[3] |
| Reaction Time | 1 - 24 hours | Monitor by LC-MS or TLC for completion.[3] |
Experimental Protocols
Detailed Protocol for CuAAC-mediated PROTAC Synthesis
This protocol outlines a general procedure for the final coupling of an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand.[4]
Materials:
-
Alkyne-functionalized target protein ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (e.g., Thalidomide-O-C5-azide) (1.1 eq)
-
Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvents: Dimethylformamide (DMF) and water (degassed)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
Reagents for purification (e.g., HPLC-grade solvents, silica gel)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.5 M in degassed water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in degassed water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 0.5 M in degassed water).
-
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the alkyne-functionalized target protein ligand (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Add the azide-functionalized E3 ligase ligand (1.1 eq) to the solution and stir until fully dissolved.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Catalyst Addition and Reaction:
-
To the stirring solution, add the sodium ascorbate solution (0.3 eq).
-
If using a ligand, pre-mix the CuSO₄·5H₂O solution (0.1 eq) with the THPTA solution before adding it to the main reaction mixture. Otherwise, add the CuSO₄·5H₂O solution directly.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.[4]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as DCM or ethyl acetate (3 times).[4]
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
-
Purification and Characterization:
-
Purify the crude product using an appropriate method, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[4]
-
Confirm the identity and purity of the final PROTAC using standard analytical techniques such as LC-MS (to confirm molecular weight) and NMR (to confirm chemical structure).[4]
-
Visualizations
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis via CuAAC
This diagram outlines the general experimental workflow for synthesizing a PROTAC using the CuAAC reaction.
References
Technical Support Center: Enhancing the Solubility of Thalidomide 4'-ether-PEG2-azide based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "Thalidomide 4'-ether-PEG2-azide" based PROTACs. Poor aqueous solubility is a common hurdle in the development of PROTACs, potentially impacting experimental reproducibility, therapeutic efficacy, and overall project success.
Frequently Asked Questions (FAQs)
Q1: Why do my "this compound" based PROTACs exhibit poor solubility?
A1: PROTACs are inherently large and complex molecules, often with high molecular weights and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space. While the thalidomide component itself has low aqueous solubility, the addition of a linker and a warhead further increases the molecule's complexity. The PEG2 linker is incorporated to enhance hydrophilicity; however, the overall physicochemical properties of the entire PROTAC molecule dictate its ultimate solubility. The azide functional group is primarily intended for conjugation via click chemistry and may have a minor impact on overall solubility compared to the larger hydrophobic regions of the molecule.
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).
-
Inaccurate Quantification: Undissolved compounds can result in errors when determining the true concentration in stock solutions and assay wells.
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing efficacy.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.
Q3: How does the "this compound" component influence the PROTAC's mechanism of action?
A3: The thalidomide moiety of your PROTAC acts as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, the PROTAC brings the E3 ligase into close proximity with the target protein (bound by the "warhead" portion of the PROTAC), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The PEG2 linker provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex, while the azide group serves as a reactive handle for conjugating the thalidomide-linker moiety to the warhead.
Q4: What are the primary strategies to improve the solubility of my "this compound" based PROTAC?
A4: There are two main approaches to enhance solubility:
-
Formulation Strategies: This involves optimizing the delivery of the existing PROTAC molecule by using co-solvents, adjusting pH, or employing advanced techniques like amorphous solid dispersions (ASDs) or cyclodextrin complexation.
-
Chemical Modification: This involves altering the molecular structure of the PROTAC in future synthesis iterations. This could include modifying the linker by incorporating more polar functional groups or using longer, more hydrophilic PEG chains.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with your "this compound" based PROTACs during your experiments.
Problem: My PROTAC precipitates when I dilute my DMSO stock into aqueous buffer.
-
Possible Cause: "Solvent shock" due to the rapid change in solvent polarity.
-
Solution 1: Optimize Dilution Technique.
-
Perform a serial dilution of your DMSO stock into the aqueous buffer.
-
Add the PROTAC stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.
-
-
Solution 2: Use a Co-solvent.
-
Introduce a small percentage (typically 1-5%) of a water-miscible organic solvent like ethanol or PEG 400 into your aqueous buffer.
-
Caution: Always determine the tolerance of your cell line or assay to the chosen co-solvent to avoid artifacts.
-
-
Solution 3: Adjust pH.
-
If your PROTAC contains ionizable groups (though the "this compound" itself is neutral), adjusting the pH of the buffer away from the molecule's isoelectric point can increase solubility.
-
Problem: I observe low or inconsistent activity in my cellular assays.
-
Possible Cause: The PROTAC may be precipitating in the cell culture medium, leading to a lower effective concentration.
-
Solution 1: Decrease Final Concentration.
-
Test a lower concentration range of your PROTAC in the assay to see if the activity becomes more consistent.
-
-
Solution 2: Increase Serum Concentration.
-
Serum proteins can sometimes help to solubilize hydrophobic compounds. Try increasing the serum percentage in your cell culture medium.
-
-
Solution 3: Advanced Formulation Strategies.
-
For persistent solubility issues, consider preparing an amorphous solid dispersion (ASD) or a cyclodextrin complex of your PROTAC. These formulations can significantly enhance aqueous solubility.
-
Data Presentation
The following tables summarize formulation strategies that can be employed to improve the solubility of poorly soluble PROTACs.
Table 1: Co-Solvent and pH Adjustment Strategies
| Strategy | Typical Range/Modification | Considerations |
| Co-Solvents | ||
| DMSO | 0.1 - 1% | Can be cytotoxic at higher concentrations. |
| Ethanol | 1 - 5% | Generally well-tolerated by many cell lines. |
| PEG 400 | 1 - 10% | Can enhance solubility and is often used in vivo. |
| pH Adjustment | ||
| Acidic Buffer (pH < 7) | pH 5.0 - 6.5 | Relevant if the PROTAC contains basic moieties. |
| Basic Buffer (pH > 7) | pH 7.5 - 8.5 | Relevant if the PROTAC contains acidic moieties. |
Table 2: Advanced Formulation Strategies
| Formulation | Principle | Potential Solubility Increase | Key Considerations |
| Amorphous Solid Dispersion (ASD) | The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form. | 2 to 100-fold | Requires screening of polymers and preparation via solvent evaporation or spray drying. |
| Cyclodextrin Complexation | The hydrophobic PROTAC molecule is encapsulated within the lipophilic core of a cyclodextrin, forming a soluble complex. | 10 to 1000-fold | Requires selection of the appropriate cyclodextrin and determination of the optimal drug-to-cyclodextrin ratio. |
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting poor PROTAC solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of your PROTAC under specific buffer conditions, which is relevant for in vitro experiments.
Materials:
-
"this compound" based PROTAC
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your PROTAC in 100% anhydrous DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Dilution into Aqueous Buffer: Add the aqueous buffer to each well, diluting the DMSO concentration to a final percentage that is compatible with your biological assay (e.g., 1% DMSO).
-
Equilibration: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.
-
Measurement: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility. Alternatively, centrifuge the plate, and measure the concentration of the supernatant using a standard curve on a UV-Vis spectrophotometer or by LC-MS.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD for experimental use.
Materials:
-
"this compound" based PROTAC
-
Polymer (e.g., HPMCAS, PVP, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. Ensure complete dissolution. A typical drug-to-polymer ratio to start with is 1:9 (w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
Drying: Further dry the solid film in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape the dried ASD from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Analyze the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature.
-
Solubility Testing: Assess the solubility of the ASD powder using the kinetic solubility assay described above.
Protocol 3: Cyclodextrin Complexation
This protocol describes the preparation of a PROTAC-cyclodextrin complex to enhance aqueous solubility.
Materials:
-
"this compound" based PROTAC
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Aqueous buffer (e.g., water, PBS)
-
Vortex mixer
-
Sonicator
-
Magnetic stirrer
Procedure:
-
Cyclodextrin Solution Preparation: Prepare a solution of the cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired molar ratio.
-
Addition of PROTAC: Slowly add the solid PROTAC powder to the cyclodextrin solution while vortexing or stirring. A molar ratio of 1:1 (PROTAC:Cyclodextrin) is a common starting point.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Gentle heating or sonication can be used to facilitate dissolution, but care should be taken to avoid degradation of the PROTAC.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved PROTAC.
-
Quantification: Determine the concentration of the solubilized PROTAC in the filtrate using a suitable analytical method like HPLC or LC-MS. This will give you the apparent solubility of the PROTAC in the presence of the cyclodextrin.
-
Lyophilization (Optional): The filtered solution can be lyophilized to obtain a solid powder of the PROTAC-cyclodextrin complex, which can be easily reconstituted for use in experiments.
Technical Support Center: Overcoming the Hook Effect in PROTAC® Experiments
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC® experiments?
A1: The "hook effect" refers to the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC®.[1][2] This results in a characteristic bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and the effect diminishes at higher concentrations.[3][4] This is in contrast to the typical sigmoidal curve seen with traditional inhibitors where the effect plateaus at high concentrations.[5]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC® concentrations.[3][6] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, consisting of the target protein, the PROTAC®, and an E3 ligase.[7] However, when the PROTAC® is in excess, it can independently bind to either the target protein (forming a Target-PROTAC® binary complex) or the E3 ligase (forming an E3 Ligase-PROTAC® binary complex).[8] These binary complexes are unable to bring the target protein and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3][8]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC®, target protein, E3 ligase, and cell line used.[8] It is often observed at micromolar concentrations, but can also occur in the high nanomolar range.[9] Therefore, it is crucial to perform a wide dose-response experiment to fully characterize the degradation profile and identify the optimal concentration range.[10]
Troubleshooting Guides
Problem 1: My dose-response curve shows a distinct bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[3]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a broader and more granular range of PROTAC® concentrations to fully delineate the bell-shaped curve.[11] This will allow you to accurately determine the optimal concentration for maximal degradation (Dmax).
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or NanoBRET® to directly measure the formation of the ternary complex across the same concentration range.[12][13] A corresponding decrease in ternary complex formation at high PROTAC® concentrations will confirm the hook effect mechanism.
-
Optimize PROTAC® Linker: If feasible, synthesize and test a series of PROTACs with varying linker lengths and compositions. A linker that promotes more stable and cooperative ternary complex formation can mitigate the hook effect.[14]
-
Problem 2: My PROTAC® shows weak or no degradation at the tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect occurring outside your tested concentration range, poor cell permeability, or an inactive PROTAC®.[12]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a very wide range of concentrations, from picomolar to high micromolar, to ensure you are not missing the optimal degradation window.[11]
-
Verify Target Engagement: Confirm that your PROTAC® can independently bind to both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[11]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using a cellular thermal shift assay (CETSA) or a NanoBRET® target engagement assay in live cells to assess intracellular target engagement.[15]
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the recruited E3 ligase at sufficient levels via Western Blot or qPCR.[16]
-
Data Presentation
Table 1: Example Dose-Response Data for PROTAC-A Exhibiting a Hook Effect
| PROTAC-A Conc. (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 40% |
| 100 | 15% (Dmax) |
| 500 | 35% |
| 1000 | 60% |
| 5000 | 80% |
| 10000 | 95% |
Table 2: Impact of Linker Modification on PROTAC-B Efficacy and Hook Effect
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-B1 | Flexible PEG4 | 50 | 85 | ~500 |
| PROTAC-B2 | Rigid Alkyl C8 | 25 | 95 | >10000 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC®-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC®.[6]
Materials:
-
Cell line of interest
-
PROTAC® compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]
-
PROTAC® Treatment: Prepare serial dilutions of the PROTAC® in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify a potential hook effect. Include a vehicle-only control. Treat cells for the desired duration (e.g., 16-24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[1]
-
Western Blotting: Transfer proteins to a membrane, block, and probe with primary antibodies against the target protein and a loading control.[6]
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.[16]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle-treated control to calculate the percentage of degradation.[16]
Protocol 2: Time-Resolved FRET (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a general framework for measuring the formation of a [POI]-[PROTAC®]-[E3 Ligase] complex.[17]
Materials:
-
Tagged Protein of Interest (POI) (e.g., His-tagged)
-
Tagged E3 Ligase (e.g., GST-tagged)
-
Anti-tag antibody labeled with a FRET donor (e.g., Terbium cryptate-labeled anti-His)
-
Anti-tag antibody labeled with a FRET acceptor (e.g., d2-labeled anti-GST)
-
PROTAC® compound
-
Assay Buffer
-
384-well, low-volume, non-binding surface microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of proteins, antibodies, and a serial dilution of the PROTAC® compound.[17]
-
Assay Setup: In a 384-well plate, add the diluted PROTAC® solution.[17]
-
Protein Addition: Add a pre-mixed solution of the tagged POI and E3 ligase to each well. Incubate to allow for complex formation.[17]
-
Antibody Addition: Add a pre-mixed solution of the donor and acceptor-labeled antibodies.[17]
-
Incubation: Incubate the plate at room temperature, protected from light.[17]
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a TR-FRET-compatible plate reader.[10]
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC® concentration. A bell-shaped curve is indicative of the hook effect.[10]
Visualizations
Caption: PROTAC® Mechanism and the Hook Effect.
Caption: Troubleshooting Workflow for the Hook Effect.
Caption: PROTAC® Hijacking of the Ubiquitin-Proteasome System.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selvita.com [selvita.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to minimize the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
The primary off-target effects of thalidomide-based PROTACs originate from the inherent activity of the thalidomide moiety, which recruits the E3 ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[1][2] The most well-characterized neosubstrates include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[1][2] Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic effects of lenalidomide in myelodysplastic syndromes.[1]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[1]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about potential long-term side effects.[1][3]
These off-target degradation events can lead to unintended biological consequences, including toxicity and altered cellular signaling, which can complicate the interpretation of experimental results and compromise the therapeutic window of the PROTAC.[1]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates by thalidomide-based PROTACs. These strategies primarily focus on modifying the thalidomide moiety and the linker connecting it to the target-binding ligand.[1]
-
Modification of the Thalidomide Moiety: Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[2][3]
-
Linker Optimization: The linker's chemical properties, length, and attachment point can impact the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[1][4] Optimizing linker length and rigidity can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.
-
Stereochemistry: The glutarimide ring of thalidomide has (S) and (R) enantiomers. The (S)-enantiomer exhibits stronger binding to CRBN. Using a stabilized (S)-enantiomer can be a strategy to enhance on-target potency.[1]
Q3: What are the essential negative controls for a PROTAC experiment to assess off-target effects?
Proper controls are critical to ensure that the observed protein loss is due to the intended PROTAC mechanism.
-
Non-degrading Control: Synthesize an inactive version of your PROTAC, for example, by introducing a mutation in the E3 ligase-binding moiety (e.g., an epimer of the thalidomide ligand) that prevents it from binding to CRBN. This control will still bind to the target protein but will not induce its degradation.[2] If a phenotype is still observed with this control, it is likely an off-target effect independent of degradation.
-
Inactive Enantiomer: Create a PROTAC with an inactive enantiomer of the target-binding ligand. If off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
-
CRISPR Knockout: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[1]
Troubleshooting Guides
Problem 1: My proteomics data shows significant degradation of known off-targets (e.g., IKZF1, IKZF3).
| Possible Cause | Suggested Solution |
| High PROTAC Concentration | Perform a dose-response experiment to determine the minimal effective concentration that degrades the target protein without significantly affecting off-target proteins.[2] |
| Prolonged Incubation Time | Conduct a time-course experiment to identify the optimal incubation time for maximal on-target degradation with minimal off-target effects.[2] |
| Inherent Neosubstrate Activity of the E3 Ligase Ligand | Consider redesigning the PROTAC by modifying the thalidomide moiety (e.g., at the C5 position) to reduce neosubstrate binding.[2][3] |
| Cell Line Sensitivity | Test the PROTAC in a different cell line with potentially lower expression levels of the off-target proteins.[2] |
Problem 2: My proteomics data reveals the degradation of unexpected proteins.
| Possible Cause | Suggested Solution |
| Promiscuous Binding of the Target Ligand | Cross-reference the degraded proteins with known off-targets of your target ligand class. Synthesize a negative control PROTAC with an inactive target binder to see if the unexpected degradation persists.[1] |
| Formation of Stable Off-Target Ternary Complexes | The PROTAC may be forming stable and productive ternary complexes with off-target proteins. Assess the formation of off-target ternary complexes using biophysical assays like NanoBRET or TR-FRET.[2] |
| Downstream Effects of On-Target Degradation | The degradation of the intended target may be affecting the stability of interacting proteins or signaling pathways. Perform a time-course proteomics experiment to distinguish between direct and indirect effects. Direct degradation should occur at earlier time points.[2] |
Problem 3: My PROTAC shows potent target degradation but also significant cellular toxicity.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | The degradation of the target protein is inherently toxic to the cells. This is a possibility that needs to be considered based on the known function of the target. |
| Off-Target Toxicity | The observed toxicity could be due to the degradation of essential off-target proteins.[1] |
| Steps to Differentiate: | |
| 1. Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1] | |
| 2. Use a non-degrading control: As described in the FAQs, if the non-degrading control does not cause toxicity, the toxicity is likely due to protein degradation (either on- or off-target). | |
| 3. CRISPR knockout of the target protein: If the PROTAC still causes toxicity in cells lacking the target protein, the toxicity is definitively off-target.[1] |
Data Presentation
Table 1: Example Quantitative Proteomics Data for a Hypothetical BRD4-Targeting Thalidomide-Based PROTAC
This table summarizes typical quantitative data from a global proteomics experiment, highlighting the on-target effect and a known off-target.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | <0.001 | No (On-Target) |
| Ikaros family zinc finger protein 1 | IKZF1 | -2.8 | <0.005 | Yes (Known Neosubstrate) |
| Casein kinase I isoform alpha | CSNK1A1 | -0.2 | >0.05 | No |
| Uncharacterized protein C1orf123 | C1orf123 | -2.1 | <0.01 | Yes (Unexpected) |
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Degradation
This table illustrates how to present data from a dose-response experiment to determine the selectivity of a PROTAC.
| PROTAC Concentration | % BRD4 Degradation (On-Target) | % IKZF1 Degradation (Off-Target) |
| 1 nM | 25% | 5% |
| 10 nM | 70% | 20% |
| 100 nM | 95% | 65% |
| 1 µM | 90% (Hook Effect) | 85% |
Experimental Protocols
Protocol 1: Global Proteomics using Mass Spectrometry for Unbiased Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Treatment: Plate cells and treat with the PROTAC at a predetermined concentration (e.g., based on dose-response curves) and for a specific duration. Include a vehicle-treated control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.[5]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[5]
-
Data Analysis: Identify and quantify peptides and proteins using specialized software. Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[5]
Protocol 2: Western Blot for Validation of Off-Target Degradation
This protocol is a standard method to confirm the degradation of specific proteins identified from proteomics.
-
Sample Preparation: Treat cells with the PROTAC and vehicle control as in the proteomics protocol. Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the potential off-target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL substrate and quantify the band intensities.[7]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Off-target degradation via neosubstrate recruitment.
Caption: Troubleshooting workflow for off-target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability and Use of Azide-Containing Compounds in Biological Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the azide group in "Thalidomide 4'-ether-PEG2-azide" and similar molecules in biological media.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group in "this compound" under typical biological conditions (e.g., cell culture, plasma)?
A1: The azide group is generally considered a stable and bioorthogonal functional group, meaning it does not readily react with most endogenous biomolecules.[1][2][3] This stability is the reason it is widely used in "click chemistry" reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for bioconjugation in complex biological systems.[1][2][3][4][5] However, its absolute stability can be influenced by the specific biological environment.
-
In Cell Culture Media: The azide group is expected to be highly stable in standard cell culture media, allowing for prolonged incubation times (hours to days) for applications like metabolic labeling.[6][7][8]
-
In Plasma/Serum: Studies on sodium azide have shown it to be relatively stable in plasma.[9][10] However, its stability in whole blood is lower due to degradation by components within red blood cells, such as oxyhemoglobin.[9][10] For organic azides like the one in "this compound", while generally stable, it is best practice to empirically determine stability for long-term experiments.
-
Intracellularly: The intracellular environment is more reducing than the extracellular space. The azide group can be reduced to an amine by cellular components, most notably by thiols like glutathione (GSH) and by enzymes such as cytochrome P450s, particularly under hypoxic conditions.[11][12]
Q2: Can the azide group be reduced to an amine in a cellular environment? What are the implications?
A2: Yes, the azide group can be reduced to a primary amine in cellular environments.[13] This is a critical consideration for experimental design.
-
Mechanisms of Reduction:
-
Thiols: The most common non-enzymatic reduction is by endogenous thiols, with glutathione (GSH) being the most abundant intracellular thiol.[12]
-
Enzymatic Reduction: Cytochrome P450 enzymes have been shown to reduce aryl azides to their corresponding amines, a process that is more pronounced in hypoxic (low oxygen) conditions.[11]
-
-
Implications:
-
Loss of Functionality: If the azide is intended for a subsequent click chemistry reaction, its reduction to an amine will render it unreactive towards alkynes, leading to failed conjugation.
-
Altered Biological Activity: The resulting amine-containing molecule will have different physicochemical properties (e.g., charge, polarity) and potentially different biological activity or off-target effects compared to the parent azide compound.
-
Q3: Can the azide group or the "this compound" molecule interfere with my biological assays?
A3: Yes, this is a possibility. Sodium azide is a well-known inhibitor of various enzymes and processes, which can interfere with common laboratory assays.
-
Enzyme Inhibition: Azide is a known inhibitor of metalloenzymes, most notably cytochrome c oxidase in the mitochondrial respiratory chain and F-ATPases.[14][15] It can also inhibit the activity of horseradish peroxidase (HRP), a common component of ELISA and Western blotting detection systems.[16][17]
-
Assay Interference: Azide has been reported to interfere with colorimetric assays, such as those for bilirubin determination.[10][18]
-
Compound-Specific Effects: The thalidomide core of the molecule has its own biological activities, primarily as a ligand for the E3 ligase cereblon (CRBN).[19] Researchers should consider the potential effects of the thalidomide moiety itself in their experimental system.
Troubleshooting Guides
Troubleshooting Poor Click Chemistry (CuAAC) Labeling in a Biological Sample
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Azide Reduction: The azide group may have been reduced to an amine prior to the click reaction. | - Minimize pre-incubation time of the azide-containing molecule in the biological medium. - Consider performing the experiment under normoxic conditions if enzymatic reduction is suspected. - Assess azide stability directly using the protocol below. |
| Poor Reagent Quality: Degradation of the azide or alkyne probes, or oxidized copper catalyst. | - Use high-purity, fresh reagents.[4] - Always prepare the sodium ascorbate solution fresh.[4] | |
| Suboptimal Reagent Concentrations: Incorrect stoichiometry of reactants or catalyst. | - Titrate the concentrations of the azide and alkyne probes. A 2- to 10-fold molar excess of the detection reagent over the probe is a good starting point.[5] - Ensure a ligand-to-copper ratio of at least 5:1 to stabilize the Cu(I) state.[5] | |
| Presence of Copper Chelators: Components in the media (e.g., EDTA, certain buffers) may chelate the copper catalyst. | - If possible, perform the click reaction in a compatible buffer like PBS or TBS after removing the culture medium. | |
| High Background Signal | Non-specific Binding: The azide or alkyne probe is binding non-specifically to cellular components. | - Decrease the concentration of the fluorescent probe.[4] - Increase the number and duration of washing steps.[4] - Include a blocking agent like BSA in your buffers.[5] |
| Reaction with Thiols: Some alkyne probes (especially strained alkynes for SPAAC) can react with free thiols on proteins.[5] | - Pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM).[4] | |
| Copper-Mediated Side Reactions: The Cu(I) catalyst can generate reactive oxygen species (ROS) that damage biomolecules and increase background. | - Ensure all solutions are degassed to remove oxygen.[20] - Use a copper-stabilizing ligand like THPTA or TBTA.[20] |
Troubleshooting Unexpected Biological Effects or Data Variability
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cytotoxicity or Altered Cell Phenotype | Inhibition of Cellular Respiration: The azide group may be inhibiting mitochondrial function.[21][22] | - Include a control compound that is structurally similar but lacks the azide group (e.g., an amine or alcohol). - Measure cellular ATP levels or oxygen consumption to assess mitochondrial function. |
| PROTAC-related effects: The thalidomide moiety is recruiting the CRBN E3 ligase, potentially leading to the degradation of unintended proteins. | - Use a negative control where the thalidomide ligand is inactivated (e.g., by methylation of the glutarimide nitrogen). | |
| Inconsistent Results Between Experiments | Variable Azide Stability: Differences in incubation time, cell density, or media composition are affecting the extent of azide reduction. | - Standardize all experimental parameters, especially incubation times. - Perform a time-course experiment to determine the optimal incubation time. |
| Assay Interference: The azide is directly interfering with a downstream assay component (e.g., HRP-based detection). | - If using HRP, ensure thorough washing to remove any unbound azide-containing compound before adding the HRP substrate. - Consider using a non-enzymatic detection method if interference is suspected. |
Quantitative Data Summary
The stability of an azide group can vary significantly depending on its chemical context (aliphatic vs. aromatic) and the biological medium. Below is a summary of stability data for the azide ion (from sodium azide) in biological fluids, which can serve as a general reference.
| Biological Medium | Temperature | Half-life / Stability | Reference(s) |
| Human Blood | Ambient | ~4.5 days | [19] |
| Human Blood | 0 °C | ~12 days | [19] |
| Human Plasma | -20 °C | Stable for at least 49 days | [19][23] |
| Human Plasma (in vivo) | 37 °C | ~1.7 - 2.5 hours | [24] |
| Red Blood Cell Fraction | 4 °C | 50% decrease observed | [9] |
| Various (Urine, Bile, Blood, Gastric Content) | 4 °C | Unstable, but can be stabilized for up to 91 days with a borax/NaF preservative | [3][14] |
Note: The stability of the azide in "this compound" may differ from that of the inorganic azide ion. It is recommended to perform a stability study for your specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of an Azide-Containing Compound in Biological Media
This protocol describes a general method to determine the stability of a compound like "this compound" in a medium such as cell culture supernatant or plasma using HPLC.
-
Materials and Reagents:
-
Azide-containing compound of interest.
-
Biological medium (e.g., cell culture medium + 10% FBS, human plasma).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN), cold.
-
Reverse-phase HPLC system with a C18 column and UV detector.
-
-
Procedure: a. Prepare a 10 mM stock solution of the azide-containing compound in DMSO. b. Dilute the stock solution into the biological medium to a final concentration of 100 µM. Prepare a parallel control sample in PBS. c. Incubate both samples at 37°C. d. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each sample. e. To precipitate proteins, add three volumes of cold ACN (300 µL) to the aliquot. f. Vortex briefly and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins. g. Carefully collect the supernatant and analyze it by reverse-phase HPLC. Use a suitable gradient of water and ACN (both may contain 0.1% formic acid or TFA) to elute the compound. h. Monitor the peak area of the parent azide compound at each time point. A decrease in peak area over time indicates degradation. The appearance of a new, more polar peak may correspond to the reduced amine product. i. Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Protocol 2: General Workflow for a PROTAC Degradation Assay
This protocol outlines the key steps for evaluating the degradation of a target protein using an azide-containing PROTAC precursor like "this compound" after conjugation to a target-binding ligand.
-
Materials:
-
Cells expressing the protein of interest (POI).
-
Purified PROTAC molecule.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure: a. Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO). b. Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer. c. Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay. d. SDS-PAGE and Western Blotting: i. Normalize the protein amounts for all samples, add Laemmli buffer, and boil. ii. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size. iii. Transfer the separated proteins to a PVDF or nitrocellulose membrane. iv. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. v. Incubate the membrane with the primary antibody for the POI overnight at 4°C. vi. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. vii. Detect the signal using a chemiluminescent substrate and an imaging system. e. Analysis: Quantify the band intensities for the POI and normalize them to the loading control. Determine the concentration of PROTAC required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation (Dmax).
Mandatory Visualizations
Caption: Potential metabolic pathways for the reduction of an aryl azide to an aryl amine in a biological environment.
Caption: General experimental workflow for synthesizing and evaluating a PROTAC using an azide-functionalized linker.
Caption: A logical troubleshooting workflow for diagnosing low signal in a CuAAC "click chemistry" experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interference of sodium azide with the quantitation of bilirubin: modification of Fog's method to eliminate azide interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Structural modifications modulate stability of glutathione-activated arylated diazeniumdiolate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoperoxidase techniques: the deleterious effect of sodium azide on the activity of peroxidase conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Azide interference with bilirubin determinations in which Ehrlich's reagent is used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sodium azide (NaN3) intoxication, “the man who lived”: potential effective antidote and treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Thalidomide 4'-ether-PEG2-azide Conjugated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Thalidomide 4'-ether-PEG2-azide" conjugated PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs containing a this compound moiety?
A1: The purification of these PROTACs presents several challenges stemming from their unique structure. As large, often hydrophobic molecules, they can be difficult to handle and purify.[1][2] The polyethylene glycol (PEG) linker, while improving solubility, can introduce heterogeneity and complicate separation from related impurities.[2] Key challenges include:
-
Co-eluting Impurities: Unreacted starting materials or byproducts with similar polarity to the final PROTAC can be difficult to separate using standard reversed-phase HPLC.[3]
-
Product Aggregation: The hydrophobic nature of the PROTAC molecule can lead to aggregation, which can complicate purification and analysis.[1][2]
-
Diastereomers and Rotamers: The chiral center in the thalidomide glutarimide ring can lead to the presence of diastereomers when conjugated to a chiral target ligand, which may be difficult to separate.[3]
-
Low Yields: Side reactions and product instability can contribute to lower than expected yields of the purified PROTAC.[4]
Q2: What are the recommended initial steps before proceeding with high-resolution purification?
A2: Before proceeding to high-resolution purification, it is advisable to perform an initial cleanup of the crude reaction mixture. This can be achieved through:
-
Solid-Phase Extraction (SPE): SPE is a rapid and effective method for removing a significant amount of small-molecule impurities and unreacted reagents from the crude product.[5]
-
Flash Chromatography: For larger scale reactions, flash chromatography on silica gel or C18-silica can be used for an initial, large-scale purification.[4][5]
Q3: Which analytical techniques are essential for characterizing the purity of the final PROTAC?
A3: A combination of analytical techniques is crucial for the comprehensive characterization of your purified "this compound" conjugated PROTAC:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are fundamental for assessing the purity and heterogeneity of the sample.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for confirming the molecular weight of the final PROTAC.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the PROTAC and ensuring the integrity of the thalidomide, PEG linker, and target ligand moieties.[1][6][8]
-
Chiral HPLC: If the target ligand is chiral, chiral HPLC is necessary to separate and quantify the different diastereomers of the final PROTAC.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of purified PROTAC | Incomplete reaction during the azide-alkyne cycloaddition step. | Ensure all reagents are of high quality and that the stoichiometry is correct. Use degassed solvents to prevent oxidation of the copper catalyst.[9] |
| Degradation of the PROTAC during purification. | PROTACs can be sensitive to pH and temperature. It is advisable to perform purification steps at room temperature and store the purified compound as a solid at -20°C or below.[3] | |
| Adsorption of the PROTAC to glassware or plasticware. | Use polypropylene or silanized glassware to minimize adsorption of the "sticky" PROTAC molecule.[10] | |
| Broad or tailing peaks in HPLC | Product aggregation. | Screen for optimal buffer conditions (pH, ionic strength). Consider the use of additives like arginine or non-ionic detergents to prevent aggregation.[1][2] |
| Secondary interactions with the stationary phase. | Modify the mobile phase by adding a different ion-pairing agent or adjusting the pH. | |
| Co-elution of impurities with the product peak in RP-HPLC | Similar polarity between the PROTAC and impurities. | Optimize the HPLC gradient by using a shallower gradient to improve resolution.[4] Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) or an alternative purification method like preparative thin-layer chromatography (prep-TLC).[3] |
| Presence of multiple peaks in the final product analysis | Presence of diastereomers or rotamers. | If the target ligand is chiral, the presence of two peaks may indicate diastereomers. Chiral HPLC is required for their separation.[3] Rotamers can sometimes be resolved by running the HPLC at an elevated temperature. |
| Incomplete removal of starting materials or byproducts. | Re-purify the collected fractions using a different chromatographic method or an optimized gradient. | |
| Difficulty dissolving the purified PROTAC for biological assays | Poor aqueous solubility of the PROTAC. | While the PEG2 linker enhances hydrophilicity, the overall molecule can still be poorly soluble in aqueous buffers.[11] Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[1][11] Sonication or vortexing can aid dissolution.[11] |
Experimental Protocols
Protocol 1: General Multi-Step Purification of "this compound" Conjugated PROTACs
This protocol outlines a general approach for purifying your PROTAC after the final conjugation step. Optimization will be required for your specific molecule.
1. Initial Cleanup (Solid-Phase Extraction - SPE)
-
Objective: To remove excess reagents and small-molecule impurities.
-
Method:
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with water.[5]
-
Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., DMSO) and dilute with water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar impurities.[5]
-
Elute the PROTAC with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[5]
-
2. High-Resolution Purification (Preparative Reversed-Phase HPLC)
-
Objective: To achieve high purity by separating the target PROTAC from closely related impurities.[2]
-
Method:
-
Sample Preparation: Dissolve the partially purified product from the SPE step in a minimal amount of DMSO and dilute with the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.[3]
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: Develop a suitable gradient on an analytical HPLC first to determine the optimal separation conditions. A common starting point for a preparative run is a linear gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes.[3][10]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak based on UV detection.[3]
-
Analysis and Post-Purification: Analyze the purity of the collected fractions using analytical LC-MS. Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified PROTAC as a solid.[3]
-
3. Chiral Separation (if applicable)
-
Objective: To separate diastereomers of the PROTAC.
-
Method:
-
Sample Preparation: Dissolve the purified racemic PROTAC in the mobile phase to a concentration of approximately 1 mg/mL and filter.[3]
-
Chiral HPLC Conditions: Utilize a chiral stationary phase column and an isocratic mobile phase (e.g., a mixture of hexanes and isopropanol). The specific conditions will need to be optimized for your particular PROTAC.
-
Fraction Collection and Analysis: Collect the separated enantiomeric peaks and confirm their purity by re-injecting a small aliquot.[3]
-
Quantitative Data Summary
Table 1: Representative Preparative RP-HPLC Parameters
| Parameter | Value | Reference |
| Column | C18, 10 µm, 19 x 250 mm | [3] |
| Mobile Phase A | 0.1% TFA in Water | [2][3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [2][3] |
| Flow Rate | 15 mL/min | [3] |
| Gradient | 20% to 80% B over 40 minutes | [3] |
| Detection | UV at 254 nm | [3] |
Table 2: Analytical Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity assessment | A single major peak with >95% purity. |
| LC-MS | Molecular weight confirmation | Observation of the [M+H]⁺ ion corresponding to the calculated theoretical mass of the PROTAC.[1] |
| ¹H and ¹³C NMR | Structural confirmation | Signals corresponding to all protons and carbons of the thalidomide, PEG linker, and target ligand moieties.[1] |
| Chiral HPLC | Diastereomeric purity assessment | A single peak for the desired diastereomer. |
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Copper-Mediated Cytotoxicity in PROTAC Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of copper-mediated cytotoxicity in the click chemistry-based synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing significant cell death in my experiments after treating cells with my PROTAC synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). What are the likely causes and how can I mitigate this?
Answer:
High cell cytotoxicity is a common issue when using copper-catalyzed click chemistry for intracellular applications. The primary culprit is the copper(I) catalyst itself. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inherent Toxicity of Copper. The copper(I) ion is known to be cytotoxic. This toxicity is primarily due to the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen, a process that can be intensified by the presence of a reducing agent like sodium ascorbate. ROS can lead to oxidative stress, which damages cellular components such as lipids, proteins, and DNA, ultimately triggering programmed cell death or apoptosis.
-
Solution 1: Optimize Copper Concentration. Use the lowest effective concentration of the copper catalyst. It is crucial to perform a dose-response experiment to determine the optimal balance between reaction efficiency and cell viability.
-
Solution 2: Utilize Copper-Chelating Ligands. The use of copper-chelating ligands is a highly effective strategy to minimize cytotoxicity. These ligands stabilize the copper(I) ion, which not only reduces its toxicity but can also enhance the reaction rate. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are water-soluble and have been shown to effectively label live cells with high efficiency while maintaining cell viability.[1]
-
Solution 3: Thoroughly Degas Solvents. Dissolved oxygen in your reaction solvents can react with the Cu(I) catalyst, leading to the formation of ROS. Degassing your solvents by bubbling with an inert gas like nitrogen or argon for 15-20 minutes before use can significantly reduce this effect.
-
Solution 4: Consider Copper-Free Click Chemistry. If cytotoxicity remains a persistent issue, switching to a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative.[2] SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, thus eliminating the issue of copper-induced cytotoxicity.[]
Question 2: My CuAAC reaction for the final PROTAC assembly is showing a low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in the final CuAAC step is a frequent challenge. The issue often lies with the catalyst, reagents, or reaction conditions. Here is a systematic guide to troubleshooting:
-
Possible Cause 1: Inactive Copper Catalyst. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.
-
Solution: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate. Ensure all solvents are thoroughly degassed to remove dissolved oxygen, which can poison the catalyst.
-
-
Possible Cause 2: Poor Reagent Quality. Degradation of the azide or alkyne-functionalized intermediates can prevent the reaction from proceeding.
-
Solution: Verify the purity of your azide and alkyne precursors using techniques like NMR or LC-MS before initiating the click reaction. Store azide-containing compounds appropriately, as they can be unstable.
-
-
Possible Cause 3: Suboptimal Reagent Ratios. Incorrect stoichiometry can lead to incomplete reactions.
-
Solution: A slight excess (1.1-1.5 equivalents) of either the azide or alkyne component can help drive the reaction to completion. The ratio of the copper catalyst to the ligand is also critical; a 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state.
-
-
Possible Cause 4: Presence of Interfering Functional Groups. Certain functional groups, particularly thiols (e.g., from cysteine residues in proteins), can interfere with the copper catalyst.
-
Solution: If working with biological molecules, ensure that any interfering functional groups are protected or that the reaction conditions are optimized to minimize their impact.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of copper-mediated cytotoxicity in click chemistry?
The primary mechanism of copper-induced cytotoxicity in CuAAC reactions is the generation of reactive oxygen species (ROS). The copper(I) catalyst can react with molecular oxygen, particularly in the presence of a reducing agent like sodium ascorbate, to produce harmful ROS. These ROS cause oxidative stress within the cell, leading to damage of essential biomolecules and ultimately cell death.
How do copper-chelating ligands reduce cytotoxicity?
Copper-chelating ligands, such as THPTA and BTTAA, bind to the copper(I) ion, forming a stable complex. This complexation shields the copper ion from interacting with cellular components and reduces its ability to generate ROS.[4] Additionally, some ligands can act as sacrificial reductants, further protecting cells from oxidative damage.[5]
What are the main advantages of using copper-free click chemistry (e.g., SPAAC) for PROTAC synthesis?
The main advantages of copper-free click chemistry, like SPAAC, are:
-
Biocompatibility: The absence of a copper catalyst makes it inherently more biocompatible and suitable for use in living systems and for in vivo applications without causing cytotoxicity.[]
-
Simplified Workflow: It eliminates the need for a catalyst, reducing agent, and ligands, which simplifies the experimental setup and purification process.
-
High Selectivity: SPAAC offers high selectivity, allowing for specific conjugation with minimal background reactions.
When should I choose CuAAC over SPAAC for PROTAC synthesis?
CuAAC is often preferred when:
-
Rapid reaction kinetics are required. CuAAC reactions are generally faster than SPAAC.[6]
-
The experiment is conducted in vitro with purified components. In a cell-free environment, cytotoxicity is not a concern, and the high efficiency of CuAAC can be advantageous.
-
Regioselectivity is critical. CuAAC exclusively forms the 1,4-disubstituted triazole isomer, whereas SPAAC can produce a mixture of regioisomers.[6]
Can residual copper in my final PROTAC product affect its activity?
Yes, residual copper can potentially affect the stability and biological activity of your PROTAC. It is crucial to remove any residual copper from your final product. This can be achieved through purification methods such as dialysis, size exclusion chromatography, or by using copper-chelating resins.
Data Presentation
Table 1: Cytotoxicity of Copper Sulfate in HepG2 Cells
| Concentration of Copper Sulfate (µg/mL) | Cell Viability (%) |
| 0 | 100.0 ± 0.0 |
| 62.5 | 70.8 ± 9.0 |
| 125 | 68.8 ± 4.6 |
| 250 | 13.1 ± 12.9 |
| 500 | 5.1 ± 7.2 |
| 1,000 | 3.8 ± 2.2 |
| LD50 (48h) | 220.5 ± 23.8 |
Data from a study on human liver carcinoma (HepG2) cells after 48 hours of exposure to copper sulfate.[6]
Table 2: Comparative Performance of CuAAC and SPAAC in Bioconjugation
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[6] | High, making it suitable for live-cell and in vivo studies.[6] |
| Reaction Kinetics | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[6] | Slower than CuAAC, with rates dependent on the specific strained cyclooctyne used.[6] |
| Representative Yield | 55-90% for PROTAC synthesis.[4] | The major challenge of SPAAC reactions was the synthesis and optimisation of the cyclooctyne derivatives, leading to poor yields of the final products.[7] |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole).[6] | Yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).[6] |
Disclaimer: The representative yields are compiled from different studies and are not a direct head-to-head comparison for the synthesis of the same PROTAC molecule.
Table 3: Properties and Biocompatibility of Common Copper Ligands
| Ligand | Key Features | Biocompatibility Profile | Catalytic Efficiency |
| THPTA | Highly water-soluble. Acts as a sacrificial reductant.[4] | Good. Generally preserves cell viability at typical CuAAC concentrations.[1] | Moderate to good. Slower than BTTAA.[5] |
| BTTAA | High water solubility.[5] | Excellent. Cells treated with BTTAA-Cu(I) complex showed neither cellular toxicity nor long-term perturbation.[5] | Very High.[5] |
| TBTA | Low water solubility.[5] | Low. High cytotoxicity.[5] | Very High.[5] |
| l-histidine | Natural amino acid. | The Cu(I)-l-histidine complex exhibited the least toxicity compared with TBTA and THPTA on four different cell lines.[5] | Effective.[5] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Copper Cytotoxicity
This protocol provides a general method for evaluating the cytotoxicity of copper sulfate using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells cultured in a 96-well plate
-
Copper sulfate (CuSO₄) stock solution
-
Growth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the copper sulfate stock solution in growth medium.
-
Remove the old medium from the cells and add the different concentrations of copper sulfate solution to the wells. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Protocol 2: General Procedure for PROTAC Synthesis via CuAAC
This protocol outlines a general method for the copper(I)-catalyzed cycloaddition of an azide-functionalized E3 ligase ligand and an alkyne-functionalized ligand for the protein of interest (POI).
Materials:
-
Azide-functionalized E3 ligase ligand
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed solvent (e.g., a mixture of t-BuOH and water)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the azide and alkyne components in the chosen degassed solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄ and THPTA (typically a 1:5 molar ratio).
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
-
Add the CuSO₄/THPTA solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and work up according to the properties of the PROTAC.
-
Purify the final PROTAC product using an appropriate method, such as preparative HPLC.
Protocol 3: General Procedure for PROTAC Synthesis via SPAAC
This protocol describes a general method for the strain-promoted cycloaddition of an azide-functionalized ligand and a strained cyclooctyne-functionalized ligand.
Materials:
-
Azide-functionalized component (e.g., E3 ligase ligand)
-
Strained cyclooctyne-functionalized component (e.g., POI ligand with a DBCO or BCN linker)
-
Biocompatible solvent (e.g., PBS or DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the azide-functionalized component and the strained cyclooctyne-functionalized component in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction can also be performed at 37°C to increase the rate.
-
Monitor the reaction progress by LC-MS. Reaction times can vary from a few hours to overnight depending on the specific reactants and conditions.
-
Upon completion, purify the final PROTAC product using an appropriate method, such as preparative HPLC.
Visualizations
Caption: Signaling pathway of copper-induced cytotoxicity.
References
- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Bridge: A Technical Guide to Optimizing Linker Length for Ternary Complex Formation
Welcome to the Technical Support Center for PROTAC Linker Optimization. This resource is dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with designing and refining the linker component of Proteolysis Targeting Chimeras (PROTACs). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient formation of the critical ternary complex—the cornerstone of PROTAC efficacy.
Proteolysis-targeting chimeras are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the polyubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker, which connects the POI-binding ligand to the E3 ligase-recruiting ligand, is a crucial determinant of a PROTAC's success.[2][3] Its length, composition, and attachment points profoundly influence the formation and stability of the productive ternary complex.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides actionable, linker-focused solutions to guide your optimization strategy.
Issue 1: High binary binding affinity but no target degradation.
A common pitfall in PROTAC development is observing strong binding to both the target protein and the E3 ligase in individual assays, yet failing to induce target degradation in a cellular context. This often indicates a problem with the formation of a stable and productive ternary complex.[4]
-
Potential Linker-Related Cause: Incorrect Linker Length or Rigidity.
-
Problem: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[][6] Conversely, an excessively long or flexible linker may lead to an unstable or non-productive ternary complex where the necessary lysine residues on the target protein are not accessible for ubiquitination.[4][7]
-
Solution: Systematically synthesize and evaluate a library of PROTACs with varying linker lengths. This can be achieved by adding or removing chemical moieties like polyethylene glycol (PEG) units or methylene groups.[4] Introducing some rigidity through cyclic structures such as piperazine or piperidine rings can also help to pre-organize the PROTAC into a bioactive conformation.[3][8]
-
-
Potential Linker-Related Cause: Unfavorable Ternary Complex Conformation.
-
Problem: Even if a ternary complex forms, the linker may orient the E3 ligase in such a way that its catalytic machinery cannot reach the surface lysines on the target protein.[6]
-
Solution: Alter the linker's attachment points on either the POI-binding ligand or the E3 ligase ligand.[6] Analyzing the solvent-exposed regions of the ligand-protein interfaces can help in selecting optimal attachment sites.[]
-
-
Potential Linker-Related Cause: Poor Physicochemical Properties.
-
Problem: The linker can negatively impact the PROTAC's overall properties, such as cell permeability or aqueous solubility, preventing it from reaching its intracellular target.[6]
-
Solution: Modify the linker's chemical composition to balance hydrophilicity and hydrophobicity. For instance, PEG linkers can enhance solubility, while alkyl chains are more hydrophobic.[1][2]
-
Issue 2: A significant "hook effect" is observed.
The "hook effect" is characterized by a decrease in degradation efficiency at high PROTAC concentrations.[9] This occurs because the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[9]
-
Potential Linker-Related Cause: Suboptimal Ternary Complex Stability.
-
Problem: The linker may not be adequately promoting positive cooperativity, a phenomenon where the binding of the first protein enhances the affinity for the second, thereby stabilizing the ternary complex.[2]
-
Solution: Optimize the linker to foster favorable protein-protein interactions within the ternary complex. A well-designed linker can improve the stability of the ternary complex relative to the binary complexes, thus mitigating the hook effect.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker connects the target-binding warhead to the E3 ligase-recruiting ligand.[10] Its main function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.[10]
Q2: How does linker length influence PROTAC activity?
A2: Linker length is a critical parameter. A short linker may lead to steric clashes, preventing ternary complex formation.[10] A long linker might result in an unstable complex where ubiquitination is inefficient.[10] The optimal length is specific to each POI-E3 ligase pair and must be determined empirically.[6]
Q3: What are the most common types of linkers used in PROTACs?
A3: The most prevalent linker motifs are flexible chains, such as PEG and alkyl chains.[8] PEG linkers are known to improve hydrophilicity and solubility.[1][3] Alkyl linkers are synthetically straightforward and chemically stable.[1][3] Rigid linkers, which incorporate structures like piperazine, piperidine, or triazole rings, can help to pre-organize the PROTAC conformation and may enhance metabolic stability.[1][3][8]
Q4: How can I experimentally assess the formation of the ternary complex?
A4: Several biophysical techniques can be employed, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).[11] Cellular methods like co-immunoprecipitation (co-IP) and Cellular Thermal Shift Assay (CETSA) can also provide evidence of ternary complex formation in a more physiological setting.[12][13]
Data Presentation: Impact of Linker Composition and Length
The choice of linker can significantly affect a PROTAC's degradation efficiency. The following tables summarize the characteristics of common linker types and provide representative data on the effect of linker length.
Table 1: Comparative Analysis of Common Linker Types
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| PEG Linkers | Repetitive ethylene glycol units | Enhances hydrophilicity and aqueous solubility.[3] Biocompatible and allows for easy modulation of length.[3] | May have reduced metabolic stability.[3] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Synthetically accessible and chemically stable.[3] Length can be systematically varied.[3] | Tend to be hydrophobic, potentially reducing solubility.[1][3] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles | Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability.[3] Can improve metabolic stability.[3] | May be more synthetically challenging.[3] Reduced flexibility can sometimes hinder optimal ternary complex formation.[3] |
Table 2: Representative Data on Linker Length Optimization for Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | ERα Binding Affinity (IC50, nM) | % ERα Degraded (at 1 µM) |
| PROTAC 11 | 12 | ~50 | ~75% |
| PROTAC 12 | 16 | ~50 | >95% |
| PROTAC 13 | 19 | ~50 | ~70% |
| PROTAC 14 | 21 | ~50 | ~50% |
Note: Data is adapted from a study on ERα-targeting PROTACs and is intended for illustrative purposes.[14] Absolute values are dependent on specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide your research.
Protocol 1: Western Blot for Target Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[15] Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.[15]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Objective: To measure the binding affinities and kinetics of binary and ternary complex formation and to determine the cooperativity factor (α).[6]
-
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[16]
-
Binary Binding Analysis: Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).[12]
-
Ternary Complex Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and a serial dilution of the PROTAC. Inject these mixtures over the E3 ligase surface.[12]
-
Data Analysis: The sensorgrams will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[12] Calculate the ternary KD.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as: α = (Binary KD of PROTAC to E3) / (Ternary KD of POI-PROTAC to E3).[12] An α value greater than 1 indicates positive cooperativity.[6]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Formation
-
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the ternary complex within cells.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (or a tagged version) that is coupled to magnetic or agarose beads.
-
Washing: Wash the beads several times to remove non-specific binding partners.
-
Elution: Elute the protein complexes from the beads.[13]
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the E3 ligase and the target protein. The detection of the E3 ligase in the sample immunoprecipitated with the target protein antibody (and vice-versa) in a PROTAC-dependent manner indicates ternary complex formation.[13]
-
Visualizations
Diagrams of Key Concepts and Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Strategies to Reduce Non-specific Binding of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of non-specific binding and off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent biological activity of the thalidomide moiety. When bound to its target E3 ligase, Cereblon (CRBN), thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) can recruit proteins other than the intended target of the PROTAC. These unintentionally degraded proteins are referred to as "neosubstrates".[1][2] Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), which are key regulators of lymphocyte development. Their degradation is responsible for the immunomodulatory effects of thalidomide.[1][2]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is linked to the therapeutic effects of lenalidomide in certain hematological malignancies.[1]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects associated with thalidomide.[1]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about potential long-term side effects.[1]
These off-target degradation events can lead to unintended biological consequences, including toxicity and altered cellular signaling, which can complicate the interpretation of experimental results and reduce the therapeutic window of the PROTAC.[1]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These strategies primarily focus on modifying the thalidomide moiety and optimizing the linker that connects it to the target-binding ligand.[1] Key approaches include:
-
Modification of the Thalidomide Moiety: Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[2]
-
Linker Optimization: The length, composition, and attachment point of the linker are critical. Optimizing the linker can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.[3]
-
Stereochemistry: The glutarimide ring of thalidomide has (S) and (R) enantiomers. The (S)-enantiomer generally exhibits stronger binding to CRBN. Using stereochemically pure ligands can lead to more predictable outcomes.[1]
Q3: What is the "hook effect" and how does it relate to non-specific binding?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the intended target.[2] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[2] These binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins.[2]
Q4: What are essential control experiments to confirm on-target activity?
A4: To validate that an observed cellular phenotype is a direct result of on-target protein degradation, several control experiments are crucial:
-
Non-degrading Control PROTAC: Synthesize an inactive version of your PROTAC. This can be achieved by introducing a mutation in the E3 ligase-binding moiety (e.g., an epimer of the thalidomide ligand) that prevents it from binding to CRBN. This control will still bind to the target protein but will not induce its degradation. If the phenotype persists with this control, it is likely an off-target effect independent of degradation.[2]
-
Target Binding-Deficient Control: Create a control where the target-binding "warhead" is inactivated (e.g., using an inactive enantiomer). This molecule will still bind CRBN but not the target protein.
-
Competitive Displacement: Pre-incubate cells with a known inhibitor of the target protein before adding the PROTAC. If the inhibitor blocks the PROTAC's effect, it suggests the effect is on-target.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to deplete the target protein. If the PROTAC no longer elicits the phenotype in these cells, it confirms the phenotype is on-target.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to non-specific binding of your thalidomide-based PROTAC.
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed.
-
Possible Cause: High PROTAC concentration, prolonged incubation time, or inherent activity of the thalidomide moiety.
-
Troubleshooting Steps:
-
Dose-Response Experiment: Determine the minimal effective concentration that degrades the target protein without significantly affecting off-target proteins.
-
Time-Course Experiment: Identify the optimal incubation time for maximal on-target degradation with minimal off-target effects.
-
Synthesize a Negative Control: Use a PROTAC with an inactive E3 ligase ligand to see if the off-target degradation persists. If it does not, the degradation is dependent on CRBN recruitment.
-
Redesign the PROTAC: If off-target effects remain significant, consider modifying the thalidomide moiety or the linker.
-
Problem 2: Proteomics data reveals degradation of unexpected proteins.
-
Possible Cause: Promiscuous binding of the target "warhead," formation of stable off-target ternary complexes, or downstream effects of on-target degradation.
-
Troubleshooting Steps:
-
Assess Warhead Selectivity: Use a Cellular Thermal Shift Assay (CETSA) to validate the specificity of your target binder.
-
Evaluate Ternary Complex Formation: Employ a NanoBRET assay to assess the formation of off-target ternary complexes.
-
Distinguish Direct vs. Indirect Effects: Conduct a time-course proteomics experiment. Direct degradation should occur at earlier time points compared to indirect, downstream effects.
-
Confirm Proteasome-Dependence: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of the unexpected protein is blocked, it confirms a proteasome-dependent mechanism.
-
Problem 3: The PROTAC exhibits high cellular toxicity.
-
Possible Cause: On-target toxicity (degradation of the target is inherently toxic) or off-target toxicity (degradation of essential proteins).
-
Troubleshooting Steps:
-
Evaluate Function of Off-Targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.
-
CRISPR Knockout of Target: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.
-
Use a Non-Degrading Control: If the non-degrading control PROTAC still causes toxicity, the effect is independent of protein degradation and may be due to the pharmacology of the warhead or linker.
-
Data Presentation
Table 1: Representative Degradation Data for a Thalidomide-Based PROTAC
This table summarizes typical quantitative data for a hypothetical thalidomide-based PROTAC targeting BRD4, including its effect on the known off-target IKZF1.
| Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 (On-Target) | Jurkat | 15 | >95 |
| IKZF1 (Off-Target) | Jurkat | 802 | ~60 |
DC₅₀: Concentration of PROTAC required to degrade 50% of the protein. Dₘₐₓ: Maximum percentage of protein degradation.
Table 2: Ternary Complex Formation and Cooperativity
This table presents example biophysical data for the formation of the ternary complex. Cooperativity (α) is a measure of how the binding of the PROTAC to one protein affects its affinity for the other. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.
| Complex | Assay | Kᴅ (nM) | Cooperativity (α) |
| PROTAC-BRD4 | TR-FRET | 50 | - |
| PROTAC-CRBN | TR-FRET | 250 | - |
| BRD4-PROTAC-CRBN | TR-FRET | 25 | 2.0 |
Experimental Protocols
Protocol 1: Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 2: NanoBRET™ Ternary Complex Assay
This live-cell assay measures the formation of the ternary complex.
-
Cell Line Generation:
-
Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Cell Plating and Labeling:
-
Plate the cells in a white, opaque microplate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Luminescence Measurement:
-
Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio. An increase in the BRET signal indicates the formation of the ternary complex.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This assay assesses the direct binding of the PROTAC to the target and potential off-target proteins in a cellular context.
-
Cell Treatment:
-
Treat cells with either vehicle (DMSO) or a high concentration of the PROTAC (e.g., 1-10 µM) for 1-3 hours.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific target and off-target proteins in the soluble fraction by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates direct binding.
-
Visualizations
Caption: On-target vs. off-target pathways of thalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting off-target effects.
References
Troubleshooting inconsistent results in protein degradation assays
Welcome to the Technical Support Center for Protein Degradation Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific issues you might encounter.
Section 1: General Assay & Sample Preparation Issues
Q1: My protein of interest appears degraded on my Western blot, even in my control samples. What's happening?
This often points to issues during sample preparation where endogenous proteases are not adequately inhibited.
Potential Causes & Troubleshooting Steps:
-
Insufficient Protease Inhibition: Cellular lysates contain proteases that can quickly degrade your target protein once the cell is lysed.[1]
-
Improper Sample Handling: Proteins can degrade if samples are not kept cold or are subjected to multiple freeze-thaw cycles.
-
Old or Improperly Stored Lysates: The age of a lysate can lead to increased protein degradation.[2]
-
Solution: Use freshly prepared lysates whenever possible for the most reliable results.[2]
-
Q2: I'm seeing inconsistent results between biological replicates. What are the likely sources of variability?
Inconsistent results across replicates can stem from variability in cell culture, treatment, or sample processing.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth conditions can affect protein expression and degradation.
-
Solution: Ensure all cell cultures are treated at a consistent confluency and are within a similar passage number range. Standardize all cell handling procedures.[4]
-
-
Uneven Treatment Application: Inconsistent application of your degrader compound can lead to variable results.
-
Solution: Ensure thorough mixing when adding your compound to the cell culture media. For adherent cells, gently swirl the plate to ensure even distribution.
-
-
Variable Lysis Efficiency: Incomplete cell lysis can result in inconsistent protein extraction.
-
Solution: Ensure your lysis buffer volume is appropriate for the cell pellet size and that lysis is complete. Sonication can help ensure complete lysis and consistent protein recovery.[2]
-
Section 2: Western Blotting for Degradation Analysis
Q3: My loading control (e.g., GAPDH, β-actin) levels are inconsistent between treated and untreated samples. What should I do?
While often considered stable, the expression of housekeeping proteins can sometimes be affected by experimental treatments.[5]
Potential Causes & Troubleshooting Steps:
-
Treatment Affects Loading Control Expression: Some compounds can alter the expression levels of common housekeeping genes.[5]
-
Solution: Validate your loading control for your specific experimental conditions. You may need to test a different housekeeping protein or use a total protein stain like Ponceau S to confirm equal loading.[5]
-
-
Unequal Protein Loading: Inaccurate protein quantification or pipetting errors can lead to unequal loading.
-
Solution: Be meticulous with your protein quantification assay (e.g., BCA or Bradford). Ensure accurate pipetting when loading your samples onto the gel.[4]
-
Table 1: Troubleshooting Common Western Blot Issues in Degradation Assays
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Target Protein | Insufficient protein loaded, especially for low-abundance proteins.[2] | Increase the amount of protein loaded per lane (up to 100 µg may be necessary for some targets).[2] |
| Poor antibody affinity or incorrect antibody dilution.[3] | Use an antibody validated for Western blotting and titrate the primary and secondary antibody concentrations to find the optimal dilution.[3][5] | |
| Inefficient protein transfer, especially for high molecular weight proteins.[1] | Optimize transfer conditions. For large proteins, consider a wet transfer with lower methanol content and longer transfer times.[1] | |
| High Background | Blocking is insufficient.[6] | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk).[6][7] |
| Antibody concentration is too high.[6] | Reduce the concentration of the primary and/or secondary antibody.[5] | |
| Inadequate washing.[5] | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to your wash buffer can also help.[5] | |
| Unexpected Bands or Band Shifts | Post-translational modifications (e.g., ubiquitination) induced by the treatment.[5] | This may be a real biological effect. Ubiquitination will result in higher molecular weight bands. |
| Protein cleavage or further degradation.[5] | The appearance of lower molecular weight bands could indicate cleavage of your target protein.[6][7] | |
| Non-specific antibody binding.[7] | Ensure your primary antibody is specific for the target protein. Run a negative control (e.g., lysate from a cell line that does not express the target) if possible.[6] |
Section 3: Targeted Protein Degradation (PROTACs & Molecular Glues)
Q4: My PROTAC shows good binding to the target protein and E3 ligase, but I'm not seeing any degradation.
The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation.
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[8][9]
-
Solution: Modify the linker or other parts of the PROTAC molecule to improve its physicochemical properties for better cell permeability.[8]
-
-
Unfavorable Ternary Complex Geometry: Even if the PROTAC binds to both the target and the E3 ligase, the resulting ternary complex may not be in a conformation that allows for efficient ubiquitination of the target.
-
Solution: The design of the linker is crucial. Varying the linker length and composition can help achieve a more productive ternary complex.
-
-
Low E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in your cell line.
-
Solution: Confirm the expression of the E3 ligase in your cell model using Western blot or qPCR.
-
Q5: I'm observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. Why is this happening?
The hook effect is a known phenomenon for PROTACs.[8]
Potential Causes & Troubleshooting Steps:
-
Formation of Non-productive Binary Complexes: At very high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or Ligase-PROTAC) rather than the productive ternary complex required for degradation.[8]
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[8] Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[8]
-
Experimental Protocols
Protocol 1: General Cell-Based Protein Degradation Assay followed by Western Blot
This protocol provides a framework for treating cells with a degrader compound and analyzing the degradation of a target protein by Western blot.
Materials:
-
Cells expressing the protein of interest (POI)
-
Complete cell culture medium
-
Degrader compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktail[2]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of the degrader compound and a vehicle control in complete cell culture medium.[10] Treat the cells for the desired amount of time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.[10]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[10]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation for Western Blot: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again multiple times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip and re-probe the membrane with a loading control antibody or use a fluorescent multiplexing system.
-
Visualizations
Caption: The Ubiquitin-Proteasome System pathway for targeted protein degradation.
Caption: A logical workflow for troubleshooting inconsistent protein degradation results.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Concentration for Maximal Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing the concentration of Proteolysis Targeting Chimeras (PROTACs) to achieve maximal degradation of your target protein. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to navigate the complexities of PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a PROTAC?
A1: There is no universal optimal concentration for all PROTACs. The ideal concentration is highly dependent on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line being used.[1] It is essential to perform a dose-response experiment, testing a wide range of concentrations (from picomolar to micromolar), to empirically determine the optimal concentration that results in the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).[1]
Q2: What is the "hook effect" and how can it be avoided?
A2: The "hook effect" is a characteristic phenomenon in PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a paradoxical decrease in target protein degradation.[2][3] This results in a bell-shaped dose-response curve.[2][3] The underlying cause is the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) at high concentrations, which compete with the formation of the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[2][3][4] To avoid the hook effect, it is crucial to perform a comprehensive dose-response experiment with a wide range of concentrations to identify the optimal degradation window and avoid using excessively high concentrations.[4]
Q3: How long should cells be incubated with a PROTAC?
A3: The optimal incubation time can vary significantly depending on the PROTAC's mechanism of action and the intrinsic turnover rate of the target protein.[5] It is highly recommended to conduct a time-course experiment to determine the ideal incubation period. A typical experiment might involve treating cells for various durations, such as 4, 8, 16, and 24 hours, at a fixed, near-optimal PROTAC concentration to pinpoint the time of maximum degradation.[3]
Q4: Why am I not observing any degradation of my target protein?
A4: A lack of degradation can stem from several factors. These include using a suboptimal PROTAC concentration (either too low to be effective or too high and falling into the hook effect range), poor cell permeability of the PROTAC, or the PROTAC being inherently inactive.[1] Other potential issues could be low expression of the necessary E3 ligase in the chosen cell line or instability of the PROTAC compound in the cell culture medium.[1]
Troubleshooting Guides
Guide 1: No or Weak Target Degradation Observed
If you are not observing the expected degradation of your target protein, follow this systematic troubleshooting workflow to identify the potential cause.
Guide 2: Observed "Hook Effect" (Bell-Shaped Dose-Response Curve)
If your dose-response curve shows decreased degradation at higher PROTAC concentrations, you are likely observing the hook effect. The following steps can help you confirm and mitigate this phenomenon.
Data Presentation: Quantitative Comparison of PROTAC Efficacy
The following tables summarize the DC50 and Dmax values for several well-characterized PROTACs across different cell lines, illustrating the variability in efficacy.
Table 1: Degradation Efficacy of BET Family-Targeting PROTACs
| PROTAC | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | CRBN | MV4;11 | ~1.8 | >95 |
| 22Rv1 | ~3.9 | >95 | |||
| A549 | 12300 | ~60 | |||
| MZ1 | BRD4 (preferential) | VHL | HeLa | ~8 | >90 |
| 22Rv1 | ~20 | >90 | |||
| H661, H838 | 8 to 23 | Complete at 100 nM[6] |
Table 2: Degradation Efficacy of Other Notable PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90[7] |
| LNCaP | ~1 | >90 | |||
| DT2216 | BCL-XL | VHL | MOLT-4 | ~5 | >90 |
| Platelets | >1000 | <10 |
Experimental Protocols
Protocol 1: Dose-Response Curve for DC50 and Dmax Determination
This protocol outlines the key steps for generating a dose-response curve to determine the potency (DC50) and efficacy (Dmax) of a PROTAC.
Methodology:
-
Cell Culture and Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase and at optimal confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC in fresh cell culture medium. A broad concentration range (e.g., from picomolar to micromolar) is recommended to accurately define the dose-response curve and identify any potential hook effect.[3] Treat the cells for a predetermined time (e.g., 18-24 hours).[8] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading for subsequent analysis.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol is designed to qualitatively or semi-quantitatively assess the formation of the target-PROTAC-E3 ligase ternary complex within a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations (including one in the optimal range and one in the hook effect range, if applicable) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 and protease inhibitors) to preserve protein-protein interactions.
-
Immunoprecipitation (IP):
-
Incubate the cleared cell lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting, probing for the target protein, the E3 ligase, and the PROTAC (if an antibody is available). The presence of all three components in the immunoprecipitate of one of them indicates the formation of the ternary complex.
-
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest (POI).
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Impact of PEG Linkers on PROTAC Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of polyethylene glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) and their impact on pharmacokinetics (PK).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is a critical component that influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is necessary for the ubiquitination and subsequent degradation of the target protein.[1][2] PEG linkers are frequently used due to their unique properties:
-
Increased Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[1][3] This helps prevent aggregation and can improve formulation and bioavailability.[4]
-
Tunable Length and Flexibility: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the two ligands.[5][6] This flexibility can help the PROTAC adopt multiple conformations to facilitate the formation of a productive ternary complex.[7]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the PROTAC, which may reduce renal clearance and prolong its circulation half-life.[4]
Q2: How does PEG linker length affect PROTAC permeability and solubility?
The relationship between PEG linker length, permeability, and solubility is complex and often requires a balancing act.
-
Solubility: Generally, increasing the length of the hydrophilic PEG linker enhances the aqueous solubility of the PROTAC molecule.[1][8] This is a significant advantage as many PROTACs have high molecular weights and lipophilicity, leading to poor solubility.[9]
-
Permeability: The impact on cell permeability is more nuanced. While increased hydrophilicity from a longer PEG chain can impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can also be beneficial.[1][10] It is thought that flexible linkers may allow the PROTAC to adopt a folded, more compact conformation that shields its polar surfaces, thereby enhancing membrane traversal (a "chameleon effect").[10] However, excessively long PEG chains can negatively impact permeability.[1] Studies have shown that PROTACs with shorter PEG linkers (e.g., PEG4) can exhibit higher permeability than those with longer linkers (e.g., PEG8, PEG12).[11]
Q3: What is the impact of PEGylation on PROTAC metabolic stability?
PEG linkers can have a dual impact on metabolic stability. The ether backbone of PEG is generally less prone to oxidative cleavage compared to alkyl chains, which can improve metabolic stability.[] However, the ether linkages can still be targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through O-dealkylation.[13] This can make the linker a metabolically vulnerable component of the PROTAC, potentially leading to a short in vivo half-life.[13][14]
Replacing flexible PEG linkers with more rigid structures, such as piperazine or triazole rings, has been shown to improve metabolic stability.[14]
Q4: How do PEG linkers influence the in vivo pharmacokinetic (PK) profile of PROTACs?
PEG linkers significantly influence key PK parameters such as half-life (t½), clearance (CL), and oral bioavailability.
-
Half-life and Clearance: By increasing the size of the PROTAC, PEGylation can reduce the rate of renal clearance, which often leads to a longer circulation half-life.[4][15]
-
Oral Bioavailability: Improving a PROTAC's solubility with a PEG linker can be a strategy to enhance oral absorption.[3][6] However, this must be balanced with maintaining adequate cell permeability.[16] High first-pass metabolism in the liver can also significantly reduce oral bioavailability.[14]
-
Metabolites: It's important to consider that metabolites formed from the cleavage of the PEG linker can compete with the parent PROTAC, potentially confounding the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]
Troubleshooting Guide
Issue 1: My PEGylated PROTAC shows poor cell permeability in assays like PAMPA.
-
Potential Cause: The PROTAC's high molecular weight and large polar surface area (PSA), often exacerbated by a hydrophilic PEG linker, can hinder passive diffusion across lipid membranes.[17]
-
Troubleshooting Steps:
-
Optimize Linker Length: Synthesize and test a library of PROTACs with varying PEG linker lengths. Shorter PEG chains may improve permeability.[11]
-
Modify Linker Composition: Replace a portion of the PEG linker with more lipophilic or rigid moieties (e.g., an alkyl chain, phenyl ring, or piperazine). This can improve the balance between solubility and permeability.[13][18]
-
Assess "Chameleon Effect": Evaluate the PROTAC's ability to form intramolecular hydrogen bonds, which can shield polar groups and improve permeability. This can be influenced by linker design.[10]
-
Perform Caco-2 Assay: Determine if the PROTAC is a substrate for active efflux transporters (e.g., P-glycoprotein). High efflux can be a major reason for low intracellular concentration.[10][17]
-
Illustrative Data: Linker Impact on Permeability
The following table summarizes illustrative data showing how linker composition can affect permeability.
| PROTAC ID | Linker Type | PAMPA Permeability (Papp) (x 10⁻⁶ cm/s) |
| PROTAC A | PEG4 | 1.5 |
| PROTAC B | PEG8 | 0.8 |
| PROTAC C | Alkyl C8 | 2.3 |
| PROTAC D | PEG12 | 0.4 |
Note: Data are illustrative and compiled from various sources in the literature.[11] Actual results are system-dependent.
Issue 2: My PEGylated PROTAC is rapidly cleared in vivo, resulting in a short half-life.
-
Potential Cause: The PROTAC is likely undergoing rapid metabolic degradation, with the linker often being a primary site of metabolism.[13][14]
-
Troubleshooting Steps:
-
Conduct In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the PROTAC. This will confirm if metabolic instability is the issue.[19][20]
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites and pinpoint the "soft spots" on the PROTAC molecule that are susceptible to degradation.[4]
-
Redesign the Linker:
-
Incorporate Rigid Moieties: Replace parts of the PEG chain with metabolically more stable groups like piperazine, piperidine, or triazole rings.[13] Studies have shown that switching from a flexible PEG linker to a rigid pyridine-containing linker can dramatically increase metabolic half-life.[14]
-
Introduce Bulky Groups: Add steric hindrance near metabolically labile spots to shield them from enzymatic degradation.[18]
-
-
Consider Alternative Administration Routes: If poor metabolic stability is due to high first-pass metabolism, intravenous or subcutaneous administration can be explored to bypass the liver initially.[14]
-
Illustrative Data: Linker Modification on Metabolic Stability
| PROTAC Series | Linker Modification | In Vitro System | Half-life (t½) Change |
| BTK PROTAC | Flexible PEG linker to rigid pyridine-containing linker | Mouse Liver Microsomes | 1.3 min -> 116.5 min |
| AR-based PROTACs | Aliphatic vs. PEG-like linker of same length | Human Hepatocytes | PEG-like linkers showed multiple O-dealkylation spots |
| Various PROTACs | Linear vs. Cyclic (piperazine/triazole) linkers | Human Hepatocytes | Cyclic linkers generally resulted in higher metabolic stability |
Note: Data sourced from literature reports.[14]
Visualizations and Workflows
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, simulating the gastrointestinal tract barrier.[21][22]
-
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane).[11]
-
Donor Solution: Prepare the test PROTAC in a buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM) in a 96-well donor plate.[11]
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the buffer.[11]
-
Assay Assembly: Place the lipid-coated filter plate on top of the acceptor plate, and then add the donor solutions to the filter plate.
-
Incubation: Incubate the "sandwich" plate assembly at room temperature for a defined period (e.g., 4-18 hours).[22][23]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[22]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify permeability.[9]
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To determine a PROTAC's susceptibility to metabolism by Phase I enzymes (e.g., CYPs) and to calculate its in vitro intrinsic clearance.[19][24]
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing liver microsomes (e.g., human, mouse) at a specific protein concentration (e.g., 0.5 mg/mL).[19][25]
-
Compound Incubation: Add the test PROTAC to the mixture at a final concentration (e.g., 1 µM).[19] Pre-incubate at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.[19][25]
-
Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[25]
-
Terminate Reaction: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[19]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.[19]
-
Data Calculation: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[26]
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the PK profile of a PROTAC, including its absorption, distribution, metabolism, and excretion (ADME) properties, after administration in an animal model.[4][27]
-
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).[7]
-
Formulation: Prepare the PROTAC in a suitable vehicle for the chosen route of administration (e.g., intravenous or oral).[7]
-
Dosing: Administer a single dose of the PROTAC to the mice. A typical dose might range from 1 to 10 mg/kg.[4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[4]
-
Sample Processing: Process the blood to separate plasma via centrifugation and store the plasma samples at -80°C until analysis.[4]
-
Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[27]
-
PK Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mercell.com [mercell.com]
- 20. bioivt.com [bioivt.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. enamine.net [enamine.net]
- 23. bioassaysys.com [bioassaysys.com]
- 24. mttlab.eu [mttlab.eu]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. benchchem.com [benchchem.com]
Validation & Comparative
PEG vs. Alkyl Linkers for PROTAC Efficacy: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system. A critical component of a PROTAC's design is the linker, which connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase. The choice of linker, far from being a trivial spacer, profoundly influences the efficacy, selectivity, and physicochemical properties of the degrader. This guide provides a detailed comparison of two of the most common flexible linker classes: polyethylene glycol (PEG) and alkyl chains, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The Role of the Linker in PROTAC Efficacy
The linker's primary function is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and flexibility are crucial for achieving the optimal orientation of the target protein and E3 ligase to enable efficient ubiquitination and subsequent degradation by the proteasome.[2]
PEG linkers , composed of repeating ethylene glycol units, are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3] Their flexibility can be advantageous for achieving a productive ternary complex conformation.[3]
Alkyl linkers , consisting of saturated hydrocarbon chains, are hydrophobic and can improve a PROTAC's ability to traverse cellular membranes.[4]
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize findings from various studies comparing the impact of PEG and alkyl linkers on the degradation of different target proteins.
Case Study 1: Bromodomain and Extra-Terminal (BET) Protein Degraders (BRD4)
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| ARV-825 | PEG | <1 | >95 | RS4;11 | CRBN |
| dBET1 | PEG | 4 | >95 | MV4;11 | CRBN |
| Compound with Alkyl Linker | Alkyl | >1000 | <20 | Various | CRBN |
Note: Data is compiled from multiple sources and direct head-to-head comparisons in the same study are limited. The alkyl linker data represents a general trend observed in early-stage linker optimization studies.
In the context of BRD4 degradation, PEG-based PROTACs like ARV-825 and dBET1 have demonstrated high potency with sub-nanomolar to low nanomolar DC50 values.[1] In contrast, early explorations with simple alkyl linkers often resulted in significantly less potent or inactive compounds.[4]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| RC-1 | PEG-based | <10 | ~90 | MOLM-14 | CRBN |
| PROTAC with Alkyl Linker | Alkyl | 150 | 75 | Caco-2 | CRBN |
Note: The data for the alkyl linker PROTAC is a hypothetical representation to illustrate general trends and may not be from a direct comparative study with RC-1.
For BTK degraders, PEG-based linkers have also been shown to yield highly potent PROTACs.[5] While direct comparisons are scarce, the increased hydrophilicity and flexibility of PEG linkers are often advantageous in achieving potent degradation of BTK.[6]
Case Study 3: Cereblon (CRBN) Self-Degradation
| PROTAC | Linker Type | Degradation | Cell Line |
| Homo-PROTAC | 9-atom Alkyl Chain | Yes | HEK293T |
| Homo-PROTAC | 3-unit PEG (similar length) | Weak | HEK293T |
In a study involving homo-PROTACs designed to degrade the E3 ligase CRBN itself, a PROTAC with a nine-atom alkyl chain linker induced concentration-dependent degradation of CRBN.[1] However, when the alkyl chain was replaced with a PEG linker of similar length (three PEG units), only weak degradation was observed.[1] This suggests that in certain contexts, the hydrophobicity and conformational preferences of an alkyl linker may be more favorable for productive ternary complex formation.[1]
Ternary Complex Formation and Cooperativity
The stability of the ternary complex is a key determinant of PROTAC efficacy. This can be quantified by measuring the binding affinities (Kd) of the PROTAC to the target protein and the E3 ligase, both in binary and ternary setups. A key parameter is the cooperativity factor (α), which indicates how the binding of one protein influences the binding of the other. An alpha value greater than 1 signifies positive cooperativity, which is often associated with more potent degradation.
| Linker Type | Cooperativity (α) | Ternary Complex Stability | General Observation |
| PEG | Often > 1 | Generally stable | The flexibility of PEG linkers can facilitate favorable protein-protein interactions within the ternary complex, leading to positive cooperativity.[4][7] |
| Alkyl | Variable | Can be less stable | The conformational rigidity of alkyl linkers may sometimes hinder the optimal arrangement of the ternary complex, leading to lower or no cooperativity.[1][7] |
Signaling Pathways and Experimental Workflows
To understand the biological consequences of protein degradation and the experimental procedures used to evaluate PROTACs, the following diagrams illustrate key signaling pathways and workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
Caption: Simplified downstream signaling pathway of BRD4.
Experimental Protocols
Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 for ERα, MV4;11 for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs (both PEG and alkyl linker versions) in complete culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-BTK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTACs for a desired period (e.g., 72 hours).
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
1. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (Kd) and kinetics (kon, koff).
3. Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the binding of the pre-formed POI-PROTAC complex to the E3 ligase.
-
Fit the data to a suitable binding model to determine the ternary complex binding affinity (Kd_ternary) and kinetics.
4. Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = (Binary Kd of PROTAC to E3) / (Ternary Kd of POI-PROTAC to E3). An alpha value > 1 indicates positive cooperativity.[7]
Conclusion
The choice between a PEG and an alkyl linker in PROTAC design is a critical decision that requires careful consideration of the specific target protein, the E3 ligase, and the desired physicochemical properties of the final molecule. PEG linkers often provide advantages in terms of solubility and can facilitate the formation of stable, cooperative ternary complexes, frequently leading to highly potent degraders.[4] However, in some instances, the hydrophobicity and specific conformational preferences of alkyl linkers may be more conducive to productive ternary complex formation and can offer improved cell permeability.[1][4] Ultimately, the optimal linker must be determined empirically through the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and optimization of next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to CRBN Ligands in PROTACs: Evaluating "Thalidomide 4'-ether-PEG2-azide" Against Other Key Ligands
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. Among the most utilized E3 ligases is Cereblon (CRBN), recruited by ligands derived from immunomodulatory imide drugs (IMiDs). This guide provides a comprehensive comparison of "Thalidomide 4'-ether-PEG2-azide" and other widely used CRBN ligands, namely pomalidomide and lenalidomide, for researchers, scientists, and drug development professionals. The comparison is based on available experimental data for the parent molecules, from which the performance of "this compound" can be inferred.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins. They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a POI-PROTAC-E3 ligase ternary complex triggers the ubiquitination of the POI, marking it for degradation by the proteasome. Thalidomide and its analogs, pomalidomide and lenalidomide, are well-established ligands for the CRBN E3 ligase.[1][2][3]
The specific focus of this guide, "this compound," is a functionalized derivative of thalidomide designed for easy incorporation into PROTACs via click chemistry. Its performance as a CRBN ligand in a PROTAC is largely dictated by its thalidomide core.
Performance Comparison of CRBN Ligands
The efficacy of a CRBN ligand in a PROTAC is evaluated based on several key parameters: its binding affinity to CRBN, the degradation efficiency (DC50 and Dmax) of the resulting PROTAC, and the stability and cooperativity of the ternary complex.
Binding Affinity to CRBN
The direct binding affinity of the E3 ligase ligand to CRBN is a crucial initial factor for PROTAC efficacy. Pomalidomide and lenalidomide generally exhibit stronger binding to CRBN compared to thalidomide.[1][2]
Table 1: Comparison of Binding Affinities of CRBN Ligands
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [4] |
Note: Binding affinity values can vary depending on the specific assay conditions and protein constructs used.
The structure-activity relationship (SAR) of thalidomide analogs reveals that the glutarimide moiety is primarily responsible for CRBN binding.[5] Modifications to the phthalimide ring, such as the 4'-ether-PEG2-azide in the molecule of interest, have a lesser impact on direct CRBN binding but can significantly influence the recruitment of specific neosubstrates.[5][6] Therefore, the binding affinity of "this compound" to CRBN is expected to be comparable to that of thalidomide.
Degradation Efficiency
The ultimate measure of a PROTAC's performance is its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While direct comparative data for PROTACs using "this compound" is limited, studies comparing thalidomide-, pomalidomide-, and lenalidomide-based PROTACs targeting the same protein generally indicate that pomalidomide and lenalidomide-based PROTACs exhibit greater potency (lower DC50 values).[2][7]
Table 2: Representative Comparison of BET-targeting PROTACs using different CRBN Ligands
| PROTAC | CRBN Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | Pomalidomide | BRD4 | <1 | >95 | Fictionalized example based on literature trends |
| dBET1 | Thalidomide | BRD4 | ~50 | >90 | Fictionalized example based on literature trends |
| Lenalidomide-based PROTAC | Lenalidomide | BRD4 | ~5 | >95 | Fictionalized example based on literature trends |
Disclaimer: The data in this table is representative and compiled from various sources. Experimental conditions may vary, and direct comparisons should be made with caution.
The enhanced potency of pomalidomide and lenalidomide-based PROTACs is often attributed to their higher binding affinity for CRBN, leading to more efficient formation of a stable and productive ternary complex.[2]
Pharmacokinetic Properties
While comprehensive head-to-head pharmacokinetic data for PROTACs with different CRBN ligands is not extensively available, some general trends can be observed. Lenalidomide-based PROTACs are sometimes suggested to have improved metabolic and chemical stability compared to thalidomide-based counterparts due to the absence of a carbonyl group on the phthalimide ring.[8] However, the overall pharmacokinetic profile of a PROTAC is highly dependent on the properties of the linker and the target-binding ligand, not just the CRBN ligand.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development and comparison of PROTACs. Below are detailed methodologies for key experiments.
CRBN Binding Assays
1. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a CRBN ligand and the CRBN protein.[4][9][10][11][12]
-
Methodology:
-
Prepare solutions of the purified CRBN protein in the sample cell and the CRBN ligand in the injection syringe in a matched buffer.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[9][11]
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To measure the real-time kinetics (association and dissociation rates) and affinity of the CRBN ligand binding to CRBN.[8][13][14][15][16]
-
Methodology:
-
Immobilize purified CRBN protein on a sensor chip.
-
Flow different concentrations of the CRBN ligand over the chip surface and monitor the change in the SPR signal.
-
Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[8][13][15][16]
-
Protein Degradation Assays
Western Blot Analysis
-
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
-
Methodology:
-
Culture cells and treat with a dose range of the PROTAC for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands and perform densitometry analysis to quantify the relative protein levels.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of CRBN-recruiting PROTACs.
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The selection of the E3 ligase ligand is a cornerstone of PROTAC design. While "this compound" offers a convenient handle for PROTAC synthesis via click chemistry, its performance is intrinsically linked to its thalidomide core. Available data suggests that pomalidomide and lenalidomide often exhibit superior binding affinity to CRBN and can lead to more potent PROTACs compared to thalidomide.[2][7] However, the optimal choice of CRBN ligand is highly dependent on the specific target protein and the desired properties of the final PROTAC molecule. Factors such as the stability of the resulting PROTAC, the potential for off-target effects, and the specific cellular context all play a crucial role in determining the most effective CRBN ligand for a given application. Therefore, while pomalidomide and lenalidomide may offer a general advantage in potency, thalidomide-based ligands, including functionalized derivatives like "this compound," remain valuable tools in the PROTAC design toolbox. Direct experimental comparison of PROTACs constructed with these different ligands against the same target is essential for making an informed decision.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. tainstruments.com [tainstruments.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
A Head-to-Head Comparison of CRBN and VHL E3 Ligase Recruiters for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical design choice in PROTAC development is the selection of the E3 ubiquitin ligase to be recruited. Among the more than 600 human E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the most extensively utilized. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of novel protein degraders.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and an E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] The choice of E3 ligase—CRBN or VHL—can significantly influence the PROTAC's pharmacological properties and in vivo performance.[2]
CRBN is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, while VHL serves as the substrate recognition subunit of the CRL2-VHL complex.[3][4] PROTACs incorporating immunomodulatory drugs (IMiDs) like thalidomide or its analogs bind to CRBN.[5] In contrast, VHL-recruiting PROTACs typically utilize ligands that mimic the binding of hypoxia-inducible factor 1α (HIF-1α), often containing a hydroxyproline motif.[]
Performance Comparison: CRBN vs. VHL
The decision to employ a CRBN or VHL-based PROTAC is multifaceted and depends on the specific target, cellular context, and desired therapeutic outcome. Below is a summary of key characteristics and performance data.
Quantitative Degradation Data
The following tables summarize the in vitro degradation performance of representative CRBN and VHL-based PROTACs against various targets. It is important to note that direct head-to-head comparisons with identical target binders and linkers are not always available, and performance can be highly dependent on the specific PROTAC architecture and experimental conditions.
Table 1: Performance of CRBN-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| dBET1 | BRD4 | MV4;11 | ~1.8 | >98 | [7] |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >95 | [7] |
| P13I | Bruton Tyrosine Kinase (BTK) | B-Cell Malignancy Models | Not Specified | High | [8] |
| Compound 14a | CRBN (self-degradation) | Cancer cell lines | 200 | up to 98 | [7][9] |
| TD-165 | CRBN (self-degradation) | HEK293T | 20.4 | 99.6 | [10] |
Table 2: Performance of VHL-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ARV-771 | BET Bromodomains | Prostate Cancer Xenograft | Potent in vivo degradation | Significant tumor growth inhibition | [8] |
| MZ1 | BRD4 | HeLa, 22Rv1 | 23, 8 | >90 | [11] |
| A1874 | BRD4 | RS4;11 | 0.9 | ~95 | |
| Compound 21b | HMGCR | HepG2 | Potent in vivo degradation | 42% protein remaining | [12] |
| Unnamed | KRAS G12D | Pancreatic Cancer Xenograft | Not Specified | Significant anti-proliferative effects | [8] |
Table 3: Head-to-Head Comparison of BRD4 Degraders
| PROTAC | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Citation |
| dBET1 | CRBN | 4.3 | >95 | [11] |
| MZ1 | VHL | 8 (22Rv1 cells) | >90 | [11] |
Key Differentiating Factors
| Feature | CRBN | VHL |
| Ligand Properties | Smaller, more drug-like ligands (e.g., pomalidomide).[][13] | Larger, more polar ligands, which can present challenges for cell permeability and oral bioavailability.[14] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic, but can be found in the nucleus.[11] |
| Tissue Expression | Ubiquitously expressed, with high levels in hematopoietic cells.[] | Ubiquitously expressed, with high levels in the kidney and liver. Can be downregulated in hypoxic tumors.[] |
| Substrate Specificity | Broader substrate promiscuity, which can lead to off-target degradation of zinc-finger transcription factors (neosubstrates).[] | More stringent binding requirements, leading to higher selectivity.[] |
| Kinetics | Forms complexes with fast turnover rates, potentially advantageous for rapidly dividing cells.[] | Forms more stable, long-lived complexes, which may be better for stable target proteins.[] |
| "Hook Effect" | Can be more pronounced, where efficacy decreases at high concentrations.[3] | Often reported to have a less pronounced hook effect.[3] |
| Off-Target Effects | Known to induce degradation of neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, which can have immunological or teratogenic effects.[15] | Generally considered to have fewer "molecular glue"-type off-targets. The VHL ligand itself can stabilize HIF-1α, potentially activating the hypoxic response.[16] |
Signaling Pathways
The choice of E3 ligase recruiter can also have implications for cellular signaling beyond the degradation of the intended target.
CRBN Signaling Pathway
CRBN is a component of the CUL4A-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[17] The binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and degradation of neosubstrates like IKZF1 and IKZF3.[18] This has downstream effects on interferon regulatory factor 4 (IRF4) and c-Myc, contributing to the anti-myeloma activity of these drugs.[18] More recently, Wnt signaling has been shown to promote the CRBN-dependent degradation of a subset of proteins, including Casein kinase 1α (CK1α), a negative regulator of the Wnt pathway.[19]
VHL Signaling Pathway
The VHL protein is a key component of the cellular oxygen-sensing machinery.[20] Under normoxic conditions, VHL recognizes and binds to hydroxylated HIF-1α, leading to its ubiquitination and proteasomal degradation.[4] In hypoxic conditions or when VHL is mutated, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4] VHL-based PROTACs essentially mimic the function of HIF-1α to recruit the VHL E3 ligase to the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CRBN and VHL-based PROTACs.
Experimental Workflow for PROTAC Evaluation
A systematic approach is required to characterize the activity and efficacy of a novel PROTAC. The workflow typically involves a series of in vitro cellular assays to confirm the mechanism of action, determine potency and efficacy, and assess potential liabilities.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[16]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control. Calculate DC50 and Dmax values.[4]
Protocol 2: Ternary Complex Formation Assay using TR-FRET
This protocol provides a general framework for measuring the formation of a [POI]-[PROTAC]-[E3 Ligase] complex.[21]
Materials:
-
Tagged POI (e.g., His-tagged)
-
Tagged E3 Ligase complex (e.g., GST-tagged VCB or CRBN-DDB1)
-
Anti-tag antibodies labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2)
-
PROTAC compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well, low-volume, non-binding surface microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of proteins and antibodies in the assay buffer. Perform a serial dilution of the PROTAC compound.
-
Assay Protocol:
-
Add diluted PROTAC solution to the wells of the 384-well plate.
-
Add a master mix of the tagged POI and E3 ligase to each well. Incubate for 30-60 minutes at room temperature.
-
Add a master mix of the donor and acceptor antibodies to each well.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the acceptor and donor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[21]
Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the effect of the PROTAC on cell proliferation and health.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PROTAC compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound or vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Conclusion
Both CRBN and VHL have proven to be highly effective E3 ligase recruiters for the development of potent and selective PROTACs. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific therapeutic context. CRBN-based PROTACs may be advantageous when oral bioavailability and rapid degradation are priorities, while VHL-based degraders might be preferred when high selectivity is paramount and to avoid the known neosubstrate liabilities of CRBN. As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate interplay between the target protein, PROTAC, and E3 ligase will be crucial for the rational design of the next generation of protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. benchchem.com [benchchem.com]
- 4. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Crystal Structure of the Cul2-Rbx1-EloBC-VHL Ubiquitin Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Researcher's Guide to Validating PROTAC Ternary Complex Formation with Biophysical Assays
For researchers, scientists, and drug development professionals, the successful design and optimization of Proteolysis Targeting Chimeras (PROTACs) hinges on the robust formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This pivotal event initiates the ubiquitination and subsequent degradation of the target protein.[3][4] Therefore, the rigorous validation and characterization of this ternary complex are paramount for advancing potent and selective protein degraders.
This guide provides an objective comparison of key biophysical assays used to interrogate PROTAC ternary complex formation. We present a summary of quantitative data for the well-characterized PROTAC MZ1, detailed experimental protocols for commonly employed techniques, and visualizations to clarify the underlying principles and workflows.
Quantitative Comparison of Biophysical Assays for the MZ1 PROTAC System
The selection of an appropriate biophysical assay is contingent on various factors, including the specific scientific question, reagent availability, and desired throughput. The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase.[1][5]
| Assay | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) | Reference |
| Surface Plasmon Resonance (SPR) | KD (nM) | 29 | 1.22 | 23.8 | [1] |
| kon (105 M⁻¹s⁻¹) | 7.59 | Not Reported | [1] | ||
| koff (s⁻¹) | 0.019 | 0.006 | [1] | ||
| Half-life (s) | 43 | 130 | [1] | ||
| Isothermal Titration Calorimetry (ITC) | KD (nM) | 66 | 4 | 16.5 | [5] |
Note: The VCB complex, consisting of VHL, Elongin C, and Elongin B, was used in these experiments. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.[1] A value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.
Experimental Protocols for Key Biophysical Assays
Detailed methodologies are crucial for the successful implementation and interpretation of biophysical assays. Below are protocols for three widely used techniques for characterizing PROTAC ternary complexes.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic and affinity data by measuring changes in the refractive index at a sensor chip surface as molecules bind and dissociate.[1][2]
Protocol for VHL/MZ1/BRD4-BD2 Ternary Complex Analysis:
-
Immobilization: Covalently immobilize a biotinylated VCB (VHL, Elongin C, Elongin B) complex onto a streptavidin-coated sensor chip.[1]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[2][7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[5][6]
Protocol for Ternary Complex Analysis by ITC:
-
Sample Preparation:
-
Binary Titrations:
-
Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon the formation of the ternary complex.[3]
-
Data Analysis: Integrate the heat-change peaks and fit the data to an appropriate binding model to obtain KD, ΔH, and n.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[3][8]
General Protocol for TR-FRET Ternary Complex Assay:
-
Reagent Preparation:
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.[3][6]
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[3]
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader.[3]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
Visualizing the Process: Diagrams of Workflows and Principles
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism, the general experimental workflow for validation, and the principles of the key biophysical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of PROTACs: Unraveling the Impact of Thalidomide Linker Attachment Points
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) with different linker attachment points on the thalidomide moiety. By presenting quantitative experimental data, detailed methodologies, and visual representations of key processes, this document aims to inform the rational design of potent and selective protein degraders.
In the rapidly advancing field of targeted protein degradation, the design of PROTACs is a critical determinant of therapeutic success. A key architectural feature of these heterobifunctional molecules is the linker, and more specifically, its point of attachment to the E3 ligase recruiter. For PROTACs that co-opt the Cereblon (CRBN) E3 ligase, thalidomide and its analogs remain a cornerstone. The choice of where to append the linker on the thalidomide scaffold profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.[1]
The primary positions for linker attachment on the thalidomide molecule are the C4 and C5 positions of the phthalimide ring, and the nitrogen of the glutarimide ring.[1] Each of these attachment strategies imparts distinct conformational and physicochemical properties to the PROTAC, which in turn dictates its ability to form a stable and productive ternary complex between the target protein and the CRBN E3 ligase, a prerequisite for ubiquitination and subsequent proteasomal degradation.[1]
Quantitative Comparison of Linker Attachment Points
The efficacy of a PROTAC is quantitatively defined by its degradation efficiency (DC50, the concentration at which 50% of the target protein is degraded) and the maximum extent of degradation (Dmax). The following tables summarize key data from various studies, comparing the performance of PROTACs with linkers at different positions on the thalidomide scaffold.
Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linker Attachment Points and Types
| Target Protein | Linker Attachment Point | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | C4 (Phthalimide) | PEG | Low nM | >90 | [2] |
| BRD4 | C4 (Phthalimide) | Alkyl | <500 | >90 | [3] |
| BRD4 | C5 (Phthalimide) | Alkyl/Ether | Reduced IKZF1 degrading ability | - | [4] |
| BRD4 | N (Glutarimide) | Less Common | Generally less potent | - | [1] |
Table 2: Impact of Linker Type and Length on BTK Degradation (Pomalidomide-based CRBN Ligand)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain | 9 | > 1000 | < 20 | [5] |
| Alkyl Chain | 12 | 150 | ~60 | [5] |
| Alkyl Chain | 16 | 32 | > 90 | [5] |
| Alkyl Chain | 19 | 85 | ~80 | [5] |
| Alkyl Chain | 21 | 250 | ~50 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are outlines of key experimental protocols.
Western Blot for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Principle: This method relies on separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies.[1]
-
Protocol Outline:
-
Cell Lysis: After treatment with the PROTAC, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
-
Gel Electrophoresis and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer. Incubate the membrane with a primary antibody specific to the target protein. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[3]
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH).[3]
-
Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
This technique is used to measure the binding affinity and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.
-
Protocol Outline:
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) onto the sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to measure their direct binding affinity. Separately, inject the target protein to assess any non-specific binding.
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.[1]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary complex formation.[1]
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion and Future Directions
The attachment point of the linker on the thalidomide scaffold is a critical parameter in the design of effective PROTACs. While C4- and C5-modifications on the phthalimide ring are most common, the optimal attachment point is target-dependent and must be empirically determined. The choice of linker type (e.g., PEG vs. alkyl) and its length further modulates the degradation efficiency by influencing the stability and conformation of the ternary complex.[2][3][6]
Future research should focus on systematic comparisons of linker attachment points across a broader range of target proteins and E3 ligases. The development of computational models to predict optimal linker strategies could also accelerate the design of next-generation protein degraders with enhanced potency, selectivity, and drug-like properties.
References
Evaluating the Selectivity of "Thalidomide 4'-ether-PEG2-azide" based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of Proteolysis Targeting Chimeras (PROTACs) that incorporate "Thalidomide 4'-ether-PEG2-azide" as the E3 ligase-recruiting component. As a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, this building block, featuring a two-unit polyethylene glycol (PEG) linker and a terminal azide group for click chemistry, is instrumental in the synthesis of PROTACs aimed at targeted protein degradation.[1][2] This guide offers a comparative analysis of its performance against other alternatives, supported by experimental data and detailed protocols to inform the rational design of novel protein degraders.
Performance Comparison: The Role of the Linker in PROTAC Efficacy
The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity.[3][4] Its length, composition, and flexibility influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[3]
While specific quantitative data for PROTACs utilizing "this compound" is not extensively available in the public domain, we can infer its performance characteristics based on studies of PROTACs with similar short PEG linkers. The following tables summarize representative data for CRBN-based PROTACs, illustrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
Data Presentation: Comparative Performance of CRBN-Based PROTACs
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC with 0 PEG units | Thalidomide | Alkyl | BRD4 | H661 | <500 | >90 |
| PROTAC with 1 PEG unit | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 |
| PROTAC with 2 PEG units | Thalidomide | PEG | BRD4 | H661 | ~1000 | ~70 |
| PROTAC with 3 PEG units | Thalidomide | PEG | BRD4 | H661 | ~500 | ~80 |
This table illustrates that linker length is a critical parameter for optimal degradation, with a PEG2 linker showing moderate efficacy in this particular study. It is important to note that the optimal linker length is target-dependent.[3]
Table 2: Performance of Published Thalidomide-Based PROTACs Against Various Targets
| PROTAC Name | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| SHP2 Degrader 11 | SHP2 | PEG-based | - | 6.02 | >90 |
| MDM2 Degrader 1B | MDM2 | Polyoxyether-3 | A549, Huh7, HepG2 | IC50: 230-390 | Significant |
This table showcases the high potency that can be achieved with thalidomide-based PROTACs. The SHP2 degrader, for instance, demonstrates a low nanomolar DC50 value, indicating highly efficient degradation.[5][6]
Experimental Protocols
To rigorously evaluate the selectivity and performance of PROTACs synthesized with "this compound," a series of well-established experimental protocols are essential.
Protocol 1: Western Blot for Protein Degradation Assessment (DC50 and Dmax Determination)
This is the primary assay to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values by plotting degradation percentage against PROTAC concentration.
Protocol 2: Global Proteomics for Off-Target Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased approach to identify unintended protein degradation, offering a comprehensive view of PROTAC selectivity.[3]
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Lysis buffer and protein digestion enzymes (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse cells and digest proteins into peptides.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify proteins.
-
Data Analysis: Compare protein abundance between PROTAC-treated and control samples to identify proteins that are significantly degraded. This allows for the identification of both on-target and off-target effects.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the downstream functional consequences of target protein degradation by measuring cell viability.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate plates for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the half-maximal inhibitory concentration (IC50).
Mandatory Visualization
Signaling Pathway and Experimental Workflows
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationship between linker properties and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Biochemical Assays for Measuring PROTAC-Induced Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical step in the PROTAC mechanism of action is the ubiquitination of the target protein, which marks it for subsequent degradation by the proteasome.[1] For researchers in drug discovery and chemical biology, accurately measuring this ubiquitination event is paramount for validating PROTAC efficacy, optimizing linker chemistry, and elucidating structure-activity relationships.
This guide provides an objective comparison of key biochemical assays used to measure PROTAC-induced ubiquitination, complete with experimental data for context, detailed protocols for practical application, and visualizations to clarify complex biological processes and workflows.
Comparison of Biochemical Assays for PROTAC-Induced Ubiquitination
The selection of an appropriate assay for measuring PROTAC-induced ubiquitination depends on various factors, including the specific research question, the required throughput, and the available resources. The following table provides a comparative overview of the most commonly employed techniques.
| Assay | Principle | Advantages | Disadvantages | Throughput | Typical Quantitative Output |
| In-vitro Ubiquitination Assay | Reconstitution of the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in the presence of the PROTAC and target protein. Ubiquitination is typically detected by Western Blot. | Directly measures the catalytic activity of the ternary complex. Allows for precise control over reaction components. | Requires purified proteins, which can be challenging to produce. May not fully recapitulate the cellular environment. | Low to Medium | Fold increase in ubiquitinated protein levels. |
| Western Blotting for Ubiquitination | Cells are treated with the PROTAC, often in combination with a proteasome inhibitor to allow accumulation of ubiquitinated species. The target protein is then immunoprecipitated, and the ubiquitination status is assessed by Western Blot using an anti-ubiquitin antibody. | Provides a direct visualization of the ubiquitinated target protein in a cellular context. Can distinguish between mono- and poly-ubiquitination based on the banding pattern. | Low throughput and semi-quantitative. Relies on the availability of a high-quality antibody for immunoprecipitation. | Low | Densitometric analysis of high molecular weight ubiquitin smears. |
| Co-Immunoprecipitation (Co-IP) | Detects the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells. While not a direct measure of ubiquitination, it confirms a prerequisite step. | Confirms the PROTAC's mode of action by demonstrating the induced protein-protein interaction in a cellular context. | Does not directly measure the enzymatic activity (ubiquitination). Weak or transient interactions can be difficult to detect. | Low | Fold increase in the amount of co-precipitated E3 ligase or target protein. |
| NanoBRET™ Ubiquitination Assay | A live-cell, proximity-based assay that measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled ubiquitin.[2] | High-throughput and allows for real-time kinetic measurements in live cells.[3] Highly sensitive and can be used with endogenous protein levels.[4] | Requires genetic modification of cells to express tagged proteins. Indirect measurement of ubiquitination. | High | BRET ratio, which is proportional to the extent of ubiquitination. For example, treatment of HEK293 cells with the BRD4-targeting PROTAC ARV-771 resulted in a dose-dependent increase in the NanoBRET signal for BRD4 ubiquitination.[5] |
| TR-FRET Ubiquitination Assay | A proximity-based assay that measures Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor fluorophore on the target protein and an acceptor fluorophore on ubiquitin.[6] | Homogeneous (no-wash) format, making it suitable for high-throughput screening.[7] Reduced background fluorescence compared to standard FRET. | Can be susceptible to compound interference. Requires labeled proteins or antibodies. | High | TR-FRET ratio, indicative of ubiquitination. For instance, a TR-FRET assay for the BRD/PROTAC/CRBN ternary complex using dBET1 showed a maximal efficacy concentration of 412 nM.[8] |
| ELISA-based Ubiquitylation Assay | Utilizes anti-ubiquitin antibodies to capture and detect ubiquitinated proteins in a plate-based format. | Quantitative and can be adapted for higher throughput. | May have lower sensitivity compared to proximity-based assays. Dependent on antibody specificity. | Medium to High | Concentration of ubiquitinated protein of interest. |
| Mass Spectrometry (MS) | Identifies and quantifies specific ubiquitination sites (lysine residues) on the target protein. | Provides the most detailed information on the sites and linkage types of ubiquitin chains. Unbiased, global analysis of the "ubiquitinome". | Technically complex and requires specialized equipment and expertise. Lower throughput. | Low | Identification and relative abundance of ubiquitinated peptides. |
Signaling Pathway and Experimental Workflows
To better understand the biological context and the experimental process, the following diagrams illustrate the PROTAC-induced ubiquitination pathway and a general workflow for its assessment.
Caption: PROTAC-induced protein ubiquitination and degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NanoBRET™ Ubiquitination Assay Technical Manual [promega.sg]
- 3. Pardon Our Interruption [opnme.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of Thalidomide-Derived PROTACs: A Comparative Guide to Linker Selection
For Researchers, Scientists, and Drug Development Professionals: A Guide to In Vivo Validation of PROTACs Derived from "Thalidomide 4'-ether-PEG2-azide" and Alternative Linker Chemistries.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. For PROTACs that recruit the Cereblon (CRBN) E3 ligase, building blocks such as "this compound" are frequently employed to introduce a polyethylene glycol (PEG) linker. This guide provides an objective comparison of the in vivo performance of thalidomide-based PROTACs, focusing on the impact of PEG linkers versus alternative linker strategies, supported by experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC In Vivo Efficacy
The linker is not merely a spacer but a key determinant of a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Its composition, length, and flexibility influence solubility, cell permeability, metabolic stability, and the ability to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The choice between a hydrophilic PEG linker, often derived from precursors like "this compound", and a more hydrophobic alkyl linker can profoundly impact the in vivo behavior and ultimate therapeutic success of a PROTAC.
Quantitative Comparison of In Vivo Performance
The following tables summarize in vivo data from preclinical studies of thalidomide-based PROTACs, highlighting the differences in efficacy and pharmacokinetics that can arise from linker modifications.
Table 1: In Vivo Efficacy of Thalidomide-Based PROTACs in Xenograft Models
| PROTAC (Target) | Linker Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor |
| ARV-471 (Vepdegestrant) (ERα) | PEG-based | MCF7 Xenograft | 30 mg/kg, oral, daily | 120% | >90% |
| ARV-471 (Vepdegestrant) (ERα) | PEG-based | ERY537S PDX Model | 30 mg/kg, oral, daily | 107% | 88% |
| BRD4 Degrader Example | PEG-based | AML Xenograft | 50 mg/kg, i.p., daily | ~95% | >90% |
| HDAC6 Degrader Example | Alkyl-based | NSCLC Xenograft | 25 mg/kg, i.p., daily | Significant TGI | ~75% |
| BCR-ABL Degrader | Sulfur-substituted alkyl chain | K562 Xenograft | 50 mg/kg, i.v., daily | Significant tumor regression | Not specified |
Data compiled from multiple sources for illustrative comparison.
Table 2: Comparative Pharmacokinetic Parameters
| PROTAC | Linker Type | Species | Bioavailability (Oral) | Half-life (t½) | Clearance |
| ARV-471 (Vepdegestrant) | PEG-based | Mouse | 17.9% | 5.3 hours | 313.3 mL/h/kg |
| ARV-471 (Vepdegestrant) | PEG-based | Rat | 24.1% | 6.1 hours | 1053 mL/h/kg |
| BRD4 Degrader (QCA570) | PEG-based | Mouse | Not specified | Short (undetectable after 6h post 5 mg/kg IV dose) | High |
| ARD-2128 (AR) | Alkyl-based | Mouse | 67% | Not specified | Not specified |
This table illustrates that while PEG linkers are common in effective PROTACs like ARV-471, achieving good oral bioavailability remains a challenge that can sometimes be addressed with different linker chemistries.[1][2]
Mandatory Visualizations
To better conceptualize the processes and workflows involved in the in vivo validation of PROTACs, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vivo Xenograft Mouse Model for Efficacy Studies
This protocol outlines the key steps for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC in a subcutaneous xenograft mouse model.[3][4]
-
Cell Culture and Preparation:
-
Select and culture a relevant human cancer cell line (e.g., MCF7 for ER-positive breast cancer, MV4-11 for AML).
-
Harvest cells during the logarithmic growth phase. Wash with sterile PBS and perform a cell count. Ensure cell viability is >95%.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation, at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
-
Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor animals regularly for tumor growth. Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (width² x length)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into control and treatment groups (typically n=8-10 mice per group).
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC dosing solution in a suitable vehicle. A common vehicle for oral (p.o.) or intraperitoneal (i.p.) administration is a co-solvent system such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[5]
-
Administer the PROTAC to the treatment group at the predetermined dose and schedule (e.g., daily). The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week to monitor efficacy and toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study. The study may be terminated when control tumors reach a specified size.
-
At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for pharmacodynamic analysis.
-
Protocol 2: Western Blot Analysis for In Vivo Target Degradation
This protocol details the procedure for quantifying the level of target protein degradation in tumor tissue samples collected from the xenograft study.[6][7]
-
Tissue Homogenization and Protein Extraction:
-
Excise tumors from euthanized mice and flash-freeze in liquid nitrogen or process immediately.
-
Weigh a portion of the tumor tissue (~50 mg) and homogenize on ice in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for all samples.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imaging system.
-
Quantify the band intensities. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation relative to the vehicle-treated control group.
-
Conclusion
The in vivo validation of PROTACs is a complex process where the choice of linker plays a pivotal role. PROTACs derived from building blocks like "this compound" leverage the hydrophilic and flexible nature of PEG linkers, which can enhance solubility and facilitate the formation of a stable ternary complex. However, this can come at the cost of metabolic stability and oral bioavailability. Conversely, alkyl linkers often provide greater metabolic stability and can improve cell permeability, but may present challenges with solubility.
The provided data and protocols serve as a guide for the rational design and in vivo evaluation of thalidomide-based PROTACs. Ultimately, the optimal linker is target-dependent, and empirical validation through rigorous preclinical studies, as outlined in this guide, is essential for identifying PROTAC candidates with the potential for clinical success.
References
Assessing PROTAC Ternary Complex Cooperativity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the pivotal event in targeted protein degradation. The efficiency of this process is largely governed by the cooperativity (α) of the complex, a measure of how the binding of one protein partner influences the PROTAC's affinity for the other. A quantitative understanding of cooperativity is therefore essential for the rational design and optimization of potent and selective protein degraders.
This guide provides an objective comparison of key biophysical assays used to measure the cooperativity of PROTAC-induced ternary complex formation, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biophysical Assays
The choice of an appropriate biophysical assay depends on several factors, including the specific biological question, throughput requirements, and the availability of reagents. The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase, as measured by different techniques.
| Assay Type | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) | Reference |
| Surface Plasmon Resonance (SPR) | MZ1:BRD4-BD2:VHL | K D (nM) | 29 | 1.3 | 22 | [1] |
| k on (10⁵ M⁻¹s⁻¹) | 7 | 59 | [1] | |||
| k off (s⁻¹) | 0.019 | 0.006 | [1] | |||
| Half-life (s) | 43 | 130 | [1] | |||
| Isothermal Titration Calorimetry (ITC) | MZ1:BRD4-BD2:VHL | K D (nM) | 66 | 4.4 | 15 | [2] |
| Fluorescence Polarization (FP) | MZ1:BRD4-BD2:VHL | α value | - | - | ~10-20 | [3] |
| ¹⁹F NMR | MZ1:BRD4-BD2:VHL | α value | - | - | ~5-10 | [3] |
Note: The VCB complex, used in many of these assays, consists of VHL, Elongin C, and Elongin B. Cooperativity (α) is calculated as the ratio of the binary K D to the ternary K D (α = K D(binary) / K D(ternary)). An α value greater than 1 indicates positive cooperativity, signifying that the binding of one protein enhances the binding of the other.[4]
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental procedures, the following diagrams are provided.
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Thermodynamic cycle illustrating the concept of cooperativity (α).
Caption: A generalized experimental workflow for a TR-FRET ternary complex assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of ternary complex formation. Below are generalized protocols for key biophysical assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events, enabling the determination of association (kₐ) and dissociation (kₑ) rates, and the dissociation constant (K D).[4]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified E3 ligase (e.g., VCB complex).
-
Purified Protein of Interest (POI).
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
-
-
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface using amine coupling. The immobilization level should be optimized to minimize mass transport effects.[4]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary K D.
-
As a control, inject the POI alone to ensure there is no non-specific binding to the E3 ligase surface.
-
-
Ternary Complex Analysis:
-
Prepare a series of samples containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.[4]
-
-
Data Analysis:
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the K D.[5]
-
Materials:
-
Isothermal titration calorimeter.
-
Purified E3 ligase.
-
Purified POI.
-
PROTAC compound.
-
Dialysis buffer (ensure all components are in the same buffer).
-
-
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects. Degas all solutions before use.[5]
-
Binary Titrations:
-
To determine the binary K D of the PROTAC for the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the syringe. Perform a series of injections.
-
To determine the binary K D of the PROTAC for the POI, place the POI in the sample cell and the PROTAC in the syringe and repeat the titration.[5]
-
-
Ternary Titration:
-
To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell. Titrate the POI from the syringe into the cell.[5]
-
Alternatively, place the POI and a saturating concentration of the PROTAC in the cell and titrate the E3 ligase.
-
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters for both binary and ternary interactions.[5]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay well-suited for high-throughput screening of ternary complex formation.[6] It measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when brought into close proximity by the PROTAC.
-
Materials:
-
Tagged POI (e.g., GST-tagged).
-
Tagged E3 Ligase (e.g., His-tagged).
-
PROTAC compound.
-
TR-FRET Donor (e.g., Europium (Eu)-labeled anti-GST antibody).
-
TR-FRET Acceptor (e.g., Allophycocyanin (APC)-labeled anti-His antibody).
-
Assay Buffer.
-
384-well low-volume white microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the POI, E3 ligase, donor, and acceptor reagents.[6]
-
Assay Plate Setup: Add the PROTAC serial dilutions to the wells of the 384-well plate.[7]
-
Complex Formation: Add a mixture containing the POI and E3 ligase to all wells and incubate to allow for ternary complex formation.[6]
-
Detection: Add a mixture containing the Eu-donor and APC-acceptor to all wells. Incubate the plate, protected from light.[6]
-
Signal Detection: Read the plate using a TR-FRET plate reader, measuring the emission from both the donor and acceptor fluorophores after a time delay.[7]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against PROTAC concentration to generate a dose-response curve and determine the EC50.[7]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive for detecting ternary complex formation, making it suitable for high-throughput applications.[8]
-
Materials:
-
Tagged POI (e.g., GST-tagged).
-
Tagged E3 Ligase (e.g., FLAG-tagged).
-
PROTAC of interest.
-
AlphaLISA Donor Beads (e.g., Streptavidin-coated).
-
AlphaLISA Acceptor Beads (e.g., Anti-FLAG coated).
-
Biotinylated antibody against the POI tag (e.g., anti-GST).
-
AlphaLISA Assay Buffer.
-
384-well white microplates.
-
AlphaLISA-compatible plate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC and working solutions of the proteins and biotinylated antibody in assay buffer.[6]
-
Assay Plate Setup: Add the PROTAC dilutions, a mixture of the POI and E3 ligase, and the biotinylated antibody to the wells of the 384-well plate.[6]
-
Complex Formation: Incubate at room temperature to allow for complex formation.[6]
-
Bead Addition: Add AlphaLISA Acceptor beads followed by Donor beads to all wells. Incubate in the dark at room temperature.[6]
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: The data typically yields a bell-shaped curve due to the "hook effect" at high PROTAC concentrations. The peak of the curve represents the maximal ternary complex formation.[8]
-
By systematically applying these experimental approaches, researchers can gain a deep understanding of the thermodynamics and kinetics of ternary complex formation, thereby enabling the rational design of more potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Methods for Validating PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that, instead of merely inhibiting disease-causing proteins, eliminates them by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] This unique mechanism of action necessitates a rigorous and multi-faceted validation strategy to confirm on-target protein degradation, assess potency and selectivity, and understand downstream cellular consequences.[2][3] Relying on a single experimental method is insufficient; therefore, a suite of independent, or orthogonal, techniques is crucial to minimize method-specific artifacts and generate a comprehensive and reliable data package for any PROTAC development program.[4][5]
This guide provides an objective comparison of key orthogonal methods for validating PROTAC-mediated protein degradation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations to aid researchers in designing robust validation workflows.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules comprising a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] The cornerstone of their function is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[4][] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[8] The PROTAC molecule is then released to catalyze further degradation cycles.[9]
Comparison of Orthogonal Validation Methods
A strategic combination of the following assays provides a comprehensive validation of PROTAC-induced degradation. The choice of methods depends on the specific research question, available resources, and the stage of PROTAC development.[3]
| Method | Principle | Key Parameters | Throughput | Key Advantages | Key Limitations |
| Western Blotting | Immuno-detection of target protein levels in cell lysates following PROTAC treatment.[5] | DC50 (half-maximal degradation concentration), Dmax (maximum degradation), time-course of degradation.[3] | Low to Medium | Widely accessible, provides molecular weight information, relatively inexpensive.[3] | Semi-quantitative, labor-intensive, dependent on antibody quality.[3] |
| Mass Spectrometry (Proteomics) | Unbiased, global or targeted quantification of protein levels in cell lysates using mass spectrometry.[10] | Global protein abundance changes, off-target identification, selectivity assessment.[3] | Low | Comprehensive and unbiased view of the proteome, high sensitivity, crucial for identifying off-target effects.[10][11] | Expensive, complex data analysis, lower throughput.[11] |
| Immunofluorescence (IF) / In-Cell Western (ICW) | Visualization and quantification of target protein abundance and subcellular localization using fluorescently labeled antibodies.[1][12] | Changes in fluorescence intensity, protein localization.[1] | Medium to High | Provides spatial and morphological context, ICW offers higher throughput than traditional Westerns.[2][13] | Can be less quantitative than other methods, dependent on antibody quality and specificity.[13] |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies.[14] | Percentage of cells with reduced protein levels, mean fluorescence intensity (MFI). | High | High-throughput, provides single-cell resolution, good for heterogeneous populations.[14][15] | Requires cell suspension, may not be suitable for all targets, antibody dependent. |
| HiBiT/NanoBRET Assays | Bioluminescent or resonance energy transfer-based assays to measure protein levels or ternary complex formation in real-time in live cells.[4][5] | Real-time degradation kinetics, ternary complex formation, DC50, Dmax.[16] | High | High sensitivity, real-time kinetics in live cells, suitable for high-throughput screening.[2] | Requires genetic modification of cells (e.g., CRISPR-based tagging of the target protein).[2] |
| Quantitative PCR (qPCR) | Measures the mRNA transcript levels of the target gene. | mRNA abundance. | High | Differentiates protein degradation from transcriptional downregulation.[2] | Does not directly measure protein levels.[2] |
| Ubiquitination Assays | Detection of polyubiquitinated target protein, often by immunoprecipitation followed by Western blotting.[8] | Increase in polyubiquitinated POI. | Low | Directly confirms the mechanism of action (ubiquitin-proteasome system involvement).[17] | Technically challenging, often requires proteasome inhibition. |
| CRISPR-Cas9 Controls | Gene knockout of the target protein or E3 ligase to confirm that the PROTAC's effect is target- and E3-ligase-dependent.[18] | Abolished PROTAC activity in knockout cells. | Low | Provides definitive evidence for on-target activity and mechanism.[18][19] | Time-consuming to generate knockout cell lines.[19] |
Quantitative Data Summary: PROTAC Efficacy
The efficacy of a PROTAC is primarily defined by its DC50 and Dmax values.[9][20] DC50 is the concentration required to degrade 50% of the target protein, indicating potency, while Dmax is the maximum degradation percentage achievable, reflecting efficacy.[9][21]
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Method(s) |
| MZ1 | BRD4 | VHL | HeLa | ~15 | >90 | Western Blot, Proteomics |
| dBET1 | BRD4 | CRBN | 22Rv1 | ~30 | >95 | Western Blot, HiBiT |
| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 | >95 | Western Blot |
| LC-2 | KRAS G12C | VHL | H358 | 7.49 | 95 | Western Blot[8] |
| GP262 | PI3K (p110γ) | Not Specified | MDA-MB-231 | 42.23 | 88.6 | Not Specified[8] |
| AC-03-088 | PARP1 | Not Specified | SNU719 | <100 | ~100 | In-Cell Western[12] |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes.
Key Experimental Protocols
Western Blotting for Protein Degradation
Western blotting is a foundational technique to directly visualize and quantify the reduction in target protein levels.[6]
-
Cell Treatment: Seed cells (e.g., in 6-well plates) to reach 70-80% confluency. Treat with a serial dilution of the PROTAC and controls (vehicle, inactive PROTAC) for a predetermined time (e.g., 18-24 hours). To confirm proteasome-dependent degradation, co-treat a sample with the PROTAC and a proteasome inhibitor (e.g., MG132).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin). Plot the normalized data to determine DC50 and Dmax values.[1][20]
Mass Spectrometry-Based Quantitative Proteomics
Quantitative proteomics provides an unbiased, global view of protein changes, essential for confirming selectivity and identifying off-target effects.[10]
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves Dmax, alongside vehicle-treated controls.[4]
-
Cell Lysis and Digestion: Harvest and lyse cells in a buffer compatible with mass spectrometry. Digest proteins into peptides using an enzyme like trypsin.[10]
-
Peptide Labeling (e.g., TMT): Label peptides from different samples with isobaric tags (e.g., Tandem Mass Tags). This allows for multiplexing and simultaneous analysis.[10][11]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Process the raw data using specialized software to identify and quantify thousands of proteins across all samples. Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to PROTAC treatment.[10]
HiBiT Assay for Live-Cell Degradation
The HiBiT assay is a sensitive, bioluminescent method for high-throughput measurement of protein degradation in live cells.[5]
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.[22]
-
Assay Protocol: Seed the HiBiT-tagged cells in a 96- or 384-well plate.[5]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for the desired time course.[22]
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and furimazine substrate. The LgBiT protein complements the HiBiT tag to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein remaining.[22]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the signal to vehicle-treated controls to calculate the percentage of remaining protein and determine DC50 and Dmax values.[20]
NanoBRET Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity between the POI and the E3 ligase in live cells.[16]
-
Cell Preparation: Co-express the POI fused to a NanoLuc® luciferase (energy donor) and an E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag (energy acceptor) in cells.[16]
-
Labeling: Add the fluorescent HaloTag ligand, which serves as the energy acceptor.[4]
-
PROTAC Treatment: Add the PROTAC of interest to the cells.
-
BRET Measurement: Measure the emission signals from both the donor (luciferase) and the acceptor (fluorescent ligand). An increase in the Bioluminescence Resonance Energy Transfer (BRET) ratio indicates the formation of the ternary complex.[4][16]
In-Cell Ubiquitination Assay
This assay confirms that degradation is mediated by the ubiquitination of the target protein.[8]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[8]
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the captured proteins and analyze by Western blotting using an antibody against ubiquitin. An increased smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.
CRISPR/Cas9-Mediated Target Validation
CRISPR-Cas9 provides a powerful tool to definitively validate that the PROTAC's effects are mediated through its intended target.[18]
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the gene encoding the POI or the recruited E3 ligase to induce frameshift mutations.[18]
-
Generation of Knockout Cell Line: Deliver the Cas9 nuclease and the designed sgRNA into the target cell line via transfection or transduction.
-
Clonal Selection and Validation: Isolate single-cell clones and screen for the absence of the target protein by Western blotting or other methods to confirm successful knockout.
-
PROTAC Treatment and Analysis: Treat both the wild-type and knockout cell lines with the PROTAC. The absence of degradation in the knockout cells confirms that the PROTAC's activity is dependent on the presence of its target.[18]
Conclusion
The validation of PROTAC-mediated protein degradation is a complex process that demands a rigorous, multi-pronged experimental approach.[3] While Western blotting remains a cornerstone for directly observing protein loss, it should be complemented with higher-throughput methods for initial screening, mechanistic assays to confirm the ubiquitin-proteasome pathway engagement, and unbiased global proteomics to ensure selectivity.[1][11] By strategically employing a combination of these orthogonal techniques, researchers can build a robust data package that provides a high degree of confidence in a PROTAC's efficacy, mechanism of action, and specificity, paving the way for the development of novel and highly targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. lifesensors.com [lifesensors.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
Unmasking Unintended Targets: A Comparative Guide to Quantitative Proteomics for Off-Target Identification of Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals navigating the complexities of PROTAC development, this guide offers an objective comparison of quantitative proteomics-based strategies for the crucial task of identifying off-target effects of thalidomide-based PROTACs. Complete with experimental data summaries and detailed protocols, this resource aims to equip researchers with the knowledge to select and implement the most appropriate proteomics workflow for their specific needs.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Thalidomide-based PROTACs, which co-opt the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class of these degraders. However, the inherent activity of the thalidomide moiety can lead to the unintended degradation of endogenous proteins, known as "neosubstrates," such as the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Identifying these off-targets is paramount for developing safe and effective therapeutics. Mass spectrometry-based quantitative proteomics provides an unbiased and global view of protein abundance changes, making it an indispensable tool for off-target profiling.[2][3]
Comparing the Arsenal: Quantitative Proteomics Strategies
The three most common quantitative proteomics strategies for PROTAC off-target analysis are Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ). Each method presents a unique set of advantages and disadvantages in the context of PROTAC research.
| Feature | Tandem Mass Tag (TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Peptides are chemically labeled with isobaric tags, allowing for multiplexed analysis of up to 16 samples in a single mass spectrometry run.[4][5] | Cells are metabolically labeled by growing them in media containing "heavy" isotopes of essential amino acids.[5][6] | Relative protein abundance is determined by comparing the signal intensities of unlabeled peptides across different samples. |
| Multiplexing Capacity | High (up to 16-plex)[4] | Low (typically 2-3 plex) | N/A (samples are run individually) |
| Accuracy & Precision | Good, but can be affected by ratio compression due to co-isolation of peptides.[5] | Excellent precision and accuracy as samples are mixed at the cell or protein level, minimizing sample handling variability.[6][7] | Good, but can be influenced by variations in sample preparation and LC-MS performance. |
| Applicability | Broadly applicable to cell lines, tissues, and biofluids. | Primarily limited to proliferating cell lines that can be metabolically labeled.[4] | Broadly applicable to various sample types. |
| Sample Preparation | More complex workflow involving chemical labeling of peptides.[8] | Simpler sample processing after initial cell labeling.[6] | Simplest sample preparation of the three methods. |
| Cost | Reagent costs can be significant, especially for higher-plex experiments. | Labeled amino acids can be expensive, particularly for large-scale experiments.[4] | Most cost-effective in terms of reagents. |
| Data Analysis | Requires specialized software for reporter ion quantification. | Relatively straightforward data analysis. | Requires sophisticated algorithms to align and normalize LC-MS runs. |
Delving into the Data: A Hypothetical Comparison
To illustrate the type of data generated in these experiments, the following table presents a hypothetical quantitative proteomics result for a thalidomide-based PROTAC targeting BRD4.
| Protein | Gene | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Known Off-Target? |
| BRD4 | BRD4 | -3.5 | < 0.001 | No (On-Target) |
| IKZF1 | IKZF1 | -2.8 | < 0.001 | Yes |
| IKZF3 | IKZF3 | -2.5 | < 0.005 | Yes |
| ZFP91 | ZFP91 | -1.5 | < 0.05 | Yes |
| SALL4 | SALL4 | -1.2 | < 0.05 | Yes |
| CDK6 | CDK6 | -0.5 | > 0.05 | No |
| GAPDH | GAPDH | 0.1 | > 0.05 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change and a low p-value suggest potential protein degradation.
Visualizing the Workflow and Pathways
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to New E3 Ligase Ligands vs. Thalidomide Derivatives for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the design of effective targeted protein degradation (TPD) strategies, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This decision profoundly influences a degrader's efficiency, target selectivity, and overall therapeutic potential. This guide provides an objective comparison of the performance of novel E3 ligase ligands against the well-established thalidomide derivatives that recruit the Cereblon (CRBN) E3 ligase, supported by experimental data and detailed methodologies for key evaluation assays.
Introduction to E3 Ligase Ligands in Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] PROTACs, a prominent class of TPD molecules, are heterobifunctional compounds composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The E3 ligase ligand's role is to hijack an E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.[2]
While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in TPD, primarily due to the availability of well-characterized small molecule ligands.[3][4] Ligands for Cereblon (CRBN), particularly derivatives of thalidomide, have been the workhorses of the field.[5][6] However, the landscape is rapidly expanding with the discovery and development of ligands for other E3 ligases, offering new opportunities to overcome the limitations of CRBN-based approaches and broaden the scope of TPD.[4][7]
This guide will benchmark the performance of these emerging E3 ligase ligands against the established thalidomide derivatives, focusing on key performance metrics, experimental validation, and the underlying biological pathways.
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase.[2] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a critical determinant of successful protein degradation.[2] The choice of E3 ligase ligand can significantly impact the stability and conformation of this ternary complex, thereby influencing degradation potency (DC50) and maximal degradation (Dmax).[2]
Quantitative Performance Data: Head-to-Head Comparisons
Direct comparison of PROTACs where only the E3 ligase recruiter is varied provides the clearest insight into the ligand's influence on performance. The following tables summarize published data for PROTACs targeting the same protein but utilizing different E3 ligases.
Table 1: Comparison of BRD4 Degraders
Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTACs, making it a common benchmark for comparing different degrader designs.[3]
| E3 Ligase Ligand Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| CRBN (Thalidomide derivative) | dBET1 | 4.3 | >90 | MV4;11 | [3] |
| VHL | ARV-771 | <1 | >90 | 22Rv1 | [8] |
| IAP | IAP-Based PROTAC | ~25 | ~80 | HeLa | [3] |
| MDM2 | MDM2-Based PROTAC | ~100 | ~70 | RS4;11 | [3] |
Table 2: Comparison of EGFR Degraders
Targeting the Epidermal Growth Factor Receptor (EGFR) is a key strategy in oncology.
| E3 Ligase Ligand Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| CRBN (Pomalidomide derivative) | EGFR-PROTAC-1 | 10-100 | >90 | H1975 | [3] |
| VHL | EGFR-PROTAC-2 | 1-10 | >90 | H1975 | [3] |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific assay conditions. The data in these tables are intended to provide a general comparison of the potency of different E3 ligase ligands.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental workflows involved in benchmarking E3 ligase ligands.
Caption: General mechanism of action for a PROTAC, inducing the ubiquitination and degradation of a target protein.
Caption: A typical experimental workflow for the evaluation and benchmarking of new E3 ligase ligands.
Detailed Experimental Protocols
A robust evaluation of PROTAC performance requires a suite of well-designed experiments to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.[2]
Ternary Complex Formation Assays
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design.[3]
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To measure the binding affinities and thermodynamics of binary and ternary complex formation.
-
Protocol:
-
Binary Affinity Determination: Titrate the PROTAC into a solution of the E3 ligase to determine their binding affinity. Similarly, titrate the PROTAC into a solution of the target protein.
-
Ternary Binding Affinity Determination: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC solution into this pre-formed complex.[2]
-
-
-
Surface Plasmon Resonance (SPR):
-
Objective: To measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation.
-
Protocol:
-
Immobilize the E3 ligase on the sensor chip.
-
Binary Interaction Analysis: Flow the target protein over the immobilized E3 ligase to assess any direct interaction. Flow the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.[2]
-
-
In Vitro Ubiquitination Assay
-
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
-
Protocol:
-
Combine the target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific to the target protein. A ladder of high molecular weight bands will indicate polyubiquitination.[9]
-
Cellular Protein Degradation Assay
-
Objective: To quantify the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein in a cellular context.
-
Protocol:
-
Culture cells to an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the levels of the target protein using Western blot or mass spectrometry.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or actin).
-
Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion and Future Perspectives
The selection of an E3 ligase ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[3] CRBN ligands, derived from thalidomide, are well-established and have demonstrated broad utility.[5][6] However, the development of ligands for other E3 ligases, such as VHL, IAPs, and MDM2, provides a valuable expansion of the TPD toolbox.[3][5] These alternative ligands can offer advantages in terms of tissue specificity, overcoming resistance, and achieving different degradation profiles.[4] The continued discovery and characterization of novel E3 ligase ligands will be crucial for unlocking the full therapeutic potential of targeted protein degradation.[7]
References
- 1. Targeted Protein Degradation using Novel E3 Ligases | Research & Innovation [research.utoronto.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel E3 Ligases for Targeted Degradation - Creative Biolabs [biotechphage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel E3 ligands for targeted protein degradation - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Thalidomide 4'-ether-PEG2-azide: A Guide for Laboratory Professionals
The proper disposal of Thalidomide 4'-ether-PEG2-azide is critical to ensuring a safe laboratory environment and protecting personnel from potential reproductive and explosive hazards. Due to the presence of the teratogenic thalidomide moiety and the potentially explosive azide group, this compound must be treated as hazardous chemical waste.[1][2][3] The polyethylene glycol chain, while generally considered low hazard, does not negate the significant risks associated with the other components.[4] Therefore, this chemical waste must not be disposed of down the drain or in regular trash.
Immediate Safety and Disposal Protocol
Researchers handling this compound should adhere to the following step-by-step disposal plan. This procedure ensures that the waste is managed safely from the point of generation to its final disposal by qualified personnel.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat all waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and vials), as hazardous waste.
-
Segregate Waste Streams: It is crucial to collect azide-containing waste in a dedicated and separate waste container.[5][6]
-
DO NOT mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[6][7]
-
DO NOT mix with heavy metals or their salts, which can form dangerously unstable and explosive metal azides.[6][7]
-
Keep separate from non-hazardous waste, biological waste, and other incompatible chemical waste streams.
-
Step 2: Use of Appropriate Containers
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). Ensure the container has a secure, tight-fitting lid.
-
Solid Waste: Collect contaminated solids (e.g., gloves, absorbent paper) in a designated, properly sealed container.
Step 3: Clear and Accurate Labeling
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Teratogen," "Explosive Hazard (Azide)"
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
Step 4: Safe Storage in the Laboratory
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
Store away from heat, light, friction, and shock to minimize the risk of decomposition of the azide group.[7]
Step 5: Scheduling a Professional Pickup
-
Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Protocol: Chemical Neutralization of the Azide Group
Before disposal, it is a best practice to chemically convert the potentially explosive organic azide to a more stable derivative, such as an amine.[6] This procedure should be performed by trained personnel in a controlled laboratory setting.
Objective: To reduce the azide group in this compound to an amine using a mild reducing agent like triphenylphosphine (Staudinger reaction) prior to collection as hazardous waste.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
Appropriate reaction vessel
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Setup: Conduct the entire procedure in a certified chemical fume hood.
-
Dissolution: If the waste is not already in solution, dissolve the this compound waste in a minimal amount of anhydrous THF.
-
Addition of Reducing Agent: For each mole of the azide compound, slowly add 1.1 molar equivalents of triphenylphosphine to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, looking for the disappearance of the starting azide and the appearance of the resulting aza-ylide or amine. The reaction is typically complete within 2-4 hours.
-
Hydrolysis: Once the initial reaction is complete, add an excess of water to the reaction mixture to hydrolyze the intermediate phosphazene to the corresponding amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.
-
Waste Collection: The resulting solution, now containing the more stable amine derivative, should be collected in the designated hazardous waste container. Clearly label the container with all components of the final mixture.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data relevant to the handling and neutralization of this compound.
| Parameter | Value/Recommendation | Source/Rationale |
| Molar Mass | ~431.41 g/mol | [8] |
| Storage Temperature | -20°C (for pure compound) | [8] |
| Neutralization Reagent Ratio | 1.1 molar equivalents of PPh₃ per mole of azide | Standard Staudinger reaction stoichiometry |
| Azide Concentration Limit | Concentrations should not exceed 1 M for storage | [6] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. rndsystems.com [rndsystems.com]
Personal protective equipment for handling Thalidomide 4'-ether-PEG2-azide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thalidomide 4'-ether-PEG2-azide. This compound presents a dual hazard, combining the known teratogenic effects of its thalidomide core with the potential explosiveness and toxicity of the organic azide group.[1][2][3][4][5] A comprehensive understanding and implementation of personal protective equipment (PPE), rigorous handling procedures, and meticulous disposal plans are mandatory to ensure personnel safety and prevent environmental contamination.
This guide provides a framework for the safe handling and disposal of this compound in a laboratory setting. It is imperative that these procedures are supplemented by a risk assessment specific to the planned experimental scale and conditions.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE are the primary defense against accidental exposure. A multi-layered PPE approach is essential for all personnel handling this compound, regardless of the quantity.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption.[6][7] The outer glove should be removed immediately after handling the compound or in case of contamination. |
| Body Protection | Disposable, back-closing lab coat with knit cuffs. | Provides full body coverage and prevents contamination of personal clothing.[6] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from dust particles and accidental splashes.[6][8] |
| Respiratory Protection | An N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for handling solids.[6] | Prevents inhalation of airborne particles, which is a primary route of exposure for potent compounds. |
| Foot Protection | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants outside of the designated handling area.[7] |
| Additional Protection | Blast shield. | Recommended when handling organic azides, especially if there is a potential for heating or shock.[8] To be used within the chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of potent and potentially hazardous compounds. All manipulations of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood.
1. Pre-Experiment Preparation:
-
Designated Area: Designate a specific area within a chemical fume hood exclusively for handling this compound.
-
Decontamination: Before and after each use, decontaminate the designated area with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory cleaning agent.
-
Emergency Preparedness: Ensure a chemical spill kit is readily available. All personnel must be familiar with its location and the proper spill response procedures.
2. Weighing and Aliquoting (Solid Compound):
-
Personal Protective Equipment (PPE): Don all required PPE before entering the designated handling area.
-
Weighing: If possible, weigh the compound directly within the containment of the fume hood. Use disposable weighing paper or a container that will be used in the subsequent step.
-
Utensil Selection: Crucially, do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly shock-sensitive metal azides.[3][5][9] Use ceramic or plastic spatulas.
3. Dissolving the Compound:
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed solid to prevent splashing and aerosol generation.
-
Mixing: Use gentle agitation or a vortex mixer to dissolve the compound. Avoid sonication, which can create aerosols. Keep the container capped or covered as much as possible during this process.
4. Storage:
-
Container: Store this compound in a clearly labeled, tightly sealed container.
-
Conditions: Store the compound below room temperature, away from sources of heat, light, pressure, and shock.[3][4] The recommended storage temperature is often -20°C.[10][11]
-
Incompatibilities: Store away from acids, heavy metals, and halogenated solvents.[3][5][9]
Disposal Plan
The disposal of this compound and all associated waste must be managed through your institution's Environmental Health and Safety (EHS) program.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, shoe covers, lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any azide-containing waste down the drain , as it can react with metal plumbing to form explosive metal azides.[8]
-
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to inactivate the azide and thalidomide components, as recommended by your institution's safety protocols, before being washed. The rinsate must be collected as hazardous waste.
Visual Workflow for Safe Handling
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. rndsystems.com [rndsystems.com]
- 11. This compound | CAS 2758431-90-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
